1-(Pyridin-2-YL)pentan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHHRPKPZCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334945 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-97-5 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-2-yl)pentan-1-one (also known as 2-pentanoylpyridine). This pyridinyl ketone is a versatile building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic profile, chemical reactivity, and known biological significance, offering valuable insights for researchers in drug discovery and chemical development.
Introduction
This compound is a heterocyclic ketone featuring a pyridine ring acylated at the 2-position with a pentanoyl group. The presence of the electron-deficient pyridine ring and the reactive ketone functionality imparts a unique chemical character to the molecule, making it a valuable intermediate for the synthesis of more complex molecular architectures. Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and bioactive compounds, recognized for their ability to engage in crucial biological interactions such as hydrogen bonding and π-π stacking.[1] The ketone moiety serves as a versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This guide aims to provide a detailed exploration of the chemical landscape of this compound.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [Chem-Impex] |
| Molecular Weight | 163.22 g/mol | [BenchChem] |
| CAS Number | 7137-97-5 | [BLDpharm] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General Knowledge |
| Boiling Point | Not explicitly stated | |
| Melting Point | Not explicitly stated | |
| Solubility | Expected to be soluble in organic solvents | General Knowledge |
Safety Information:
Safety data for this compound is not extensively detailed in readily available sources. However, based on safety data for related compounds like 2-acetylpyridine, caution should be exercised. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of 2-acylpyridines, including this compound, can be achieved through several established synthetic routes. The two most common approaches involve the reaction of a pyridine-based organometallic reagent with an acylating agent or the oxidation of a corresponding alkylpyridine.
Grignard Reaction with 2-Cyanopyridine
A prevalent method for the synthesis of 2-acylpyridines is the Grignard reaction, where a Grignard reagent reacts with 2-cyanopyridine. This approach offers a direct and generally high-yielding route to the desired ketone.
Reaction Scheme:
Figure 1: Synthesis of this compound via Grignard reaction.
Experimental Protocol (Exemplary):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with 2-Cyanopyridine: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Initiation with Iodine: A small crystal of iodine is often used to etch the surface of the magnesium turnings, exposing a fresh surface to react with the alkyl halide and initiate the formation of the Grignard reagent.
-
Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the nitrile are exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent side reactions.
-
Acidic Work-up: The initial product of the Grignard addition to the nitrile is an iminomagnesium halide salt. Acidic work-up hydrolyzes this intermediate to the desired ketone.
Oxidation of 2-Pentylpyridine
An alternative synthetic route involves the oxidation of the corresponding alkyl-substituted pyridine. This method is contingent on the availability of the 2-pentylpyridine starting material.
Reaction Scheme:
Sources
A Comprehensive Spectroscopic Analysis of 1-(Pyridin-2-yl)pentan-1-one: An In-depth Technical Guide
Abstract
This technical guide provides a detailed exploration of the spectroscopic characterization of 1-(pyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic chemistry and drug development. As direct experimental spectra are often proprietary or not publicly available, this document synthesizes a representative dataset based on established principles of spectroscopy and data from analogous structures. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into spectroscopic analysis.
Introduction: The Imperative of Spectroscopic Characterization
This compound belongs to the class of 2-acylpyridines, which are significant building blocks in medicinal chemistry and materials science.[1] The precise arrangement of its pyridine ring and pentanoyl chain dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering a "fingerprint" unique to the compound.
This guide will systematically dissect the expected spectroscopic data for this compound, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.[2]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak that does not typically interfere with signals of interest.
-
Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.[3] Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.61 | d | 1H | H-6 |
| 8.08 | d | 1H | H-3 |
| 7.95 | t | 1H | H-4 |
| 7.52 | t | 1H | H-5 |
| 3.15 | t | 2H | H-9 |
| 1.75 | sextet | 2H | H-10 |
| 1.40 | sextet | 2H | H-11 |
| 0.95 | t | 3H | H-12 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-9.0 ppm): The four protons on the pyridine ring are all chemically distinct and appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.
-
The proton at the C-6 position (H-6) is the most deshielded (δ ~8.61 ppm) due to its proximity to the electronegative nitrogen atom. It appears as a doublet, split by the neighboring H-5.[4]
-
The H-3 proton (δ ~8.08 ppm) is significantly deshielded by the adjacent carbonyl group. It appears as a doublet, split by H-4.
-
The H-4 and H-5 protons appear as triplets around δ 7.95 and 7.52 ppm, respectively, due to coupling with their two neighbors.
-
-
Aliphatic Region (δ 0.5-4.5 ppm):
-
The methylene protons at C-9 (H-9), being alpha to the carbonyl group, are the most deshielded of the aliphatic chain, appearing as a triplet around δ 3.15 ppm.[5]
-
The subsequent methylene groups at C-10 and C-11 appear as sextets (or multiplets) around δ 1.75 and 1.40 ppm, respectively.
-
The terminal methyl group protons (H-12) are the most shielded, appearing as a characteristic triplet at approximately δ 0.95 ppm.[6]
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of unique carbon environments in a molecule. In broadband-decoupled spectra, each unique carbon atom typically gives rise to a single peak.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A standard broadband proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C-7 (C=O) |
| 152.5 | C-2 |
| 148.9 | C-6 |
| 137.0 | C-4 |
| 127.5 | C-5 |
| 122.0 | C-3 |
| 44.0 | C-9 |
| 26.5 | C-10 |
| 22.5 | C-11 |
| 14.0 | C-12 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ > 190 ppm): The most downfield signal at ~202.0 ppm is characteristic of a ketone carbonyl carbon.[5][7] Its exact position is influenced by conjugation with the pyridine ring.
-
Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring appear in this region.
-
C-2, being attached to both the nitrogen and the acyl group, is expected to be significantly downfield (~152.5 ppm).
-
C-6 is also downfield due to its proximity to nitrogen (~148.9 ppm).[2]
-
The remaining pyridine carbons (C-3, C-4, C-5) will have distinct chemical shifts based on their position relative to the nitrogen and the substituent.[8]
-
-
Aliphatic Carbons (δ 10-50 ppm): The four carbons of the pentanoyl chain appear in the upfield region.
-
The α-carbon (C-9) is deshielded by the carbonyl group and appears around δ 44.0 ppm.
-
The other methylene carbons (C-10, C-11) and the terminal methyl carbon (C-12) appear at progressively higher fields (~26.5, 22.5, and 14.0 ppm, respectively).[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform can be used in an appropriate cell.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1705 | Strong | C=O stretching (conjugated ketone) |
| 1585, 1465, 1430 | Medium-Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | C-C-C stretch |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most diagnostic peak in the IR spectrum of a ketone is the strong carbonyl (C=O) stretch. For this compound, this peak is expected around 1705 cm⁻¹. The position is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation of the carbonyl group with the aromatic pyridine ring, which weakens the C=O bond.[5][10][11]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanoyl chain appear just below 3000 cm⁻¹.[12]
-
Pyridine Ring Stretches: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.[13]
-
C-C-C Stretch: Aromatic ketones also show a strong C-C-C stretching vibration, which is expected to be in the 1300-1230 cm⁻¹ range.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure.[14]
Experimental Protocol:
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or through the output of a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a standard 70 eV electron beam (Electron Ionization).
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 177 | [M]⁺˙ (Molecular Ion) |
| 120 | [M - C₄H₉]⁺ |
| 106 | [C₅H₄N-CO]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺˙) at m/z = 177 would confirm the molecular weight of the compound. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable fragments.[15]
-
α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[5][16] For this compound, this can occur on either side of the carbonyl.
-
Cleavage of the C7-C9 bond results in the loss of a butyl radical (•C₄H₉), leading to the formation of the stable 2-pyridoyl cation at m/z 120 . This is often a very prominent peak.
-
Cleavage of the C2-C7 bond would lead to the loss of the pyridyl radical, forming a pentanoyl cation ([C₄H₉CO]⁺) at m/z 85.
-
-
Other Fragmentations:
-
The fragment at m/z 106 corresponds to the pyridyl cation with the carbonyl group attached, which can then lose carbon monoxide (CO) to form the pyridyl cation.
-
The pyridyl cation itself at m/z 78 is a very stable aromatic cation and is expected to be a significant peak in the spectrum.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the comprehensive structural analysis of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key conjugated carbonyl functional group and the aromatic pyridine ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. The synthesized data and interpretations presented in this guide offer a robust framework for researchers to confidently identify and characterize this and related heterocyclic ketones, ensuring the scientific integrity of their subsequent work.
References
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The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017). Retrieved from [Link]
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Ketone infrared spectra - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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El-Gendy, A. A. M. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2217-2222. Retrieved from [Link]
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Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]
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University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
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El-Gamel, N. E. A. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. Retrieved from [Link]
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SpectraBase. (n.d.). Pentan-1-one, 1-phenyl-5-(1-piperidinyl)-. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(34), 23875-23891. Retrieved from [Link]
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Bishop, M. M., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100407. Retrieved from [Link]
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Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]
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Chegg. (2022). Solved Below is an IR spectrum of the organic molecule. Retrieved from [Link]
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Physical properties of 1-(Pyridin-2-YL)pentan-1-one
An In-depth Technical Guide to the Physical Properties of 1-(Pyridin-2-yl)pentan-1-one
Foreword: A Note on the Physicochemical Landscape
In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fundamentally governed by its physical and chemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its behavior, its interactions, and ultimately, its potential. This guide is dedicated to a comprehensive exploration of this compound, a heterocyclic ketone of significant interest. Our approach transcends a simple cataloging of properties. Instead, we delve into the causality behind these characteristics and provide robust, field-proven methodologies for their determination. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, empowering them with the foundational knowledge required to harness the full potential of this compound.
Chemical Identity and Structural Framework
A precise understanding of a compound's identity is the bedrock of all subsequent investigation. This compound is registered under CAS Number 7137-97-5.[1] Its structural formula reveals a pyridine ring acylated with a pentanoyl group at the 2-position.
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol [1]
-
Canonical SMILES: CCCCC(=O)C1=CC=CC=N1
-
InChI Key: FSYNZAOTTWUSLB-UHFFFAOYSA-N
The presence of the pyridine ring, a key pharmacophore, alongside a flexible alkyl ketone chain, imparts a unique electronic and steric profile that is crucial for its interactions in biological systems.
Core Physicochemical Properties
The macroscopic properties of a substance, such as its state, boiling point, and solubility, are direct manifestations of its molecular structure and intermolecular forces. These parameters are critical for handling, formulation, and predicting the compound's behavior in various environments.
| Property | Value | Source / Method |
| Physical State | Liquid | Inferred from boiling point |
| Boiling Point | 248.7 - 249 °C at 760 mmHg | [2][3] |
| Density | Data not available | See Protocol 2 for determination |
| Solubility | Data not available | See Protocol 3 for determination |
The high boiling point is indicative of strong intermolecular dipole-dipole interactions, primarily due to the polar ketone group and the nitrogen atom in the pyridine ring. While specific solubility data is not available in the literature, the molecule's structure suggests it would be soluble in polar organic solvents like chloroform, acetone, and DMSO. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the protonation of the basic pyridine nitrogen.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry offers a complete picture of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the alkyl chain.
-
Pyridine Ring Protons (δ 7.0-8.7 ppm): The four protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing effect of the nitrogen and the carbonyl group, they will be deshielded. The proton adjacent to the nitrogen (at the 6-position) is expected to be the most downfield, appearing as a doublet. The other three protons will likely appear as complex multiplets.
-
Alkyl Chain Protons (δ 0.9-3.2 ppm):
-
The α-methylene protons (-CH₂-CO-) are adjacent to the carbonyl group and will be the most deshielded of the alkyl protons, likely appearing as a triplet around δ 3.0-3.2 ppm.
-
The terminal methyl protons (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm.
-
The two internal methylene groups (-CH₂-CH₂-) will appear as multiplets in the δ 1.4-1.8 ppm range.
-
The carbon NMR spectrum will provide information on each unique carbon environment.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of δ 195-205 ppm.
-
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon atom at the point of attachment to the carbonyl group (C2) will be significantly deshielded.
-
Alkyl Chain Carbons: Four signals are expected for the butyl chain, with the α-carbon being the most deshielded among them.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of an aryl ketone. The conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
Aromatic C=C and C=N Bending: A series of absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ , will be characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.22) should be observed.
-
Key Fragmentation Patterns: The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to two key fragment ions:
-
Loss of the butyl radical (•C₄H₉), resulting in the pyridinoyl cation at m/z = 106 . This is often a prominent peak.
-
Loss of the pyridin-2-yl radical, resulting in the pentanoyl cation at m/z = 85 .
-
Self-Validating Experimental Protocols
The following protocols are provided to enable researchers to independently verify the physical properties of this compound. These methods are standard in the field and designed to produce reliable and reproducible data.
Protocol 1: Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.
Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases. This protocol establishes this equilibrium under reflux conditions for precise measurement.
Step-by-Step Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube. Add a small magnetic stir bar to ensure smooth boiling.
-
Apparatus Setup:
-
Place the test tube in a heating block on a hot plate stirrer.
-
Clamp the test tube securely.
-
Position a thermometer so that the bulb is approximately 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.
-
-
Heating and Observation:
-
Begin gentle stirring.
-
Gradually heat the block.
-
Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the inner wall of the test tube.
-
Adjust the heating rate to maintain a gentle reflux. The reflux ring should be stable at the level of the thermometer bulb for an accurate reading.
-
-
Measurement: Once the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembly.
Caption: General Workflow for Spectroscopic Characterization.
Rationale: This protocol uses a high-field NMR spectrometer to obtain detailed structural information. Deuterated chloroform (CDCl₃) is used as the solvent as it is largely transparent in the ¹H NMR spectrum and provides a deuterium signal for the instrument to "lock" onto, ensuring field stability.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse and a sufficient relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay or FID).
-
Phase correct the spectrum to ensure all peaks are positive.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the peaks in the ¹H spectrum and identify their chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Rationale: This protocol uses the "neat film" method, which is simple and avoids solvent interference. The sample is placed between salt (NaCl) plates, which are transparent to infrared radiation.
Step-by-Step Methodology:
-
Prepare Plates: Ensure two sodium chloride (NaCl) plates are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.
-
Apply Sample: Place one drop of the neat liquid sample onto the center of one NaCl plate.
-
Create Film: Carefully place the second NaCl plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Acquire Spectrum:
-
Place the "sandwich" of plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
-
Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands.
-
Cleanup: Clean the NaCl plates thoroughly with a dry solvent (like acetone) and return them to a desiccator for storage.
Relevance in Drug Development
The physical properties detailed in this guide are of paramount importance in the drug development pipeline:
-
Solubility: Directly impacts formulation strategies. A compound's solubility in aqueous and lipid environments is a key determinant of its bioavailability.
-
Boiling Point & Physical State: Essential for handling, storage, and purification processes like distillation.
-
Spectroscopic Profile: Serves as a quality control benchmark to ensure the identity, purity, and stability of the compound throughout the manufacturing process. The unique spectral fingerprint is required for regulatory submissions.
By understanding and verifying these fundamental properties, researchers can make more informed decisions, accelerating the transition of promising molecules from the laboratory to clinical applications.
References
-
LabNovo, CAS 7137-97-5 MFCD07699185-1-(Pyridin-2-YL)pentan.... Available at: [Link]
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An In-depth Technical Guide on the Solubility and Stability of 1-(Pyridin-2-YL)pentan-1-one for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(Pyridin-2-YL)pentan-1-one in Modern Chemistry
This compound, a member of the pyridinyl ketone family, is a molecule of growing interest in the fields of pharmaceutical and agrochemical research. Its structure, which combines a polar pyridine ring with a more nonpolar pentan-1-one side chain, imparts a unique physicochemical profile that is crucial for its application as a synthetic intermediate. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which can be pivotal for biological activity. A comprehensive understanding of the solubility and stability of this compound is, therefore, a fundamental prerequisite for its effective utilization in drug discovery and development, enabling researchers to design robust formulations, predict its environmental fate, and ensure the integrity of their scientific investigations.
This technical guide provides a detailed exploration of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle and study this compound effectively. By synthesizing established principles with field-proven insights, this document aims to be an authoritative resource for navigating the challenges associated with the physicochemical characterization of pyridinyl ketones.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. The dualistic nature of this compound, possessing both hydrophilic (pyridine ring) and lipophilic (pentan-1-one chain) characteristics, suggests a nuanced solubility profile across a range of solvents.
Predicted and Analog-Based Solubility
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior from structurally similar compounds, most notably 2-acetylpyridine. 2-Acetylpyridine exhibits appreciable solubility in water (18.2 g/100g at 25°C) and is also soluble in various organic solvents.[1] This suggests that this compound is likely to be soluble in both aqueous and organic media. The longer alkyl chain in the pentan-1-one moiety, compared to the acetyl group in 2-acetylpyridine, may slightly decrease its aqueous solubility while enhancing its solubility in nonpolar organic solvents.
Table 1: Predicted and Analog-Informed Solubility of this compound
| Solvent | Predicted Solubility | Rationale/Supporting Evidence |
| Water | Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor. 2-acetylpyridine, a close analog, is water-soluble.[1] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the pyridine nitrogen and the carbonyl oxygen. |
| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent that can interact with the dipole moment of the molecule. |
| Chloroform | Soluble | The compound's moderate polarity should allow for solubility in this chlorinated solvent. |
| Hexane | Sparingly Soluble | The nonpolar nature of hexane is less favorable for dissolving the polar pyridine moiety. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and effective methods for solubility assessment.
1.2.1. Protocol 1: Gravimetric Method
This method is a straightforward and accurate way to determine the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Mass Determination: Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL or g/L.
1.2.2. Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and is particularly useful for determining solubility in multiple solvents efficiently.
Step-by-Step Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (R² > 0.99).
-
Preparation and Analysis of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-3).
-
Dilution and Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution, taking the dilution factor into account.
Diagram 1: Experimental Workflow for Solubility Determination
A flowchart of the experimental procedures for determining solubility.
Part 2: Stability Profile and Degradation Pathways
Understanding the stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation products that may arise during manufacturing or storage. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[2]
Forced Degradation Studies: A Protocol Framework
Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation pathways and products.[3]
2.1.1. General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
-
Stress Conditions: Subject the samples to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions for comparison.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation process.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS). The method should be able to separate the parent compound from its degradation products.
-
Quantification: Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Setting | Rationale |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N to 1 N | To assess stability in acidic environments. The pyridine nitrogen can be protonated, potentially influencing the reactivity of the molecule. |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 N to 1 N | To evaluate stability in alkaline conditions. The carbonyl group is susceptible to nucleophilic attack by hydroxide ions. |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | To investigate susceptibility to oxidation. The pyridine ring and the benzylic-like position adjacent to the carbonyl group are potential sites of oxidation. |
| Thermal Degradation | Elevated Temperature | 40°C to 80°C | To determine the impact of heat on the compound's stability. |
| Photolytic Degradation | UV and Visible Light | ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess the compound's sensitivity to light. Aromatic ketones are known to be photoreactive.[4] |
Predicted Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of pyridinyl ketones and aromatic ketones, the following degradation pathways can be anticipated:
-
Hydrolysis: Under acidic or basic conditions, hydrolysis of the ketone is generally not expected to be a major degradation pathway unless under very harsh conditions. However, the pyridine ring itself can influence the reactivity of the adjacent carbonyl group.[5]
-
Oxidation: The pyridine ring can be oxidized to form N-oxides. The alkyl chain can also be susceptible to oxidation, potentially at the carbon alpha to the carbonyl group.
-
Photodegradation: Aromatic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions.[6] For this compound, this could lead to cleavage of the bond between the carbonyl group and the pentyl chain or the pyridine ring.
Diagram 2: Logical Flow for Stability Assessment
A logical diagram illustrating the stability assessment process.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive framework for the study of the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles, protocols, and analog-based predictions presented herein offer a robust starting point for researchers and drug development professionals. The methodologies for solubility determination and forced degradation studies are grounded in established scientific practices and regulatory expectations.
A thorough understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a critical component of its successful application in the synthesis of novel therapeutic agents and other valuable chemical entities. By applying the principles and techniques outlined in this guide, scientists can ensure the quality and reliability of their research, paving the way for future innovations.
References
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Fersht, A. R., & Jencks, W. P. (1970). The Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
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Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books. [Link]
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ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48. [Link]
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An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)pentan-1-one
Abstract: This technical guide provides a comprehensive analysis of the synthetic pathways leading to 1-(pyridin-2-yl)pentan-1-one, a member of the 2-acylpyridine class of compounds. These structures are pivotal as intermediates in pharmaceutical synthesis and as building blocks in materials science. This document emphasizes the underlying reaction mechanisms, the rationale behind procedural choices, and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. We will dissect two primary, robust synthetic strategies: the nucleophilic acylation of a butyl organometallic reagent using picolinoyl derivatives and the addition of a butyl organometallic reagent to 2-cyanopyridine, followed by hydrolysis. A comparative analysis is presented to guide the selection of the optimal route based on laboratory context, and potential side reactions are discussed.
Introduction: The Significance of 2-Acylpyridines
The pyridine ring is a ubiquitous scaffold in a vast number of natural products and synthetic compounds, playing a key role in biological and chemical systems.[1] When functionalized with an acyl group at the 2-position, as in this compound, these molecules become highly versatile precursors. The ketone moiety can be readily transformed into alcohols, amines, and other functional groups, while the pyridine nitrogen offers a site for coordination with metal catalysts or modulation of pharmacokinetic properties. Consequently, 2-acylpyridines are critical intermediates in the synthesis of ligands for asymmetric catalysis and a wide array of bioactive molecules.[2] A robust and scalable synthesis is therefore of paramount importance.
Mechanistic Analysis of Key Synthetic Pathways
Direct Friedel-Crafts acylation of the pyridine ring is generally inefficient due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Therefore, pragmatic syntheses rely on pre-functionalized pyridine rings where the electrophilic and nucleophilic roles are reversed. We will explore the two most effective strategies that leverage this principle.
Pathway A: Acylation via Picolinoyl Derivatives
This strategy is a classic and highly reliable two-step approach that involves the initial activation of a stable precursor, picolinic acid (pyridine-2-carboxylic acid), followed by a nucleophilic attack from a carbon-based nucleophile.
Picolinic acid itself is insufficiently electrophilic to react with organometallic reagents due to its acidic proton, which would simply quench the reagent.[3] The first critical step is its conversion into a more reactive carboxylic acid derivative, most commonly the acyl chloride, 2-picolinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5][6]
The mechanism of activation with thionyl chloride proceeds via nucleophilic attack from the carboxylic acid oxygen onto the sulfur of SOCl₂. Subsequent collapse of the tetrahedral intermediate and loss of HCl and SO₂ gas drives the reaction to completion, yielding the highly electrophilic 2-picolinoyl chloride. The use of a catalyst like DMF accelerates this process.[6]
With the activated electrophile in hand, the key carbon-carbon bond is formed by introducing a butyl nucleophile. While powerful organolithium and Grignard reagents are effective, their high reactivity presents a significant challenge: over-addition. After the initial addition to form the ketone, these potent nucleophiles can attack the newly formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct.[3]
To mitigate this, two primary strategies are employed:
-
Use of Less Reactive Organometallics: Organocadmium (R₂Cd) or Gilman (lithium diorganocuprate, R₂CuLi) reagents are significantly less reactive than their Grignard or organolithium counterparts.[3] Their reduced reactivity makes them chemoselective for the highly electrophilic acyl chloride, and they do not readily react with the less electrophilic ketone product, thus arresting the reaction at the desired stage.
-
Low-Temperature Conditions: When using Grignard or organolithium reagents, conducting the reaction at very low temperatures (e.g., -78 °C) can often control the reaction. At these temperatures, the tetrahedral intermediate formed after the first addition is relatively stable. A careful aqueous quench then hydrolyzes this intermediate to the ketone before it has a chance to react with a second equivalent of the organometallic reagent.
The core mechanism is a nucleophilic acyl substitution. The butyl anion from the organometallic reagent attacks the carbonyl carbon of 2-picolinoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final product, this compound.
Diagram 1: Mechanism of Synthesis via Pathway A.
Pathway B: Organometallic Addition to 2-Cyanopyridine
This pathway offers an elegant and often higher-yielding alternative that proceeds through an imine intermediate. The starting material, 2-cyanopyridine (picolinonitrile), is commercially available or can be prepared by oxidation of 2-picoline.[7]
The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles like Grignard or organolithium reagents.[8] The reaction is typically performed in an anhydrous ether solvent, such as THF or diethyl ether. The butyl Grignard reagent adds across the carbon-nitrogen triple bond to form a resonance-stabilized N-magnesium imine salt. This salt is stable and does not react further with the Grignard reagent present in the mixture.
The reaction is then quenched by the addition of aqueous acid (e.g., H₃O⁺). This workup step serves two purposes: it protonates the imine nitrogen, and the resulting iminium ion is then readily hydrolyzed by water to the corresponding ketone.[8] This two-step, one-pot procedure effectively avoids the over-addition problem encountered in Pathway A, as the initial adduct is unreactive towards further nucleophilic attack.
Diagram 3: Experimental Workflow for Pathway A.
Step 1: Preparation of 2-Picolinoyl Chloride[4][5]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add picolinic acid (1.0 eq).
-
Add anhydrous toluene (5-10 volumes) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a dropping funnel.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours until gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-picolinoyl chloride hydrochloride is a solid and should be used immediately in the next step without purification.
Step 2: Reaction with Butylmagnesium Bromide
-
In a separate flame-dried flask under nitrogen, prepare or take a standardized solution of butylmagnesium bromide (1.1 - 1.3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the crude 2-picolinoyl chloride from the previous step in a minimum amount of anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.
Protocol for Pathway B: One-Pot Synthesis from 2-Cyanopyridine
[8]
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of butylmagnesium bromide (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M aqueous HCl, ensuring the mixture remains acidic.
-
Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 4.1.
Troubleshooting and Potential Side Reactions
-
Over-addition in Pathway A: If the tertiary alcohol is a major byproduct, ensure the reaction temperature was maintained at -78 °C and that the acyl chloride was added to the Grignard reagent (inverse addition). Alternatively, consider preparing and using butylmagnesium chloride lithium chloride complex or switching to an organocadmium reagent. [9][10]* Low Yield in Pathway B: Low yields are often attributable to moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The quality of the Grignard reagent is also critical.
-
Enolate Formation: In reactions involving ketones and strong bases (like residual organometallics), deprotonation at the α-carbon can occur, leading to aldol or other side reactions. A rapid and efficient quench is essential to minimize this.
Conclusion
The synthesis of this compound can be achieved efficiently through well-established organometallic methodologies. The addition of a butyl Grignard reagent to 2-cyanopyridine (Pathway B) often provides a more direct and higher-yielding route by circumventing the issue of over-addition. However, the acylation of a butyl organometallic with activated picolinic acid (Pathway A) is also a robust and viable strategy, particularly when reaction conditions are carefully controlled or less reactive organometallic species are employed. The choice of synthesis should be guided by the specific constraints and objectives of the research program, including cost, scale, and available equipment. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimizing these powerful synthetic transformations.
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Orellana-Paz, D., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 19(26), 5785-5803. Link
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Kavala, V., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(3), M1447. Link
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EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Google Patents. Link
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Wang, Z., et al. (2020). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Reaction Chemistry & Engineering, 5(1), 117-122. Link
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A Technical Guide to the Biological Activity Screening of 1-(Pyridin-2-YL)pentan-1-one
This guide provides a comprehensive framework for the systematic evaluation of the biological activity of 1-(Pyridin-2-YL)pentan-1-one. The methodologies detailed herein are designed to establish a foundational understanding of the compound's potential cytotoxic, antimicrobial, and enzyme-inhibitory properties. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (CAS No: 7137-97-5) is a heterocyclic ketone with the molecular formula C10H13NO.[1][2] The pyridine ring is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The presence of this moiety within this compound, coupled with a pentanone side chain, provides a unique chemical scaffold that warrants a thorough investigation of its biological potential. The ketone functional group offers a site for potential metabolic activity and further chemical modification.[6]
This guide outlines a tiered screening approach, commencing with computational predictions to guide experimental efforts, followed by a suite of robust in vitro assays. The causality behind each experimental choice is elucidated to provide a clear and logical pathway for investigation.
Preliminary Assessment: In Silico Prediction of Biological Activity
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological and toxicological properties of this compound.[7][8] These computational tools analyze the chemical structure to predict a spectrum of possible biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Rationale for In Silico Screening
Computational screening serves to prioritize experimental assays and identify potential liabilities early in the discovery process. By comparing the structure of this compound to databases of known bioactive molecules, we can generate hypotheses about its potential targets and mechanisms of action.[7]
Recommended In Silico Tools
-
PASS (Prediction of Activity Spectra for Substances): This tool predicts a wide range of biological activities based on the structural formula of a compound. The output is a probabilistic estimation of various pharmacological effects and mechanisms of action.[7]
-
ADMET-SAR: This suite of tools predicts the pharmacokinetic and toxicological profile of a molecule, including properties like absorption, blood-brain barrier penetration, carcinogenicity, and potential for hERG inhibition.[7][8]
Workflow for In Silico Analysis
Caption: Workflow for in-silico prediction of biological activity.
In Vitro Cytotoxicity Screening
A fundamental first step in evaluating the biological activity of any novel compound is to assess its cytotoxicity.[9][10] This determines the concentration range at which the compound may exert therapeutic effects without causing undue harm to cells, and it is a critical parameter for identifying potential anticancer agents.[11][12]
Rationale for Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a compound is toxic to cells.[13] A tiered approach using multiple assays with different endpoints provides a more comprehensive and reliable assessment of a compound's cytotoxic potential. We will employ two common assays: the MTT assay to measure metabolic activity and the LDH release assay to assess membrane integrity.[9]
Experimental Protocols
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be used to assess both anticancer potential and general cytotoxicity.[11][12] Cells should be maintained in appropriate media and conditions as per standard cell culture protocols.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][13]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Data Presentation
The results of the cytotoxicity screening should be summarized in a table for easy comparison of IC50 values across different cell lines.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
Given that many pyridine derivatives exhibit antimicrobial properties, it is prudent to screen this compound for its ability to inhibit the growth of pathogenic microorganisms.[4]
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[14] A systematic screening against a panel of clinically relevant bacteria and fungi can identify any potential antimicrobial activity of the test compound.
Experimental Protocols
A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungus: Candida albicans
This is a qualitative screening method to assess antimicrobial activity.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Plate Inoculation: Spread the inoculum evenly onto the surface of an agar plate.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface. Include a negative control (vehicle) and a positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[15][16]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.[16]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16][17]
Data Presentation
The results of the antimicrobial screening can be presented in a table summarizing the zones of inhibition and MIC values.
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | Experimental Value | Experimental Value |
| E. coli | Experimental Value | Experimental Value |
| C. albicans | Experimental Value | Experimental Value |
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[18][19] Screening this compound against a panel of relevant enzymes can uncover specific mechanisms of action.
Rationale for Enzyme Inhibition Screening
Enzyme assays are fundamental to drug discovery for identifying molecules that can modulate the activity of enzymes involved in disease pathways.[19][20] A targeted approach, based on in silico predictions or known activities of similar compounds, can be employed. For example, given the prevalence of pyridine derivatives in kinase inhibitors, screening against a panel of kinases could be a logical starting point.[21]
General Protocol for an Enzyme Inhibition Assay
The specific protocol will vary depending on the enzyme being assayed. However, a general workflow can be described.[22][23]
Caption: Generalized workflow for an enzyme inhibition assay.
Example Target: Cyclooxygenase (COX) Enzymes
As a hypothetical example, we can screen for anti-inflammatory potential by targeting COX-1 and COX-2 enzymes.
-
Assay Principle: Utilize a commercially available colorimetric or fluorometric assay kit that measures the peroxidase activity of COX enzymes.
-
Procedure: In a 96-well plate, combine the enzyme (COX-1 or COX-2), heme, and the test compound (this compound) or a known inhibitor (e.g., celecoxib).
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Detection: After a set incubation time, measure the absorbance or fluorescence to determine the extent of the reaction.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial biological activity screening of this compound. The data generated from these assays will form a critical foundation for further investigation. Positive results in any of these screens would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy studies, and further medicinal chemistry optimization. The logical progression from in silico prediction to a tiered in vitro screening cascade ensures an efficient and comprehensive evaluation of this novel chemical entity.
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Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2631-2647. Available at: [Link]
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Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2631-2647. Available at: [Link]
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Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10563-10577. Available at: [Link]
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The Strategic Utility of 1-(Pyridin-2-yl)pentan-1-one in Modern Drug Discovery: A Technical Guide
Introduction: The Pyridine Moiety as a Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, coupled with its metabolic stability and favorable solubility profile, makes it an invaluable component in the design of novel therapeutics.[2] Within the diverse landscape of pyridine-containing molecules, pyridinyl ketones, such as 1-(pyridin-2-yl)pentan-1-one, represent a critical class of intermediates. The ketone functionality provides a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures with tailored pharmacological properties. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application as a research chemical intermediate in the development of new chemical entities.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7137-97-5 | [3] |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| Boiling Point | 248.7 °C at 760 mmHg | [3] |
| Density | 0.997 g/cm³ | [3] |
| Flash Point | 110.6 °C | [3] |
Safety and Handling:
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Synthesis of this compound: A Reliable and Scalable Approach
While several methods can be envisioned for the synthesis of 2-acylpyridines, the Weinreb ketone synthesis stands out as a particularly robust and high-yielding approach that minimizes the formation of over-addition byproducts.[4] This methodology involves the reaction of an organometallic reagent with a Weinreb-Nahm amide. The proposed synthetic route for this compound is a two-step process, beginning with the preparation of the Weinreb-Nahm amide of picolinic acid, followed by the addition of a butyl Grignard reagent.
Step 1: Synthesis of N-methoxy-N-methylpicolinamide (Weinreb Amide)
The first step involves the conversion of picolinic acid to its corresponding Weinreb-Nahm amide. This is a standard transformation that can be achieved using a variety of coupling agents.
Protocol:
-
To a solution of picolinic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or oxalyl chloride (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of the activated acid species.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same solvent.
-
Slowly add the solution of the activated picolinic acid to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methoxy-N-methylpicolinamide.
Step 2: Synthesis of this compound via Grignard Reaction
The second step is the core of the Weinreb ketone synthesis, where the prepared Weinreb-Nahm amide is reacted with a butyl Grignard reagent to furnish the desired ketone.
Protocol:
-
Dissolve the N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of butylmagnesium bromide (1.2 eq) in THF to the cooled amide solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Role in the Synthesis of Bioactive Molecules
Pyridinone-containing compounds, which can be synthesized from pyridinyl ketones, exhibit a broad spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects. [5][6]For instance, the imidazo[1,2-a]pyridine scaffold, which can be constructed from 2-aminopyridine derivatives, is present in several marketed drugs. [7]this compound can serve as a precursor to such derivatives through a series of well-established chemical transformations. The introduction of an amino group at a position adjacent to the ketone, followed by cyclization, could provide access to this privileged heterocyclic system.
Furthermore, analogues of 1-(aryl)-2-(pyrrolidin-1-yl)pentan-1-one have been investigated as potent inhibitors of dopamine and norepinephrine transporters, highlighting the potential of this chemical scaffold in the development of treatments for central nervous system disorders. [8]
Conclusion
This compound is a valuable and versatile research chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the rich reactivity of both the ketone and pyridine functionalities, provides medicinal chemists with a powerful tool for the construction of diverse molecular libraries and the optimization of lead compounds. A thorough understanding of its chemical properties, synthetic routes, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and effective therapeutics.
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MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]
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A Technical Guide to 2-Acylpyridine Compounds: Synthesis, Reactivity, and Applications in Modern Chemistry
This guide provides an in-depth exploration of 2-acylpyridine compounds, a class of heterocyclic ketones that serve as pivotal building blocks in coordination chemistry, catalysis, and medicinal drug discovery. We will delve into the core principles of their synthesis, explore their rich reactivity, and highlight their functional applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Acylpyridine Scaffold
The pyridine ring is a foundational scaffold in a vast number of natural products and synthetic compounds, imparting unique electronic and solubility properties.[1][2] When functionalized at the 2-position with an acyl group, the resulting 2-acylpyridine structure presents a powerful combination of features. The nitrogen atom of the pyridine ring and the oxygen atom of the acyl group form a bidentate chelation site, making these compounds exceptional ligands for a wide range of metal ions.[3][4] This coordination capability is central to their application in catalysis and materials science.[5][6]
Furthermore, the acyl group itself is a versatile chemical handle, enabling a plethora of subsequent reactions to build molecular complexity. This reactivity, coupled with the inherent biological relevance of the pyridine core, has established 2-acylpyridine derivatives as privileged structures in medicinal chemistry, with applications ranging from anticancer to neurodegenerative disease therapeutics.[1][7] This guide will provide a comprehensive overview of this versatile compound class, bridging fundamental chemistry with practical application.
Synthesis of 2-Acylpyridine Derivatives: Navigating Key Methodologies
The synthesis of 2-acylpyridine derivatives can be approached through several routes, but often involves the modification of a pre-existing 2-substituted pyridine. A common and effective strategy involves the deprotonation of the methyl group of 2-acetylpyridine, followed by alkylation or arylation.
Alkylation via Deprotonation
A facile and efficient method for creating substituted 2-acylpyridines involves the deprotonation of the α-carbon on the acetyl group, followed by reaction with an alkyl or aryl halide.[8][9] The choice of base is critical in this step to ensure high yields and minimize side reactions.
Causality in Base Selection: While strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can deprotonate the methyl group, they often lead to the formation of ether byproducts, reminiscent of Williamson's synthesis.[8][10] To circumvent this, sodium hydride (NaH) is employed as a non-nucleophilic base. In the presence of a phase transfer catalyst, NaH effectively deprotonates the acetyl group to form a nucleophilic enolate, which then reacts cleanly with the desired halide to afford the target compound in good yield.[9] This choice represents a self-validating system; the absence of ether byproducts, confirmed by GC, HPLC, or NMR, validates the methodological choice of NaH.[8][10]
The general workflow for this synthetic approach is outlined below.
Caption: Synthetic workflow for substituted 2-acylpyridines.
Reactivity and Functionalization: A Gateway to Molecular Diversity
The 2-acylpyridine scaffold is a hub of reactivity, primarily centered around the carbonyl group. This functionality allows for the construction of more complex derivatives such as Schiff bases, hydrazones, and chalcones, each with distinct properties and applications.
Formation of Schiff Bases and Hydrazones
The carbonyl group of 2-acylpyridines readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[11][12] These reactions are pivotal because they expand the ligand's denticity. For instance, reacting 2-acetylpyridine with a diamine or a hydrazide introduces additional nitrogen or oxygen donor atoms, creating tridentate or even tetradentate ligands capable of forming highly stable complexes with metal ions.[11][12][13]
The synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone), for example, creates a ligand that can coordinate to a metal center through the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen of the hydrazone moiety.[12]
Aldol and Claisen-Schmidt Condensations
The α-protons of the acyl group are acidic and can be removed to form an enolate, which can then participate in classic C-C bond-forming reactions. The Claisen-Schmidt condensation of 2-acetylpyridine with various aryl aldehydes yields chalcones.[14] These α,β-unsaturated ketones are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[14]
Coordination Chemistry and Catalysis
The ability of 2-acylpyridine derivatives to act as N,O-chelating ligands is one of their most significant features.[3] They form stable, well-defined complexes with a variety of transition metals, including palladium(II), gold(III), copper(II), and cobalt(II).[3][6][13]
Ligand Design for Catalysis
The electronic and steric properties of the 2-acylpyridine ligand can be precisely tuned to influence the catalytic activity of the resulting metal complex. For example, introducing electron-donating or electron-withdrawing groups on the pyridine ring alters the electron density at the metal center, which in turn affects the complex's performance in catalytic cycles.[6]
A key example is the use of 2,6-diacetylpyridine as a precursor for pincer-type ligands.[5] Condensation of the two acetyl groups with amines can generate tridentate ligands that form highly stable complexes. These have shown significant activity as catalysts in olefin oligomerization and polymerization reactions.[5][15]
Caption: Chelation of a metal ion by a 2-acylpyridine derivative.
Applications in Medicinal Chemistry and Drug Development
The 2-acylpyridine core and its derivatives are prominent in modern drug discovery.[1] The pyridine moiety often enhances solubility and provides a key hydrogen bond acceptor for interacting with biological targets.[1]
Anticancer and Kinase Inhibition
Derivatives of the related 2-aminopyridine scaffold, often synthesized from 2-acylpyridine precursors, are well-established as kinase inhibitors.[1] They function as ATP-competitive inhibitors by forming hydrogen bonds within the hinge region of the kinase domain. Furthermore, metal complexes of 2-acylpyridine thiosemicarbazones have demonstrated high cytotoxicity against breast and colon carcinoma cell lines.[16] Some of these complexes selectively inhibit thioredoxin reductase (TrxR), an enzyme crucial for cancer cell redox homeostasis, highlighting a potential mechanism of action.[16]
Antimicrobial and Anti-inflammatory Agents
Chalcones and Schiff bases derived from 2-acetylpyridine have shown promising antimicrobial activity against various bacteria.[11][14] The planar structure and charge distribution of these compounds are believed to facilitate their interaction with microbial cell walls or key enzymes. Additionally, certain derivatives have been investigated for their anti-inflammatory properties.[9]
Summary of Biological Activities
The diverse biological activities of 2-acylpyridine derivatives are summarized in the table below.
| Derivative Class | Biological Activity | Target/Mechanism of Action (Example) | Reference(s) |
| Thiosemicarbazones | Anticancer, Cytotoxic | Inhibition of Thioredoxin Reductase (TrxR) | [16] |
| Hydrazones | Antibacterial, Antioxidant, Antitumor | Free radical scavenging, DNA interaction | [13] |
| Chalcones | Antimicrobial, Anticancer, Anti-inflammatory | Multiple/varied | [14] |
| Schiff Base Complexes | Antimicrobial, Low Cytotoxicity | Moderate inhibition against Gram-positive bacteria | [11] |
| Aminopyridines | Kinase Inhibition, Neurotherapeutics | ATP-competitive inhibition of kinases (e.g., CDKs) | [1] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential. Below is a representative protocol for the synthesis of a substituted 2-acylpyridine derivative.
Protocol 1: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
This protocol is adapted from methodologies described for the alkylation of 2-acetylpyridine.[8][9]
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq). Carefully wash the NaH with hexanes to remove the mineral oil and decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add 2-acetylpyridine (1.0 eq) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which the solution should change color, indicating enolate formation.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization (Self-Validation): Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The resulting data should be consistent with the structure of 1-phenyl-2-(pyridin-2-yl)ethan-1-one. An X-ray quality crystal can provide definitive structural confirmation.[9]
Caption: Logical workflow for bioactive 2-acylpyridine screening.
Conclusion and Future Outlook
2-Acylpyridine compounds represent a cornerstone of modern synthetic and medicinal chemistry. Their straightforward synthesis, versatile reactivity, and exceptional coordination properties provide a robust platform for innovation. From developing next-generation catalysts for green chemistry to discovering novel therapeutics for challenging diseases, the 2-acylpyridine scaffold continues to demonstrate its immense value. Future research will likely focus on expanding the diversity of these compounds through novel synthetic methods and exploring their applications in emerging fields such as photoredox catalysis and chemical biology.
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- BenchChem. (2025).
- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
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An In-Depth Technical Guide to 2-Pentanoylpyridine: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 2-pentanoylpyridine, a member of the 2-acylpyridine class of heterocyclic ketones. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues—primarily 2-acetylpyridine and other 2-alkanoylpyridines—to build a robust profile for researchers, scientists, and drug development professionals. We will explore its core molecular structure, predict its physicochemical and spectroscopic properties, detail strategic synthetic pathways, and discuss its significant potential as a scaffold in medicinal chemistry. The guide emphasizes the established biological activities of related compounds, offering a scientifically grounded perspective on future research and development trajectories for 2-pentanoylpyridine and its derivatives.
Introduction to the 2-Acylpyridine Scaffold
The pyridine ring is a fundamental pharmacophore in drug discovery, prized for its ability to enhance water solubility and engage in critical protein-ligand interactions such as hydrogen bonding and π-π stacking.[1] When functionalized with an acyl group at the 2-position, the resulting 2-acylpyridine scaffold becomes a versatile building block for creating diverse chemical libraries.[1] 2-Pentanoylpyridine, systematically named 1-(pyridin-2-yl)pentan-1-one, embodies this potential. Its structure, featuring a polar pyridine head and a moderately lipophilic pentanoyl tail, presents an intriguing amphipathic profile for probing biological systems. While direct research into 2-pentanoylpyridine is not abundant, the extensive investigation into its shorter-chain analogue, 2-acetylpyridine, provides a strong foundation for understanding its chemical behavior and pharmacological possibilities. Derivatives of 2-acetylpyridine have demonstrated significant antimicrobial, antitrypanosomal, and antifilarial activities, highlighting the therapeutic promise inherent in this chemical class.
Molecular Structure and Physicochemical Properties
The core structure of 2-pentanoylpyridine consists of a pyridine ring acylated at the C2 position with a five-carbon ketone chain. This structure dictates its chemical personality and its potential interactions in a biological milieu.
Key Identifiers:
-
Systematic Name: this compound
-
Common Names: 2-Pentanoylpyridine, Butyl 2-pyridyl ketone
-
CAS Number: 7137-97-5[2]
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
Predicted Physicochemical Data
Direct experimental data for 2-pentanoylpyridine is scarce. The following properties are predicted based on its structure and data from close analogues like 2-acetylpyridine and 2-pentanone. These predictions are crucial for designing experiments, including reaction conditions, purification protocols, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling.
| Property | Predicted Value / Observation | Rationale & Significance for Drug Development |
| Appearance | Colorless to pale yellow liquid | Basic physical state for handling and storage. |
| Boiling Point | ~210-225 °C | Higher than 2-acetylpyridine (~190°C) due to increased molecular weight and van der Waals forces. Important for purification by distillation. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform) | The pyridine nitrogen allows for some aqueous solubility via hydrogen bonding, while the pentanoyl chain increases lipophilicity. This balance is key for bioavailability. |
| logP | ~1.5 - 2.0 | Estimated to be higher than 2-acetylpyridine (logP ~0.85) due to the longer alkyl chain. This value is within a favorable range for cell permeability according to Lipinski's rules.[3] |
| pKa | ~2.5 - 3.5 | The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing effect of the adjacent carbonyl group. This influences the molecule's charge state at physiological pH. |
Synthesis and Purification
The synthesis of 2-acylpyridines is non-trivial. Standard Friedel-Crafts acylation, a common method for aromatic ketones, is generally ineffective for pyridine.[4][5] The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) to form a highly deactivated pyridinium salt, which resists electrophilic aromatic substitution.[4][6] Therefore, alternative strategies are required.
Synthetic Strategy Overview
Viable routes to 2-pentanoylpyridine typically involve either the acylation of a pre-metalated pyridine or the addition of an organometallic reagent to a pyridine derivative.
-
Organometallic Acylation: This involves the reaction of a pyridine-based organometallic species (e.g., 2-pyridyllithium or a 2-pyridyl Grignard reagent) with an acylating agent like pentanoyl chloride or a pentanoic anhydride. This approach is often complicated by the instability of the organopyridine reagents.[7]
-
Grignard Addition to Pyridine N-Oxide: A robust and regioselective method involves the addition of a butyl Grignard reagent (butylmagnesium bromide) to pyridine N-oxide. The resulting intermediate is then treated with an acylating agent or undergoes rearrangement to afford the 2-substituted pyridine, which can then be oxidized to the target ketone.[8]
-
Oxidation of the Corresponding Alcohol: A reliable two-step approach involves first synthesizing the secondary alcohol, 1-(pyridin-2-yl)pentan-1-ol, via the reaction of 2-lithiopyridine or 2-bromopyridine (through a Grignard exchange reaction) with pentanal.[7] The resulting alcohol is then oxidized to the ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
The workflow below illustrates the oxidation approach, which offers good control and generally high yields.
Caption: General synthetic workflow for 2-Pentanoylpyridine via an alcohol intermediate.
Protocol: Synthesis via Oxidation of 1-(pyridin-2-yl)pentan-1-ol
This protocol is an exemplar methodology based on established procedures for similar transformations.
Step 1: Synthesis of 1-(pyridin-2-yl)pentan-1-ol
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) to a solution of 2-bromopyridine in anhydrous THF at -78 °C. Stir for 1 hour to ensure complete formation of 2-lithiopyridine.
-
Expertise & Experience Note: Maintaining a temperature of -78 °C is critical to prevent side reactions and decomposition of the unstable 2-lithiopyridine intermediate. An alternative, safer at higher temperatures, is a halogen-metal exchange using isopropylmagnesium chloride.[7]
-
-
Addition: Add pentanal dropwise to the reaction mixture. The solution will typically change color upon addition. Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.
Step 2: Oxidation to 2-Pentanoylpyridine
-
Setup: In a separate flask, create a slurry of pyridinium chlorochromate (PCC) and silica gel in dichloromethane (DCM).
-
Expertise & Experience Note: PCC is a mild oxidizing agent that reliably converts secondary alcohols to ketones without over-oxidation. Adsorbing it onto silica gel simplifies the workup, as the chromium byproducts can be removed by simple filtration.
-
-
Reaction: Add a solution of 1-(pyridin-2-yl)pentan-1-ol in DCM to the PCC slurry. Stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (using a hexane/ethyl acetate gradient) to yield pure 2-pentanoylpyridine.
Spectroscopic Characterization
| Spectroscopy | Region | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment & Rationale |
| ¹H NMR | Aromatic | ~8.7 ppm (ddd) | H6 (α to N): Most deshielded proton due to the inductive effect of the nitrogen. |
| Aromatic | ~7.8-8.0 ppm (m) | H4 & H5: Protons on the pyridine ring, appearing as complex multiplets. | |
| Aromatic | ~7.5 ppm (m) | H3: Proton adjacent to the carbonyl group. | |
| Aliphatic | ~3.0 ppm (t) | -CH₂- (α to C=O): Deshielded by the adjacent carbonyl group. Triplet due to coupling with the adjacent CH₂. | |
| Aliphatic | ~1.7 ppm (sextet) | -CH₂- (β to C=O): Methylene group in the butyl chain. | |
| Aliphatic | ~1.4 ppm (sextet) | -CH₂- (γ to C=O): Methylene group in the butyl chain. | |
| Aliphatic | ~0.9 ppm (t) | -CH₃: Terminal methyl group. Triplet due to coupling with the adjacent CH₂. | |
| ¹³C NMR | Carbonyl | ~199-201 ppm | C=O: Characteristic downfield shift for a ketone carbonyl carbon. |
| Aromatic | ~152-154 ppm | C2 (C-C=O): Carbon bearing the acyl group. | |
| Aromatic | ~149 ppm | C6 (C-N): Carbon alpha to the nitrogen. | |
| Aromatic | ~120-137 ppm | C3, C4, C5: Remaining aromatic carbons. | |
| Aliphatic | ~38 ppm | -CH₂- (α to C=O): Carbon adjacent to the carbonyl. | |
| Aliphatic | ~14-26 ppm | Remaining -CH₂- and -CH₃: Carbons of the butyl chain. | |
| IR | Carbonyl Stretch | ~1700-1715 cm⁻¹ | C=O Stretch: Strong, sharp absorption characteristic of an aryl ketone. |
| Aromatic | ~1580-1600 cm⁻¹ | C=C/C=N Stretch: Absorptions typical for the pyridine ring. | |
| Aliphatic | ~2850-3000 cm⁻¹ | C-H Stretch: Absorptions for the sp³ hybridized carbons of the pentanoyl chain. | |
| Mass Spec | Molecular Ion | m/z = 163 (M⁺) | The molecular ion peak corresponding to the molecular weight. |
| Fragmentation | m/z = 120 | [M-C₃H₇]⁺: Alpha-cleavage, loss of a propyl radical. | |
| Fragmentation | m/z = 92 | [C₅H₄N-C=O]⁺: Cleavage of the acyl group, leaving the pyridyl-carbonyl fragment. |
Pharmacological Context and Drug Development Potential
While 2-pentanoylpyridine itself has not been extensively studied for biological activity, the 2-acylpyridine scaffold is a well-established platform for generating bioactive molecules. Research into derivatives of the closely related 2-acetylpyridine provides compelling evidence for the therapeutic potential of this class of compounds.
The 2-Acylpyridine Scaffold in Medicinal Chemistry
The ketone handle of 2-acylpyridines is a key functional group that allows for straightforward chemical modification. It readily undergoes condensation reactions with hydrazines, hydrazides, and thiosemicarbazides to form hydrazones and thiosemicarbazones, which are known to be potent metal chelators and enzyme inhibitors.
-
Antiparasitic Activity: Seminal studies have shown that 2-acetylpyridine thiosemicarbazones exhibit potent activity against Trypanosoma rhodesiense, the parasite responsible for African trypanosomiasis (sleeping sickness).[4] The nitrogen atom of the pyridyl moiety was found to be essential for this activity.[4] Further work demonstrated that derivatives of 2-acetylpyridine thiosemicarbazones possess significant macrofilaricidal properties, showing efficacy against the worms that cause onchocerciasis (river blindness).
-
Antimicrobial and Anticancer Activity: Chalcones, synthesized by condensing 2-acetylpyridine with various aldehydes, have shown promising antimicrobial activity. Furthermore, Schiff base complexes derived from 2-acetylpyridine have been evaluated for their anticancer properties, demonstrating the versatility of this scaffold.[11][12]
These findings strongly suggest that 2-pentanoylpyridine is an excellent candidate for similar derivatization. The longer pentanoyl chain, compared to the acetyl group, increases lipophilicity, which could favorably alter the ADME profile of its derivatives, potentially enhancing cell membrane penetration or modifying protein binding.
Derivatization Strategy for Library Synthesis
A primary strategy for drug discovery would involve creating a library of derivatives from the 2-pentanoylpyridine core, focusing on the formation of thiosemicarbazones, which have a proven track record of biological activity.
Caption: Workflow for derivatization of 2-Pentanoylpyridine for biological screening.
Safety, Handling, and Storage
As with any laboratory chemical, 2-pentanoylpyridine and its parent compound, 2-acetylpyridine, must be handled with appropriate care. The following guidelines are based on safety data for 2-acetylpyridine and general laboratory best practices.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat. If there is a risk of splashing, a face shield is recommended.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition, as it is a combustible liquid.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
Spill & Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Conclusion
2-Pentanoylpyridine represents a molecule of significant untapped potential for the drug discovery and development community. While direct experimental data remains limited, a robust profile can be constructed through scientifically sound extrapolation from its close chemical relatives. Its structure combines the advantageous pharmacological properties of the pyridine ring with a versatile ketone functionality, making it an ideal starting point for the synthesis of compound libraries. The proven antiparasitic and antimicrobial activities of derivatives of the related 2-acetylpyridine scaffold provide a compelling rationale for the exploration of 2-pentanoylpyridine-based thiosemicarbazones, hydrazones, and chalcones. This guide provides the foundational knowledge—from synthesis to predicted properties and biological context—to empower researchers to incorporate this promising scaffold into their discovery programs.
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Potential Therapeutic Targets of Pyridine Derivatives: An In-depth Technical Guide
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of modern drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity to be readily functionalized, have made it a privileged scaffold in the design of a vast array of therapeutic agents. The nitrogen atom imparts a degree of polarity and basicity that enhances the solubility and bioavailability of drug candidates, crucial parameters in their journey from the laboratory to the clinic.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of pyridine derivatives, delving into their mechanisms of action, the experimental validation of their activity, and the structural nuances that govern their efficacy. We will traverse the landscape of oncology, infectious diseases, and central nervous system (CNS) disorders, highlighting the versatility of this remarkable chemical entity.
I. Pyridine Derivatives in Oncology: Targeting the Engines of Malignancy
The deregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Pyridine derivatives have emerged as a prolific class of kinase inhibitors, effectively silencing the aberrant signals that drive tumor growth, proliferation, and survival.
A. Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play pivotal roles in normal cellular processes, but their dysregulation is a common feature of many cancers. Several FDA-approved pyridine-containing drugs target these critical oncogenic drivers.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs and PDGFRs are key mediators of this process. A number of multi-targeted kinase inhibitors incorporating a pyridine moiety have been developed to disrupt this critical tumor lifeline.
-
Sunitinib, Sorafenib, Pazopanib, and Axitinib: These oral multi-kinase inhibitors potently target VEGFRs and PDGFRs, among other kinases.[2][3][4][5] By blocking the ATP-binding site of these receptors, they inhibit downstream signaling cascades, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[5][6]
Signaling Pathway: VEGFR and PDGFR Inhibition
Caption: Inhibition of VEGFR and PDGFR signaling by pyridine-based TKIs.
The EGFR family of RTKs (EGFR/ErbB1, HER2/ErbB2, etc.) are critical drivers of cell proliferation and are frequently overexpressed or mutated in various cancers.
-
Gefitinib, Erlotinib, and Lapatinib: These pyridine derivatives are potent inhibitors of EGFR tyrosine kinase activity.[7][8][9] They bind reversibly to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][10] This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[7] Lapatinib is a dual inhibitor of both EGFR and HER2.[9]
Signaling Pathway: EGFR Inhibition
Caption: Mechanism of EGFR inhibition by pyridine-containing TKIs.
B. Targeting Non-Receptor Tyrosine Kinases
These kinases are located in the cytoplasm and are involved in a multitude of signaling pathways that regulate cell growth, differentiation, and survival.
-
Crizotinib: This aminopyridine derivative is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[11][12] In certain non-small cell lung cancers (NSCLCs), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which exhibits constitutive kinase activity and drives tumorigenesis.[12] Crizotinib binds to the ATP-binding pocket of ALK, inhibiting its phosphorylation and downstream signaling, leading to tumor cell death.[11]
C. Targeting Steroidogenic Enzymes
-
Abiraterone Acetate: This pyridine-containing drug takes a different approach by targeting androgen biosynthesis. It is a potent and irreversible inhibitor of CYP17A1, a critical enzyme in the production of androgens in the testes, adrenal glands, and prostate tumors.[13][14] By blocking androgen synthesis, abiraterone acetate effectively deprives prostate cancer cells of the hormonal signals they need to grow and proliferate.[13]
Quantitative Data: Potency of Pyridine-Based Anticancer Agents
| Compound | Target(s) | IC50 (nM) | Disease Indication |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-50 | Renal Cell Carcinoma, GIST |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases | 6-90 | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-40 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFRs 1-3 | 0.1-0.2 | Renal Cell Carcinoma |
| Gefitinib | EGFR | 2.4-37 | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | 2-20 | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | 9.8-10.2 | Breast Cancer |
| Crizotinib | ALK, c-Met, ROS1 | 20-60 | Non-Small Cell Lung Cancer |
| Abiraterone | CYP17A1 | 2.5-15 | Prostate Cancer |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[13][15][16][17][18]
Structure-Activity Relationships (SAR) of Pyridine-Based Kinase Inhibitors
The pyridine scaffold is crucial for the activity of these inhibitors, often participating in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The substituents on the pyridine ring are critical for modulating potency, selectivity, and pharmacokinetic properties. For instance, in many VEGFR inhibitors, the pyridine nitrogen acts as a key hydrogen bond acceptor.[19] Modifications to other positions of the pyridine ring can influence interactions with other regions of the ATP-binding site, thereby enhancing selectivity for specific kinases.[20] For EGFR inhibitors, the 4-anilino-quinazoline scaffold is a common feature, where the pyridine moiety can be incorporated to optimize binding and cellular activity.[12][21]
Mechanisms of Resistance to Pyridine-Based Anticancer Agents
A significant challenge in cancer therapy is the development of drug resistance. For pyridine-based kinase inhibitors, common resistance mechanisms include:
-
Secondary mutations in the kinase domain: These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.[10][22]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.[5][10]
-
Amplification of the target oncogene: Increased expression of the target kinase can overcome the inhibitory effect of the drug.[10]
II. Pyridine Derivatives in Infectious Diseases: A Broad Spectrum of Activity
The structural versatility of pyridine derivatives has been harnessed to develop potent antimicrobial agents with diverse mechanisms of action.
A. Antibacterial Agents: Targeting the Mycobacterial Cell Wall
-
Isoniazid and Ethionamide: These are cornerstone drugs in the treatment of tuberculosis. Both are prodrugs that are activated by mycobacterial enzymes.[4][13] Isoniazid is activated by the catalase-peroxidase KatG, while ethionamide is activated by the monooxygenase EthA.[4][13] The activated forms of these drugs inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.[4][13]
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: Mechanism of action of isoniazid and ethionamide.
B. Antiviral Agents: Inhibiting Viral Replication
-
Delavirdine: This pyridine derivative is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][23] It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA to DNA.[21] This binding induces a conformational change in the enzyme, inhibiting its activity and halting viral replication.[21]
Quantitative Data: Potency of Pyridine-Based Anti-Infective Agents
| Compound | Target | IC50 / MIC | Organism/Virus |
| Isoniazid | InhA | 0.02 - 0.2 µg/mL | Mycobacterium tuberculosis |
| Ethionamide | InhA | 0.6 - 2.5 µg/mL | Mycobacterium tuberculosis |
| Delavirdine | HIV-1 Reverse Transcriptase | 0.005 - 0.038 µM | HIV-1 |
Note: MIC (Minimum Inhibitory Concentration) and IC50 values can vary depending on the strain and testing methodology.[24][25][26][27]
Mechanisms of Resistance to Pyridine-Based Anti-Infective Agents
-
Isoniazid: Resistance primarily arises from mutations in the katG gene, which prevent the activation of the prodrug.[3][4] Mutations in the inhA gene can also confer resistance.[3][4]
-
Delavirdine: Resistance is commonly associated with mutations in the NNRTI-binding pocket of the HIV-1 reverse transcriptase, such as the K103N mutation, which reduces the binding affinity of the drug.[24]
III. Pyridine Derivatives in Central Nervous System (CNS) Disorders
The pyridine scaffold is also present in compounds that modulate neuronal signaling, offering therapeutic potential for a range of CNS disorders.
A. Targeting Nicotinic Acetylcholine Receptors (nAChRs)
-
Nicotine: The primary psychoactive component of tobacco, nicotine, is a well-known pyridine alkaloid that acts as an agonist at nAChRs.[12][28] These ligand-gated ion channels are widely distributed in the brain and are involved in various cognitive functions, including learning, memory, and attention.[29] The interaction of nicotine with nAChRs leads to the release of several neurotransmitters, including dopamine, which is associated with the rewarding and addictive properties of the substance.[29] The study of nicotine's mechanism of action has provided valuable insights into the role of nAChRs in health and disease, and has spurred the development of novel subtype-selective nAChR modulators for therapeutic purposes.
B. Modulating Other CNS Targets
Pyridine derivatives have been investigated for their potential to treat a variety of CNS disorders, including epilepsy and depression. Their mechanisms of action in these contexts are diverse and can involve:
-
Enhancement of GABAergic inhibition[30]
-
Inhibition of sodium and calcium channels[30]
-
Modulation of glutamate receptors[30]
-
Inhibition of monoamine oxidase (MAO) or selective reuptake of neurotransmitters like serotonin and norepinephrine[30]
Quantitative Data: Potency of Nicotine at nAChR Subtypes
| Compound | Target Subtype | IC50 / EC50 (µM) |
| Nicotine | α4β2 | <0.01 |
| Nicotine | α7 | 1.3 |
| (-)-Nicotine | Human brain membranes | 0.00051 |
Note: Potency can vary significantly depending on the specific receptor subtype and experimental setup.[31][32][33]
IV. Experimental Protocols for Evaluating Pyridine Derivatives
The characterization of novel therapeutic agents relies on a battery of robust and reproducible in vitro and in vivo assays. Below are representative protocols for key assays used to evaluate the efficacy of pyridine derivatives.
A. Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction: In a multiwell plate, combine the kinase, substrate, ATP, and the pyridine derivative to be tested in a suitable kinase buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[13][23]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[23][34]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the pyridine derivative.[35]
B. Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][36]
-
Treatment: Treat the cells with various concentrations of the pyridine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[2][36]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][36]
C. In Vitro Angiogenesis Assay: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[5][31]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence or absence of the pyridine derivative to be tested.[24][35]
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[16][31]
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the total tube length and the number of branch points using imaging software.[5][16]
D. Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism.
Step-by-Step Methodology:
-
Serial Dilutions: Prepare serial twofold dilutions of the pyridine derivative in a multiwell plate containing a suitable broth medium.[25]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to be tested.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the pyridine derivative that completely inhibits the visible growth of the microorganism.[25]
V. Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties, enabling the targeting of a wide array of biological molecules with high potency and selectivity. The ongoing exploration of pyridine derivatives in diverse therapeutic areas, coupled with advances in our understanding of disease biology and drug resistance mechanisms, promises to yield a new generation of innovative medicines. As we continue to unravel the complexities of human disease, the pyridine ring will undoubtedly remain an indispensable tool in the arsenal of the medicinal chemist.
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Methodological & Application
Synthesis of 2-Acylpyridines: A Detailed Guide to Modern Synthetic Protocols
Introduction: The Significance of 2-Acylpyridines in Modern Chemistry
The 2-acylpyridine scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence stems from the unique electronic properties conferred by the pyridine ring in conjunction with the versatile reactivity of the acyl group. This structural motif is integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen and the carbonyl oxygen create a bidentate chelation site, making these compounds valuable as ligands in coordination chemistry and catalysis. Furthermore, 2-acylpyridine derivatives have demonstrated a broad spectrum of biological activities, including as potent iron chelators and antiproliferative agents.[1] The development of efficient and robust synthetic methodologies to access these valuable compounds is, therefore, a subject of paramount importance for researchers in both academic and industrial settings. This application note provides a comprehensive overview of key synthetic strategies for 2-acylpyridines, complete with detailed experimental protocols, mechanistic insights, and comparative data to guide the modern chemist.
Strategic Approaches to 2-Acylpyridine Synthesis
The synthesis of 2-acylpyridines can be broadly categorized into several strategic approaches, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and the tolerance of functional groups on the substrates. The primary strategies discussed in this guide are:
-
Cross-Coupling Reactions: Modern palladium- and nickel-catalyzed cross-coupling reactions offer a powerful and versatile means to construct the C-C bond between the pyridine ring and the acyl group.
-
Weinreb Amide Chemistry: The use of N-methoxy-N-methylamides (Weinreb amides) provides a reliable and high-yielding route to ketones, avoiding the common issue of over-addition by organometallic reagents.
-
Functionalization of Picoline Derivatives: Starting from readily available picolinic acid or its derivatives offers a classical yet effective pathway to 2-acylpyridines.
-
Oxidation of 2-Alkylpyridines: The direct oxidation of the alkyl group of 2-alkylpyridines presents an atom-economical approach to the target ketones.
This guide will delve into the practical execution of these methods, providing detailed, step-by-step protocols for each.
Method 1: Palladium-Catalyzed Fukuyama Coupling
The Fukuyama coupling is a highly chemoselective method for the synthesis of ketones from thioesters and organozinc reagents, catalyzed by palladium.[2] Its mild reaction conditions and high functional group tolerance make it an excellent choice for the synthesis of complex 2-acylpyridines.[2][3]
Reaction Principle and Mechanism
The catalytic cycle of the Fukuyama coupling is believed to proceed through several key steps: oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the ketone and regenerate the catalyst.[2]
Caption: Catalytic cycle of the Fukuyama coupling for 2-acylpyridine synthesis.
Experimental Protocol: Synthesis of 2-Benzoylpyridine
This protocol describes the synthesis of 2-benzoylpyridine from S-ethyl 2-pyridinecarbothioate and phenylzinc chloride.
Materials:
-
S-ethyl 2-pyridinecarbothioate (1.0 equiv)
-
Phenylzinc chloride (1.5 equiv, 0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 equiv) and PPh₃ (0.10 equiv).
-
Add anhydrous THF, followed by S-ethyl 2-pyridinecarbothioate (1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the solution of phenylzinc chloride (1.5 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-benzoylpyridine.
Quantitative Data
The Fukuyama coupling is applicable to a wide range of substrates, providing good to excellent yields.
| Thioester Substrate | Organozinc Reagent | Product | Yield (%) |
| S-ethyl 2-pyridinecarbothioate | Phenylzinc chloride | 2-Benzoylpyridine | 85-95 |
| S-ethyl 2-pyridinecarbothioate | Methylzinc chloride | 2-Acetylpyridine | 80-90 |
| S-ethyl 2-pyridinecarbothioate | Ethylzinc chloride | 2-Propanoylpyridine | 82-92 |
| S-ethyl 5-chloropyridine-2-carbothioate | Phenylzinc chloride | 5-Chloro-2-benzoylpyridine | 75-85 |
Troubleshooting and Safety
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as organozinc reagents are moisture-sensitive.[4] The quality of the palladium catalyst is crucial; use a fresh or properly stored catalyst.
-
Side Products: Homocoupling of the organozinc reagent can occur. Using a slight excess of the organozinc reagent can help drive the desired reaction to completion.
-
Safety: Organozinc reagents are pyrophoric and must be handled under an inert atmosphere. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).
Method 2: Weinreb Amide Synthesis
The Weinreb amide synthesis is a robust and widely used method for preparing ketones.[5] The N-methoxy-N-methylamide (Weinreb amide) intermediate is remarkably stable to further addition of organometallic reagents, allowing for the clean formation of the desired ketone.[4]
Reaction Principle and Mechanism
The synthesis involves two main steps: first, the formation of the 2-picolinoyl Weinreb amide from a picolinic acid derivative, and second, the reaction of the Weinreb amide with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form the 2-acylpyridine. The stability of the tetrahedral intermediate in the second step is key to preventing over-addition.[5]
Caption: Workflow for the Weinreb synthesis of 2-acylpyridines.
Experimental Protocol: Synthesis of 2-Acetylpyridine
Part A: Synthesis of N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)
Materials:
-
2-Picolinic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 2-picolinic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the resulting crude 2-picolinoyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.
-
Slowly add the solution of 2-picolinoyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Weinreb amide.
Part B: Synthesis of 2-Acetylpyridine from the Weinreb Amide
Materials:
-
N-methoxy-N-methylpyridine-2-carboxamide (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr) (1.2 equiv, 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF and cool the solution to 0 °C under an argon atmosphere.
-
Slowly add the solution of methylmagnesium bromide (1.2 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Adjust the pH of the aqueous layer to ~8 with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-acetylpyridine.
Quantitative Data
The Weinreb amide synthesis is known for its high yields and broad substrate scope.[5]
| Weinreb Amide | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylpyridine-2-carboxamide | Methylmagnesium bromide | 2-Acetylpyridine | 85-95 |
| N-methoxy-N-methylpyridine-2-carboxamide | Phenylmagnesium bromide | 2-Benzoylpyridine | 80-90 |
| N-methoxy-N-methylpyridine-2-carboxamide | Ethylmagnesium bromide | 2-Propanoylpyridine | 82-92 |
| N-methoxy-N-methyl-5-bromopyridine-2-carboxamide | Methylmagnesium bromide | 5-Bromo-2-acetylpyridine | 78-88 |
Troubleshooting and Safety
-
Low Yield in Amide Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride. The use of oxalyl chloride instead of thionyl chloride can sometimes be more effective.
-
Over-addition in Ketone Formation: Maintain a low reaction temperature (0 °C or below) during the addition of the organometallic reagent.
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and release toxic gases upon contact with moisture; handle in a fume hood with appropriate PPE.[6][7] Organometallic reagents are flammable and moisture-sensitive.[8]
Method 3: Synthesis from 2-Picolinic Acid via Malonic Ester Intermediate
A classical and cost-effective approach to 2-acylpyridines involves the conversion of 2-picolinic acid into an acylmalonate intermediate, followed by hydrolysis and decarboxylation.
Reaction Principle
This multi-step synthesis first activates the 2-picolinic acid, typically by converting it to the acid chloride. This is then reacted with a malonic ester, and the resulting adduct is hydrolyzed and decarboxylated to yield the desired 2-acylpyridine.
Caption: Synthetic pathway from 2-picolinic acid to 2-acylpyridines.
Experimental Protocol: Synthesis of 2-Acetylpyridine
Materials:
-
2-Picolinic acid (1.0 equiv)
-
Thionyl chloride (1.5 equiv)
-
Toluene
-
Diethyl malonate (1.5 equiv)
-
Magnesium ethoxide (1.5 equiv)
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Reflux a mixture of 2-picolinic acid (1.0 equiv) and thionyl chloride (1.5 equiv) in toluene for 3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-picolinoyl chloride.[9]
-
In a separate flask, prepare a solution of magnesium ethoxide (1.5 equiv) in toluene and add diethyl malonate (1.5 equiv).
-
Add the crude 2-picolinoyl chloride to the magnesium enolate solution and stir at room temperature for 12 hours.
-
Add a mixture of concentrated sulfuric acid and water to the reaction mixture and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize with sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-acetylpyridine.
Quantitative Data
This method is generally reliable for the synthesis of simple 2-acylpyridines.
| Starting Material | Acyl Group Source | Product | Yield (%) |
| 2-Picolinic acid | Diethyl malonate | 2-Acetylpyridine | 60-75 |
| 2-Picolinic acid | Diethyl ethylmalonate | 2-Propanoylpyridine | 55-70 |
Troubleshooting and Safety
-
Low Yield: Incomplete formation of the acid chloride or inefficient decarboxylation can lead to lower yields. Ensure anhydrous conditions for the acid chloride formation.
-
Safety: Thionyl chloride is highly corrosive and toxic.[10] Handle with extreme care in a well-ventilated fume hood. The hydrolysis and decarboxylation step with concentrated sulfuric acid is highly exothermic.
Method 4: Oxidation of 2-Alkylpyridines
The direct oxidation of the benzylic position of 2-alkylpyridines offers an atom-economical route to 2-acylpyridines. Various oxidizing agents and catalytic systems have been developed for this transformation.
Reaction Principle
This method involves the selective oxidation of the C-H bonds of the alkyl group attached to the pyridine ring at the 2-position. Common oxidants include potassium permanganate, selenium dioxide, or catalytic systems employing transition metals and a terminal oxidant like molecular oxygen.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of 2-Benzylpyridine
Materials:
-
2-Benzylpyridine (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Acetic acid (1.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon or from air)
Procedure:
-
To a reaction flask, add 2-benzylpyridine (1.0 equiv), CuI (0.10 equiv), and acetic acid (1.0 equiv) in DMSO.
-
Fit the flask with an oxygen-filled balloon or leave it open to the air.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-benzoylpyridine.
Quantitative Data
The efficiency of the oxidation can vary depending on the substrate and the catalytic system employed.
| Substrate | Oxidant/Catalyst | Product | Yield (%) |
| 2-Benzylpyridine | CuI / O₂ | 2-Benzoylpyridine | 70-85 |
| 2-Ethylpyridine | SeO₂ | 2-Acetylpyridine | 50-65 |
| 2-(4-Chlorobenzyl)pyridine | Na₂Cr₂O₇ / H₂SO₄ | 2-(4-Chlorobenzoyl)pyridine | 75-90 |
Troubleshooting and Safety
-
Over-oxidation: Over-oxidation to the corresponding carboxylic acid can be a side reaction. Careful control of reaction time and temperature is necessary.
-
N-oxide formation: The pyridine nitrogen can be oxidized to the N-oxide.
-
Safety: Many oxidizing agents are hazardous and should be handled with care. Reactions with molecular oxygen at elevated temperatures can pose a fire risk.
Conclusion
The synthesis of 2-acylpyridines is a well-developed field with a variety of reliable methods available to the synthetic chemist. Modern cross-coupling reactions, such as the Fukuyama coupling, offer high yields and excellent functional group tolerance, making them suitable for complex targets. The Weinreb amide synthesis remains a cornerstone for the controlled formation of ketones, avoiding common pitfalls of organometallic additions. Classical methods starting from picolinic acid and the direct oxidation of 2-alkylpyridines provide cost-effective and atom-economical alternatives. The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired scale of the reaction, and the availability of starting materials. By understanding the principles, protocols, and potential challenges of each method presented in this guide, researchers are well-equipped to efficiently synthesize a diverse range of 2-acylpyridines for their applications in drug discovery, materials science, and beyond.
References
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Fukuyama Coupling. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link][2]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2017). SciELO. [Link][11]
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How do you prepare a Weinreb amide? (n.d.). TutorChase. Retrieved January 16, 2026, from [Link][8]
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A kind of preparation method of 2- acetylpyridine. (2019). Google Patents. [9]
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2-Acetylpyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link][12]
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2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link][13]
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Fukuyama coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link][3]
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Reasons for stalling of a Negishi coupling? (2020). Reddit. [Link][14]
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Question about working with Weinreb amide resin. (2011). Reddit. [Link][15]
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Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2017). SciSpace. [Link][16]
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Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. (2016). PMC. [Link][17]
- A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction. (2007).
-
Fukuyama Coupling. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link][2]
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Substrate scope for the ketone-alcohol products Reaction conditions. (2021). ResearchGate. [Link][19]
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Negishi reaction (which worked for a year) has mysteriously stopped working and I am utterly stumped as to why - HELP! (2014). Reddit. [Link][20]
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facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2017). SciELO. [Link][11]
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facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2017). SciELO. [Link][22]
-
Picolinoyl Chloride Hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link][23]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Publishing. [Link][24]
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Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2024). YouTube. [Link][25]
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Negishi Coupling. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link][26]
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5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link][27]
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Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. (2018). MDPI. [Link][28]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). PMC. [Link][29]
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Substrate scope for the oxidation of alcohols to aldehydes and ketonesa. (2019). ResearchGate. [Link][30]
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2019). ResearchGate. [Link][31]
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Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. (2025). RSC Publishing. [Link][32]
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Palladium-Catalyzed Asymmetric C(sp3 )-H Allylation of 2-Alkylpyridines. (2017). PubMed. [Link][33]
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. [Link][34]
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link][35]
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10. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link][36]
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The Emerging Potential of 1-(Pyridin-2-yl)pentan-1-one: A Versatile Scaffold for Medicinal Chemistry
Introduction: Unveiling a Privileged Structure
In the landscape of drug discovery, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to enhance the solubility of a molecule make it a cornerstone of modern medicinal chemistry. When this heterocyclic core is appended with a flexible alkyl ketone chain, as in 1-(Pyridin-2-yl)pentan-1-one , we are presented with a versatile and largely unexplored starting material.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of facts to provide a strategic framework for harnessing the potential of this compound. Herein, we will dissect its structural merits, propose scientifically-grounded therapeutic applications, and provide detailed, field-proven protocols to empower your research and development endeavors. The central thesis of this document is that the true value of this compound lies not in its known biological activities—which are currently sparse—but in its immense potential as a versatile chemical building block for creating libraries of novel drug candidates.
Physicochemical Characterization and Structural Rationale
This compound (CAS No. 7137-97-5) is a deceptively simple molecule whose power lies in the strategic combination of its three core components:
-
The Pyridine Ring : As a fundamental pharmacophore, the nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, crucial for molecular recognition and binding to biological targets.[1] This feature is prevalent in numerous FDA-approved drugs.
-
The Ketone Functional Group : The carbonyl group is a highly versatile chemical handle. It provides a reactive site for a wide array of chemical transformations, allowing for the systematic modification of the core structure to explore structure-activity relationships (SAR).[1]
-
The Pentyl Chain : This alkyl chain imparts a degree of lipophilicity to the molecule, which can be critical for cell membrane permeability and interaction with hydrophobic pockets in target proteins. Its length and flexibility can be modified to fine-tune the compound's pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound (Predicted/Literature) | 2-Acetylpyridine (Reference Analogue) | Data Source |
| CAS Number | 7137-97-5 | 1122-62-9 | N/A |
| Molecular Formula | C₁₀H₁₃NO | C₇H₇NO | N/A |
| Molecular Weight | 163.22 g/mol | 121.14 g/mol | N/A |
| Boiling Point | ~220-230 °C (Predicted) | 188-189 °C | [2][3] |
| Density | ~1.0 g/mL (Predicted) | 1.08 g/mL at 25 °C | [2][3] |
| LogP | ~2.0 (Predicted) | 0.85 | [4] |
| pKa | ~2.5-3.0 (Predicted for Pyridinium ion) | 2.64 | [2][3] |
| Water Solubility | Moderately Soluble | Soluble (18.2 g/100g @ 25°C) | [2][3] |
Note: Properties for this compound are estimated based on its structure and data from the closely related 2-acetylpyridine. Experimental validation is recommended.
Proposed Application Area 1: A Novel Scaffold for Kinase Inhibitors
Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyridinone scaffold, a close relative of pyridine, is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site.[5] Furthermore, recent studies have identified pyridin-2-yl urea derivatives as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a promising therapeutic target.[6] The ketone functionality of this compound is an ideal starting point for the synthesis of amine and urea derivatives to target the kinase family.
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The Versatility of 1-(Pyridin-2-YL)pentan-1-one: A Strategic Building Block for Synthesis and Drug Discovery
Introduction: Unlocking the Potential of a Pyridyl Ketone
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. Among the myriad of available synthons, pyridyl ketones stand out for their inherent reactivity and the prevalence of the pyridine motif in a vast array of pharmaceuticals and bioactive compounds.[1][2] This guide focuses on a particularly valuable yet under-explored member of this class: 1-(Pyridin-2-YL)pentan-1-one .
With its unique combination of a nucleophilic pyridine ring, an electrophilic carbonyl group, and an aliphatic chain, this compound offers a rich platform for a diverse range of chemical transformations. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in drug-receptor binding, while the ketone functionality serves as a versatile handle for carbon-carbon bond formation and subsequent heterocyclic ring construction.[3][4] This document provides an in-depth exploration of its synthetic utility, complete with detailed protocols and insights into its application in the development of novel chemical entities.
Core Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the interplay between the pyridine ring and the adjacent pentanoyl group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the α-protons on the methylene group adjacent to the carbonyl are acidic and can be readily deprotonated by a base to form a reactive enolate. This dual reactivity is the cornerstone of its utility as a synthetic building block.
A general overview of the key reaction pathways accessible from this compound is depicted below.
Caption: Key synthetic transformations of this compound.
Application Note I: Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation
Background:
The Claisen-Schmidt condensation is a robust and widely utilized reaction for the synthesis of chalcones (α,β-unsaturated ketones).[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone possessing α-hydrogens.[7] Pyridyl chalcones, in particular, are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][8][9] The following protocol is adapted from established procedures for the condensation of 2-acetylpyridine with various aromatic aldehydes.[2]
Protocol: Synthesis of (E)-1-(Pyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in ethanol (approximately 15-20 mL).
-
Aldehyde Addition: To this solution, add 1.0 equivalent of 4-chlorobenzaldehyde. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Base-Catalyzed Condensation: While stirring vigorously, add a solution of potassium hydroxide (2.0 equivalents) in ethanol (10 mL) dropwise over 5-10 minutes. The addition of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone product should be observed. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring. The chalcone product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual KOH. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-1-(pyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one as a crystalline solid.
Data Presentation: Expected Yields for Analogous Chalcone Syntheses
The following table summarizes typical yields obtained for the Claisen-Schmidt condensation of the related 2-acetylpyridine with various aldehydes, providing an expected range for reactions with this compound.
| Aldehyde Reactant | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | KOH/EtOH | 3 | 85 | [3] |
| 4-Chlorobenzaldehyde | KOH/EtOH | 2.5 | 88 | [3] |
| 4-Methoxybenzaldehyde | KOH/EtOH | 4 | 82 | [3] |
| 4-Nitrobenzaldehyde | Na2CO3/MeOH/H2O | 1 | 75 | [10] |
Application Note II: Grignard Reaction for the Synthesis of Tertiary Alcohols
Background:
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[11][12] The reaction of this compound with a Grignard reagent provides a straightforward route to chiral tertiary alcohols, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Protocol: Synthesis of 1-(Pyridin-2-yl)-1-phenylpentan-1-ol
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Briefly heat the flask under a stream of nitrogen to activate the magnesium surface. Allow the flask to cool, then add anhydrous diethyl ether.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be required.[13]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by column chromatography on silica gel.
Caption: Workflow for the Grignard synthesis of tertiary alcohols.
Application Note III: From Chalcones to Bioactive Heterocycles
Background:
The chalcones synthesized from this compound are not only potential bioactive molecules themselves but also serve as excellent precursors for the synthesis of various five- and six-membered heterocyclic systems.[9] This versatility further enhances the value of this compound as a strategic building block. Two prominent examples are the synthesis of pyrazolines and substituted pyridines.
Protocol: Synthesis of a Pyrazoline Derivative
Pyrazolines are five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities. They can be readily synthesized by the cyclocondensation of a chalcone with hydrazine or a substituted hydrazine.[9]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyridyl chalcone (1.0 equivalent), synthesized as described in Application Note I, in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: After cooling, the pyrazoline product often precipitates. It can be collected by filtration and recrystallized from ethanol to afford the pure product.
Protocol: Synthesis of a Substituted Pyridine Derivative
1,5-Diketones, which can be formed via a Michael addition of a ketone to a chalcone, are key intermediates in the synthesis of substituted pyridines.[4][5]
Procedure:
-
Michael Addition: A mixture of the pyridyl chalcone (1.0 equivalent) and an acetophenone derivative (1.1 equivalents) is stirred in ethanol in the presence of a base (e.g., NaOH) to form the corresponding 1,5-diketone.
-
Cyclization: The isolated 1,5-diketone is then refluxed with an excess of ammonium acetate in acetic acid. This reaction leads to the formation of a highly substituted pyridine ring.[4]
-
Work-up: The reaction mixture is cooled, poured into water, and neutralized with a base. The precipitated product is collected by filtration and purified by recrystallization or chromatography.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its accessible reactive sites—the pyridine nitrogen, the electrophilic carbonyl, and the enolizable α-protons—provide a gateway to a wide array of molecular structures. The straightforward synthesis of biologically active chalcones and their subsequent conversion into more complex heterocyclic systems, such as pyrazolines and substituted pyridines, underscore its strategic importance. The protocols and application notes provided herein offer a solid foundation for researchers to harness the full potential of this powerful synthon in their quest for novel and impactful chemical entities.
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Al-Jibouri, M. N. A. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurodegenerative Applications. Amanote Press. [Link]
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Asressu, K. H., Chan, C.-K., & Wang, C.-C. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. PubMed. [Link]
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Asressu, K. H., Chan, C.-K., & Wang, C.-C. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. Semantic Scholar. [Link]
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Azarifar, D., et al. (2013). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 17: Aldol Condensation. UW-Madison Chemistry. [Link]
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-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
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Analytical methods for the quantification of 1-(Pyridin-2-YL)pentan-1-one
An authoritative guide to the quantitative analysis of 1-(Pyridin-2-YL)pentan-1-one, presenting validated methodologies for researchers in pharmaceutical development and forensic science. This document provides a comprehensive overview and detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for this compound
This compound is a pyridine derivative that serves as a key intermediate in organic and medicinal chemistry.[1] Its structural motif, featuring a pyridine ring linked to a pentan-1-one chain, makes it a valuable building block for synthesizing more complex molecules with potential biological activities.[1][2] The presence of the pyridine nucleus can enhance water solubility and facilitate crucial protein-ligand interactions, a desirable trait in drug design.[1]
Furthermore, the structural similarity of pyridinyl ketones to classes of novel psychoactive substances (NPS), such as synthetic cathinones, necessitates the development of precise and reliable analytical methods for its detection and quantification.[3][4] Whether for quality control in pharmaceutical synthesis, impurity profiling, or forensic analysis, accurate measurement is critical.[5]
This guide provides detailed, field-tested protocols for the quantification of this compound in various matrices. We will explore three complementary analytical techniques, explaining the causality behind experimental choices to empower researchers to select and implement the most suitable method for their specific application.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of pyridine derivatives.[6] This method is ideal for routine quality control, purity assessment, and quantification in bulk materials or simple formulations where high sensitivity is not the primary requirement.
Scientific Rationale
The method employs reverse-phase chromatography, which is well-suited for moderately polar compounds like this compound. A C18 stationary phase provides excellent retention and separation capabilities.[7] The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The inclusion of an acid, such as phosphoric acid, is critical; it protonates the basic nitrogen atom on the pyridine ring, which minimizes peak tailing and ensures a sharp, symmetrical peak shape.[7][8] Detection is performed at a wavelength where the pyridine ring exhibits strong absorbance, typically between 250-270 nm, providing good sensitivity and selectivity.[7]
Experimental Workflow: HPLC-UV Analysis
Detailed Protocol: HPLC-UV
1. Chromatographic Conditions
| Parameter | Recommended Value |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 260 nm[7] |
| Run Time | 15 minutes |
2. Reagents and Materials
-
This compound Reference Standard (>99% purity)[9]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
3. Solution Preparation
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.[7]
-
Mobile Phase: Mix 200 mL of Acetonitrile with 800 mL of the prepared phosphate buffer. Degas before use.[7]
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[6]
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent to a target concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.[7]
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).[7]
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution (e.g., 50 µg/mL) five times to verify system suitability. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[7]
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution by interpolation from this curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high chromatographic resolution and provides mass spectral data that can be used for definitive identification. This method is particularly useful in forensic analysis and for identifying unknown impurities.[10]
Scientific Rationale
This compound is sufficiently volatile for GC analysis. The choice of a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) provides good separation of the analyte from potential matrix components.[10] Electron Ionization (EI) is used as the ionization source, which imparts high energy to the molecule, leading to reproducible fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for the compound, allowing for highly confident identification through library matching or spectral interpretation.[11] For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, drastically increasing sensitivity and selectivity compared to a full scan.
Experimental Workflow: GC-MS Analysis
Detailed Protocol: GC-MS
1. Chromatographic and Spectrometric Conditions
| Parameter | Recommended Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min[10] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| Quantification Ions | m/z 106 (Quantifier), 78, 175 (Qualifiers) |
Rationale for Ion Selection: The molecular weight of this compound (C₁₀H₁₃NO) is 175.22. The base peak is expected to be the pyridin-2-ylcarbonyl fragment (m/z 106). The molecular ion (m/z 175) and the pyridine fragment (m/z 78) serve as excellent qualifiers.
2. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Ethyl Acetate or Methanol (GC Grade)
-
Internal Standard (IS), e.g., Naphthalene-d8
3. Solution Preparation
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of Naphthalene-d8 in ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with ethyl acetate.
-
Calibration Standards (0.1-20 µg/mL): Prepare serial dilutions of the standard stock solution. Spike each standard with the internal standard to a final concentration of 5 µg/mL.
-
Sample Preparation: Extract or dissolve the sample in ethyl acetate to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 5 µg/mL.
4. GC-MS Procedure
-
Condition the GC-MS system by injecting a solvent blank.
-
Inject the series of calibration standards to establish the calibration curve based on the ratio of the analyte peak area to the IS peak area.
-
Inject the prepared sample solutions.
-
Identify the analyte by its retention time and the presence and ratio of the qualifier ions relative to the quantifier ion.
-
Quantify the analyte using the established calibration curve.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier analytical technique for quantifying compounds at trace levels in complex biological matrices like blood, urine, or hair.[4][12] Its exceptional sensitivity and selectivity make it the gold standard for toxicological analysis, pharmacokinetics, and the detection of NPS.[13][14][15]
Scientific Rationale
This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A fast LC gradient using a core-shell C18 column allows for rapid analysis times. The mobile phase must contain volatile additives like formic acid, which are compatible with mass spectrometry and aid in the ionization process.[8]
Detection is performed using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺. This precursor ion is then selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for reliable quantification at very low concentrations (pg/mL to ng/mL).[4]
Experimental Workflow: LC-MS/MS Analysis
Detailed Protocol: LC-MS/MS
1. LC and MS/MS Conditions
| Parameter | Recommended Value |
| LC System | |
| Instrument | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Core-shell, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See table below |
2. MRM Transitions An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended for the most accurate quantification.[16]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 176.1 | 106.1 | 20 | Quantifier |
| 176.1 | 78.1 | 35 | Qualifier | |
| This compound-d4 (IS) | 180.1 | 110.1 | 20 | IS Quantifier |
3. Sample Preparation (from Urine)
-
To 100 µL of urine sample, add 10 µL of internal standard working solution and 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an HPLC vial for analysis.[4][17]
Method Validation and Comparison
All analytical methods intended for quantitative purposes must be validated to ensure they are fit for purpose.[18] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Summary of Typical Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good | Excellent | Superior |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.5 - 100 ng/mL |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | ~0.1 ng/mL[17] |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL[17] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
Method Selection Rationale
-
HPLC-UV: The method of choice for routine analysis of bulk drug substances and simple formulations due to its simplicity, low cost, and robustness.
-
GC-MS: Best suited for forensic identification and the analysis of complex mixtures where structural confirmation via fragmentation patterns is required.
-
LC-MS/MS: The definitive method for bioanalysis (blood, urine), trace-level quantification, and applications requiring the highest degree of sensitivity and selectivity.
By leveraging these detailed protocols, researchers can confidently and accurately quantify this compound, ensuring data integrity for applications ranging from pharmaceutical quality control to advanced forensic toxicology.
References
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Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). National Library of Medicine. Retrieved January 17, 2026, from [Link]
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Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Center for Forensic Science Research & Education. Retrieved January 17, 2026, from [Link]
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Methods for Novel Psychoactive Substance Analysis. (2023). Researcher.Life. Retrieved January 17, 2026, from [Link]
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Concheiro, M., et al. (2023). Methods for Novel Psychoactive Substance Analysis. ResearchGate. Retrieved January 17, 2026, from [Link]
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Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Soares, J., et al. (2022). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. Journal of Chromatography B. Retrieved January 17, 2026, from [Link]
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Azaperone Impurity - A. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
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Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society. Retrieved January 17, 2026, from [Link]
-
Vo, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved January 17, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. Retrieved January 17, 2026, from [Link]
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Al-Mearaj, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Library of Medicine. Retrieved January 17, 2026, from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Group. Retrieved January 17, 2026, from [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Quantification. (n.d.). Wiley-VCH. Retrieved January 17, 2026, from [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2024). National Library of Medicine. Retrieved January 17, 2026, from [Link]
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Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]
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Comprehensive Analysis of Drug Residues from a Confiscated Pipe: GC-High Resolution Mass Spectrometry with Chemical Ionization. (n.d.). LECO Corporation. Retrieved January 17, 2026, from [Link]
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A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). PubMed. Retrieved January 17, 2026, from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 17, 2026, from [Link]
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Wagner, R. L., et al. (2015). Sensitive and stable pre-calibrated solid-phase extraction columns for environmental and forensic quantification using isotope dilution mass spectrometry. Analytical Methods. Retrieved January 17, 2026, from [Link]
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A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]
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Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2019). National Library of Medicine. Retrieved January 17, 2026, from [Link]
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GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021). National Library of Medicine. Retrieved January 17, 2026, from [Link]
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Application Note: Characterization of 1-(Pyridin-2-YL)pentan-1-one and its Derivatives as a Scaffold for Novel Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Pyridine Moiety in Modern Drug Discovery
The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its capacity to enhance the aqueous solubility of parent molecules.[2][3] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]
Among this versatile class of compounds, 1-(pyridin-2-yl)pentan-1-one and its analogues represent a valuable scaffold. As a 2-acylpyridine, this molecule combines the key features of the pyridine ring with a reactive ketone functionality.[6] This ketone group serves as a versatile chemical handle for extensive synthetic modifications, allowing for the systematic development of compound libraries aimed at specific biological targets.[6] This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this promising chemical entity.
Synthesis and Physicochemical Profile
A robust and reproducible synthetic route is the foundation of any drug discovery program. This compound can be reliably synthesized through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis via the addition of a butylmagnesium bromide Grignard reagent to 2-cyanopyridine, followed by acidic hydrolysis.
Materials:
-
2-Cyanopyridine
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), 3M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried, flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.
-
Addition Reaction: Cool the freshly prepared butylmagnesium bromide solution to 0°C. Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A precipitate will form. Allow the reaction to stir at room temperature for 2-3 hours after the addition is complete.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Acidify the mixture by slowly adding 3M HCl with stirring. This step hydrolyzes the intermediate imine to the desired ketone.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then made basic by the slow addition of a saturated sodium bicarbonate solution. Extract the product from the basic aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualization 2.1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7137-97-5 | [7][8] |
| Molecular Formula | C₁₀H₁₃NO | [7][9] |
| Molecular Weight | 163.22 g/mol | [7] |
| Appearance | Yellow clear liquid (typical for related compounds) | [10] |
| Boiling Point | Data not widely available; expected to be >200°C | |
| Storage | Sealed in dry, room temperature conditions | [7] |
Analytical Characterization: A Multi-Technique Approach
Confirming the identity, structure, and purity of a newly synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.
Visualization 3.1: Analytical Workflow
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
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- 7. This compound - CAS:7137-97-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. 7137-97-5|this compound|BLD Pharm [bldpharm.com]
- 9. 1-(pyridin-2-yl)pentan-2-one [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Cytotoxicity assays for 1-(Pyridin-2-YL)pentan-1-one on cancer cell lines
Application Note & Protocols
Topic: Cytotoxicity Assays for 1-(Pyridin-2-YL)pentan-1-one on Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals.
Abstract
The evaluation of novel chemical entities for cytotoxic effects against cancer cell lines is a foundational step in preclinical drug discovery. This document provides a detailed guide for assessing the in vitro cytotoxicity of this compound, a compound featuring the pyridine scaffold known for its presence in various anticancer agents.[1][2][3] To ensure a robust and comprehensive evaluation, this guide presents protocols for two distinct, well-established cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[4][5] By employing assays with different biological endpoints, researchers can generate a more reliable and holistic view of the compound's cytotoxic potential. This application note includes step-by-step protocols, explanations of the scientific principles, data analysis procedures for calculating IC50 values, and troubleshooting advice to ensure high-quality, reproducible results.
Introduction: Evaluating a Novel Pyridine-Based Compound
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][2][3] Several pyridine derivatives have demonstrated potent anticancer activity by targeting key cellular processes like tubulin polymerization, kinase signaling, and topoisomerase function.[2][3][6] this compound is a novel compound belonging to this class. Before investigating its specific mechanism of action, a primary and critical step is to determine its general cytotoxic effect on cancer cells.
Cytotoxicity assays are indispensable tools in this initial screening phase.[7][8] They provide quantitative data on how a compound affects cell viability and proliferation, which is crucial for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency and flags the compound as a candidate for further development.
This guide details two complementary assays to provide a self-validating system for assessing the cytotoxicity of this compound:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[9] The resulting purple formazan product is proportional to the number of metabolically active, viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[4][5][10] It is a direct measure of cell lysis and membrane damage.[4][11]
By combining an assay that measures metabolic compromise (MTT) with one that measures membrane rupture (LDH), researchers can gain a more nuanced understanding of the compound's cytotoxic effects and minimize the risk of artifacts from a single-assay approach.
Principle of the Assays
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is predicated on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases, primarily succinate dehydrogenase, in viable cells. These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[9] Dead cells lack this enzymatic activity and therefore do not produce the colored product. The formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living, metabolically active cells.
The LDH Assay: A Measure of Membrane Integrity
Lactate dehydrogenase (LDH) is a ubiquitous and stable enzyme found in the cytoplasm of all cells.[4][5] Under normal conditions, it remains within the cell. However, when the plasma membrane is damaged—a hallmark of necrosis, late-stage apoptosis, or other forms of cellular injury—LDH is rapidly released into the extracellular culture medium.[4][11] The LDH assay is a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[11] This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be quantified by measuring its absorbance.[4][5][11] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged or dead cells.[4][5]
Experimental Protocols
General Preparations & Cell Culture
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in culture medium immediately before use, ensuring the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[12]
-
Plate Layout: Use a 96-well, clear, flat-bottom tissue culture plate.[13] Design the plate to include wells for untreated controls (vehicle only), blank controls (medium only), and a range of compound concentrations (typically a serial dilution). Each condition should be performed in at least triplicate. To mitigate the "edge effect," consider filling the outermost wells with sterile PBS or medium without using them for experimental data.[14]
Protocol 1: MTT Cytotoxicity Assay
Rationale: This protocol is optimized to provide a reliable measure of cell viability by assessing mitochondrial function. Each step is designed to minimize variability and ensure accurate quantification.[14]
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized, stored at 4°C protected from light.[15]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
96-well microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase.[12] Dilute the cell suspension to the optimal seeding density (empirically determined, typically 5,000–10,000 cells/well for many adherent lines).[14][15] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16] Mix gently by tapping the plate.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will metabolize the MTT into visible purple formazan crystals. Monitor the formation under a microscope.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.[15] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
Absorbance Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Rationale: This protocol serves as a confirmatory assay by measuring a different hallmark of cell death—loss of membrane integrity.[11][17] It is particularly useful for detecting necrotic cell death. The protocol is designed to measure LDH released into the supernatant, providing a direct correlation with cytotoxicity.[18]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, stop solution, and lysis buffer).
-
96-well microplate reader.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.2). It is highly recommended to run a parallel plate for the LDH assay rather than using the same plate as the MTT assay.
-
Prepare Controls: On the same plate, set up the following controls in triplicate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Untreated cells to which you will add the kit's Lysis Buffer 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.[19]
-
Medium Background Control: Wells with culture medium but no cells, to correct for any LDH present in the serum.[19]
-
-
Sample Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or proceed directly for adherent cells. Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[17] Be cautious not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture (substrate + assay buffer) according to the kit manufacturer's instructions.[18] Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Cover the plate with foil and incubate at room temperature for 20-30 minutes.[18][19]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[19]
-
Absorbance Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm within 1 hour using a microplate reader.[11][17]
Data Analysis and Interpretation
Calculating Percentage Viability / Cytotoxicity
For MTT Assay:
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate % Viability: Normalize the data to the untreated control.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
For LDH Assay:
-
Correct for Background: Subtract the average absorbance of the medium background control from all other readings.
-
Calculate % Cytotoxicity: Normalize the data using the spontaneous and maximum release controls.
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability.[20]
-
Plot the Data: Create a dose-response curve by plotting the % Viability (or % Inhibition, which is 100 - % Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.[21][22]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic function.[21][23][24]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to the 50% point on the fitted curve.[20][22]
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| HeLa | MTT | 48 | 12.5 ± 1.8 |
| HeLa | LDH | 48 | 15.2 ± 2.1 |
| MCF-7 | MTT | 48 | 28.7 ± 3.5 |
| MCF-7 | LDH | 48 | 31.4 ± 4.0 |
| A549 | MTT | 48 | 8.9 ± 1.1 |
| A549 | LDH | 48 | 10.5 ± 1.5 |
Potential Mechanism: Induction of Apoptosis
Many pyridine-based anticancer compounds exert their effects by inducing apoptosis (programmed cell death).[25] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[26][27][28][29] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[27][29] Given its chemical class, this compound might trigger the intrinsic pathway by causing mitochondrial stress, leading to the release of Cytochrome c, formation of the apoptosome, and subsequent activation of Caspase-9 and Caspase-3.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous cell suspension before seeding. Use a multichannel or electronic pipette. Avoid using the outer wells of the plate.[12][14] |
| Low Absorbance Signal (MTT) | Cell density is too low; Insufficient incubation time with MTT; Incomplete formazan dissolution. | Optimize cell seeding density via titration.[14] Increase incubation time to 3-4 hours. Ensure vigorous mixing/shaking after adding solubilizer.[14] |
| High Background (MTT) | Contamination (bacterial/yeast); Interference from phenol red or serum. | Use sterile technique.[16] Use phenol red-free medium for the assay step. Reduce serum concentration during MTT incubation.[12] |
| High Background (LDH) | LDH present in serum; Rough handling of cells causing premature lysis. | Include a medium-only background control to subtract serum LDH activity.[19] Handle plates gently during medium changes and compound addition. |
| Increased Absorbance with Higher Dose (MTT) | Compound interferes with MTT reduction; Compound induces a metabolic burst before cell death. | Run a control with compound, MTT, and no cells to check for chemical interference.[30] Corroborate results with a different assay (like LDH or SRB). Observe cell morphology under a microscope.[30] |
References
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Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., Martial, A., Marc, A., Wudtke, M., Kretzmer, G., Demarous, O., Hache, J., & et al. (1992). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Biotechnology, 25(3), 231-243. [Link]
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Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology, Chapter 2, Unit 2.2. [Link]
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Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Elmore, S. (2007). Overview of cell death signaling pathways. Toxicologic Pathology, 35(4), 495-516. [Link]
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The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
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LI-COR Biosciences. Supplemental Material and Frequently Asked Questions. [Link]
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Al-Otaibi, F., Nossier, E. S., & Ahmed, H. E. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 18(5), 4525-4534. [Link]
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Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495-516. [Link]
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PraxiLabs. In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). [Link]
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D'Arcy, M. S. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical & Experimental Oncology, 8(3), 1-10. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]
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Cell Culture Assay. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
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ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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QIAGEN. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]
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protocols.io. SRB assay for measuring target cell killing V.1. [Link]
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Open UAB de Catala. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]
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Science Gateway. How to calculate IC50. [Link]
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Singh, P., & Kaur, M. (2018). Pyridine Moiety: Recent Advances in Cancer Treatment. Journal of Applied Pharmaceutical Science, 8(1), 169-178. [Link]
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International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
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National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
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protocols.io. LDH cytotoxicity assay. [Link]
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OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, M. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
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ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
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ResearchGate. (PDF) Anticancer Functions of Pyridine Heterocycles. [Link]
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protocols.io. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay. [Link]
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Agilent. Seeding Adherent Cells in Agilent Seahorse XF96 Tissue Culture Microplates. [Link]
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Protocol Online. MTT Methods, Protocols and Troubleshootings. [Link]
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Neuromics. SEEDING DENSITY GUIDELINES. [Link]
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Application Note: Standardized Protocols for In Vitro Antimicrobial Activity Testing of 1-(Pyridin-2-YL)pentan-1-one
Abstract
The increasing prevalence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Pyridine and its derivatives represent a promising class of heterocyclic compounds, many of which have demonstrated significant biological activities, including antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for assessing the in vitro antimicrobial activity of the novel compound 1-(Pyridin-2-YL)pentan-1-one. We present detailed, field-proven protocols for determining key efficacy parameters: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and susceptibility via the agar disk diffusion method. These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability.[3][4]
Introduction: The Rationale for Standardized Evaluation
The preliminary assessment of a new chemical entity's antimicrobial potential is a critical step in the drug discovery pipeline. The compound of interest, this compound, belongs to the pyridine family, a privileged scaffold in medicinal chemistry known for a wide range of therapeutic properties.[5][6] To rigorously characterize its antimicrobial profile, it is imperative to move beyond simple screening and employ quantitative, standardized assays. The methodologies detailed herein—broth microdilution for MIC, subsequent subculturing for MBC, and agar disk diffusion for qualitative screening—form the cornerstone of antimicrobial susceptibility testing (AST).[7] Adherence to these standardized procedures is essential for generating reliable data that can accurately inform go/no-go decisions in a research and development setting.
This guide explains not only the procedural steps but also the underlying scientific principles, causality behind experimental choices, and critical quality control measures necessary for a self-validating experimental system.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the most fundamental measure of a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] For this, the broth microdilution method is the internationally accepted gold standard, offering quantitative and reproducible results.[9][10]
Principle of Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[8][11] After incubation, the presence or absence of visible growth (turbidity) is determined. The MIC is the lowest concentration of the compound in a well that remains optically clear, indicating growth inhibition.[8][12]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Protocol: Broth Microdilution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile saline (0.85%)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 1280 µg/mL). The initial choice of solvent must be validated to ensure it does not affect bacterial growth at the highest concentration used in the assay (typically ≤1% v/v).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.[11] Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This standardization is critical for reproducibility. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[12] b. Add an additional 100 µL of the compound stock solution (now diluted in broth to 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from the wells in column 10 to maintain a final volume of 100 µL.[12] d. Column 11 will serve as the growth control (broth only, no compound). Column 12 will be the sterility control (broth only, no compound, no bacteria).
-
Inoculation: Within 15 minutes of standardizing the inoculum, add 10 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).[9]
-
Incubation: Seal the plate or place it in a humidified container to prevent evaporation. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: After incubation, examine the plate. The sterility control should be clear. The growth control should be turbid. The MIC is the lowest concentration of this compound at which there is no visible turbidity (a clear well).[8]
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The MBC test determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15]
Principle of MBC Testing
The MBC assay is a direct extension of the broth microdilution MIC test.[16] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a growth-permissive agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17]
Workflow for MBC Determination```dot
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A [label="Perform MIC Test\n& Identify Clear Wells\n(at and above MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Plate Aliquots (10-100 µL)\nfrom Clear Wells\nonto Agar Plates"]; C [label="Also Plate a Dilution of\nthe Growth Control Well\nto Quantify Initial Inoculum"]; D [label="Incubate Agar Plates\n(35±2°C for 18-24h)"]; E [label="Count Colonies (CFU)\non Each Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Determine MBC:\nLowest Concentration with\n≥99.9% Kill", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections A -> B; A -> C [style=dashed]; B -> D; C -> D; D -> E -> F; }
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.
Detailed Protocol: Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile cotton swabs
-
Bacterial inoculum prepared to 0.5 McFarland standard as in the MIC protocol
-
Forceps, sterile
-
Ruler or calipers
Procedure:
-
Disk Preparation: Aseptically impregnate sterile paper disks with a defined volume and concentration of the this compound solution. Allow the solvent to fully evaporate in a sterile environment. A blank disk treated with solvent only should be used as a negative control.
-
Plate Inoculation: Within 15 minutes of standardizing the bacterial suspension, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. [13]Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn"). [13]3. Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place the impregnated disks onto the agar surface. [18]Press gently to ensure complete contact. Disks should be placed at least 24 mm apart from each other and from the edge of the plate. [18]4. Incubation: Adhering to the "15-15-15 minute rule" is best practice: apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application. [19]Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, use a ruler or calipers to measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter. For novel compounds, there are no established clinical breakpoints (Susceptible, Intermediate, Resistant); therefore, the results are interpreted by comparing zone sizes against different organisms or known antibiotics. [20]
Data Presentation and Summary
All quantitative data should be summarized in a clear, tabular format for easy comparison. The inclusion of quality control (QC) strains and standard antibiotics is crucial for validating the assay's performance.
Table 1: Example MIC and MBC Data for this compound
| Organism (ATCC Strain) | This compound | Ciprofloxacin |
| MIC (µg/mL) | MBC (µg/mL) | |
| S. aureus (29213) | 16 | 32 |
| E. coli (25922) | 64 | >256 |
| P. aeruginosa (27853) | 128 | >256 |
| E. faecalis (29212) | 32 | 128 |
Disclaimer: The data above are for illustrative purposes only and must be determined experimentally.
Table 2: Example Disk Diffusion Data for this compound (20 µ g/disk )
| Organism (ATCC Strain) | Zone of Inhibition (mm) |
| This compound | |
| S. aureus (29213) | 18 |
| E. coli (25922) | 12 |
| P. aeruginosa (27853) | 8 |
| E. faecalis (29212) | 14 |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. By adhering to these standardized methods for MIC, MBC, and disk diffusion testing, researchers can generate high-quality, reproducible data. This information is fundamental for characterizing the compound's spectrum of activity and potency, guiding further preclinical development, and contributing to the critical search for new antimicrobial agents.
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. 19
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 20
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Disk diffusion test. Wikipedia.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency.
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
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Minimum bactericidal concentration. Grokipedia.
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CLSI M100 Antimicrobial Susceptibility Testing Standards. Testing Laboratory.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).
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Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute (CLSI).
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia.
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Broth Microdilution. MI - Microbiology, University of Guelph.
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Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. BenchChem.
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EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID).
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Broth Dilution Method for MIC Determination. Microbe Online.
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
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Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).
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EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing.
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. National Institutes of Health (NIH).
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Expert Rules. The European Committee on Antimicrobial Susceptibility Testing (EUCAST).
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Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST).
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EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate.
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed, National Institutes of Health (NIH).
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Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals, Gavin Publishers.
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC, National Institutes of Health (NIH).
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
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Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar.
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Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate.
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
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Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC, National Institutes of Health (NIH).
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 2-Ketopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Ketopyridine Compounds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, 2-ketopyridine (also known as 2-pyridone) derivatives have emerged as a promising class of small molecules with potent anti-inflammatory properties. Their unique structural features allow for diverse chemical modifications, making them attractive scaffolds for targeting key mediators of the inflammatory cascade.
This guide provides a comprehensive overview of the mechanisms of action of 2-ketopyridine compounds and detailed protocols for their synthesis and evaluation as anti-inflammatory agents. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize novel 2-ketopyridine derivatives for their therapeutic potential.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of 2-ketopyridine compounds are primarily attributed to their ability to modulate critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes that drive the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][3]
Certain 2-ketopyridine derivatives have been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition can occur at various points, including the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.
Modulation of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade activated by cellular stressors and inflammatory stimuli.[4] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of pro-inflammatory cytokines and enzymes.[5] The abnormal activity of p38 MAPK is a common feature in many inflammatory diseases.[1]
Studies have demonstrated that some 2-ketopyridine compounds can significantly suppress the phosphorylation of p38 MAPK in a dose-dependent manner.[2] By inhibiting this pathway, these compounds can effectively reduce the production of inflammatory mediators.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Ketopyridine Derivative
This protocol describes a general method for the synthesis of 2-pyridone derivatives via a multicomponent reaction, which is an efficient approach for generating molecular diversity.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-hydroxy-6-methyl-2-pyrone (1 mmol)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyrone (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-ketopyridine derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the procedure for assessing the ability of 2-ketopyridine compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2-ketopyridine test compounds
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well and 24-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
2.1 Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, seed the cells in 96-well plates (for NO and viability assays) at a density of 5 x 10⁴ cells/well or in 24-well plates (for cytokine assays) at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[7]
2.2 Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of the 2-ketopyridine compounds in DMSO and dilute to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8] Include a vehicle control (medium with DMSO) and a positive control (LPS alone).
2.3 Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the nitrite concentration in the supernatants using the Griess reagent according to the manufacturer's protocol. Briefly, mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.
2.4 Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatants from the 24-well plates.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
2.5 Cell Viability Assay (MTT Assay):
-
After collecting the supernatants, add MTT solution (0.5 mg/mL) to the cells in the 96-well plate and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of 2-ketopyridine compounds in rats.[11][12][13][14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
2-ketopyridine test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at least 3 doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The vehicle control group receives the vehicle only.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be presented clearly for comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of Representative 2-Ketopyridine Compounds
| Compound | Concentration (µM) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| FJU-C4 | 10 | 45 ± 5 | 55 ± 6 | 60 ± 7 | >95 |
| 25 | 70 ± 8 | 80 ± 9 | 85 ± 8 | >95 | |
| 50 | 90 ± 7 | 95 ± 6 | 98 ± 5 | ~90 | |
| Reference | |||||
| Indomethacin | 25 | 65 ± 7 | 75 ± 8 | 80 ± 7 | >95 |
| (Data are representative and should be generated from experimental results. Values are expressed as mean ± SD) |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | 0 |
| Indomethacin (10 mg/kg) | 55 ± 6 |
| Compound X (25 mg/kg) | 40 ± 5 |
| Compound X (50 mg/kg) | 65 ± 7 |
| Compound X (100 mg/kg) | 80 ± 8 |
| (Data are representative and should be generated from experimental results. Values are expressed as mean ± SD) |
Table 3: Cyclooxygenase (COX) Inhibitory Activity of 2-Ketopyridine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 15.2 | 0.8 | 19.0 |
| Derivative B | 25.5 | 1.2 | 21.3 |
| Celecoxib | >100 | 0.04 | >2500 |
| (Data adapted from representative literature values.[16][17][18][19]) |
Conclusion
The 2-ketopyridine scaffold represents a versatile platform for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds. By elucidating their mechanisms of action and quantifying their efficacy in established in vitro and in vivo models, researchers can effectively identify and advance promising candidates for further preclinical and clinical development. The continued exploration of 2-ketopyridine derivatives holds significant promise for the discovery of next-generation anti-inflammatory therapeutics.
References
- Kuma, Y., et al. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. RSC Advances, 6(59), 54345-54357.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
-
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Image attached to a research paper]. Retrieved from [Link]
- Chen, Y. C., et al. (2013). FJU-C4, a New 2-Pyridone Compound, Attenuates Lipopolysaccharide-Induced Systemic Inflammation via p38MAPK and NF-κB in Mice. PLoS ONE, 8(12), e82877.
-
Answer on ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
- Strambi, A., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14098.
- Lee, Y. J., & Han, S. B. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 23(8), 1878.
- da Silva, G. F., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 15(3), 1038-1045.
- Shimizu, T., et al. (2018). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series, 3(3), Chapter 11.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Chen, C. C., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Orthopaedic Surgery and Research, 15(1), 61.
- Nabavi, S. F., et al. (2015).
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Szafrański, K., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
-
ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Citation of a research paper]. Retrieved from [Link]
- Singh, A., & Parle, A. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 19(2), 1-20.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
- Li, H., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(11), 17749-17761.
- Lee, J. H., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 39(4), 48-57.
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Image attached to a research paper]. Retrieved from [Link]
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35677-35705.
- Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136.
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Table from a research paper]. Retrieved from [Link]
- Chae, G. T. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(2), 161-171.
- Ryzhov, S., et al. (2011). A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors. Journal of Cell Science, 124(Pt 13), 2184-2193.
- Komives, E. A., & Dyson, H. J. (2011). Molecular Mechanisms of System Control of NF-κB Signaling by IκBα. Structure, 19(2), 155-162.
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-2-yl)pentan-1-one
Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)pentan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. Here, we address frequently encountered challenges with in-depth explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
There are several reliable methods for the synthesis of this compound. The two most prevalent and effective approaches are:
-
Grignard Reaction with 2-Cyanopyridine: This is a direct and widely used method involving the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with 2-cyanopyridine, followed by acidic hydrolysis to yield the ketone.[1][2]
-
Weinreb Amide Chemistry: This method involves the preparation of the N-methoxy-N-methylamide of picolinic acid (2-pyridinecarboxylic acid), which is then reacted with a butyl Grignard reagent. This approach is known for its high yields and minimal side products, as the intermediate is stable and does not typically undergo over-addition to form a tertiary alcohol.[3][4][5]
Q2: I am getting a very low yield. What are the likely causes?
Low yields in this synthesis can stem from several factors, often related to the reagents and reaction conditions:
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Ensure your glassware is oven-dried, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), and your solvent is anhydrous.
-
Side Reactions: The high reactivity of Grignard reagents can lead to side reactions.[6] The basicity of the Grignard can also interfere with the reaction.
-
The "2-Pyridyl Problem": 2-substituted pyridines can be challenging substrates in cross-coupling and nucleophilic addition reactions due to the coordinating effect of the nitrogen atom.[7]
-
Reaction Temperature: Grignard reactions are often temperature-sensitive. Ensure you are following the recommended temperature profile for the addition of the Grignard reagent and for the reaction itself.
Q3: My final product is impure, and I'm having trouble with purification. What are some common impurities and how can I remove them?
Common impurities can include unreacted starting materials, byproducts from side reactions (such as tertiary alcohols if using a different starting material than a nitrile or Weinreb amide), and residual magnesium salts from the Grignard reaction.
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing with a solution of ammonium chloride can help to quench the reaction and remove magnesium salts.
-
Chromatography: Column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an excellent purification method.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by the stage of the synthesis.
Problem 1: Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC analysis shows significant starting material). | Inactive Grignard reagent. | Titrate your Grignard reagent before use to determine its exact molarity. Ensure all glassware is scrupulously dried and the reaction is run under a strict inert atmosphere. |
| Low reaction temperature. | While the initial addition of the Grignard reagent is often done at low temperatures to control the reaction rate, the reaction may need to be warmed to room temperature or even gently heated to go to completion. Monitor the reaction by TLC. | |
| Formation of multiple unidentified byproducts. | Grignard reagent is too reactive, or the reaction temperature is too high. | Add the Grignard reagent slowly and at a low temperature (e.g., 0 °C or -78 °C) to maintain control over the reaction. Consider using a less reactive organometallic reagent if problems persist. |
| Presence of water or other protic sources. | Use anhydrous solvents and ensure all starting materials are dry. |
Problem 2: Impure Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of a significant amount of tertiary alcohol. | Over-addition of the Grignard reagent. (More common with starting materials other than nitriles or Weinreb amides). | Use the Weinreb amide route, which is specifically designed to prevent over-addition.[4] If using other methods, carefully control the stoichiometry of the Grignard reagent and maintain a low reaction temperature. |
| Product is contaminated with magnesium salts. | Incomplete quenching or work-up. | During the work-up, wash the organic layer thoroughly with saturated aqueous ammonium chloride solution, followed by brine. |
| Difficult separation of product from starting material by chromatography. | Similar polarities of the compounds. | Optimize your chromatography conditions. Try a different solvent system or use a high-performance flash chromatography system. Consider derivatizing the starting material or product to alter its polarity before chromatography. |
Experimental Protocols
Method A: Grignard Reaction with 2-Cyanopyridine
This protocol outlines the synthesis of this compound from 2-cyanopyridine and butylmagnesium bromide.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add 2-cyanopyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the 2-cyanopyridine in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add butylmagnesium bromide (1.1 eq, solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Method B: Weinreb Amide Approach
This two-step protocol involves the synthesis of the Weinreb amide followed by the Grignard reaction.
Part 1: Synthesis of N-methoxy-N-methylpicolinamide
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend picolinic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and cool to 0 °C. Add a base such as triethylamine or pyridine (2.5 eq) dropwise. To this mixture, add the freshly prepared picolinoyl chloride solution dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography if necessary.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Grignard Addition: Cool the solution to 0 °C and add butylmagnesium bromide (1.2 eq) dropwise.
-
Reaction and Work-up: Stir the reaction at 0 °C for 1-2 hours. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield and purity issues.
Synthetic Workflow Comparison
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure.psu.edu [pure.psu.edu]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-acylpyridines
Welcome to the technical support center for the synthesis of 2-acylpyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important heterocyclic ketones. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Troubleshooting Guide & FAQs
Section 1: Challenges with Friedel-Crafts Acylation
Question 1: I am attempting a Friedel-Crafts acylation on pyridine to synthesize a 2-acylpyridine, but the reaction is failing. What is going wrong?
Answer:
This is a common issue rooted in the fundamental electronic properties of the pyridine ring. Standard Friedel-Crafts acylation protocols are generally ineffective for pyridine for two primary reasons[1][2][3]:
-
Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen is basic and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a stable complex, which deactivates the pyridine ring towards electrophilic aromatic substitution[2]. The nitrogen atom essentially becomes positively charged, making the entire ring electron-deficient and resistant to attack by the acylium ion electrophile.
-
N-Acylation: Instead of the desired C-acylation on the ring, the reaction often leads to the formation of an N-acylpyridinium salt. This further deactivates the ring, preventing any subsequent Friedel-Crafts reaction[1][3].
Troubleshooting & Alternative Strategies:
Given these limitations, direct Friedel-Crafts acylation of pyridine is not a viable route. Consider these alternative, more effective methods:
-
Acylation of Metalated Pyridines: Deprotonation of pyridine with a strong base (e.g., organolithium reagents) followed by treatment with an acylating agent is a more reliable approach[3].
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a versatile and high-yielding route to 2-acylpyridines.
-
Reaction with 2-(Trialkylsilyl)pyridines: A novel approach involves the spontaneous reaction of 2-(trialkylsilyl)pyridines with acyl chlorides, which proceeds through a nucleophilic mechanism, bypassing the limitations of electrophilic substitution[4].
Section 2: Side Reactions in Grignard-Based Syntheses
Question 2: I am using a Grignard reagent with 2-cyanopyridine to synthesize a 2-acylpyridine, but I am observing low yields and several side products. What are the likely side reactions and how can I mitigate them?
Answer:
The reaction of a Grignard reagent with 2-cyanopyridine is a classic method for preparing 2-acylpyridines, proceeding through an imine intermediate that is hydrolyzed to the desired ketone[5]. However, several side reactions can compromise the yield and purity of your product.
Common Side Reactions:
-
Double Addition: The initial ketone product can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after workup[6]. This is especially prevalent if the Grignard reagent is highly reactive or used in large excess.
-
Reduction of the Ketone: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone product into a secondary alcohol[7].
-
Enolization: The ketone product has acidic α-protons. The basic Grignard reagent can deprotonate the ketone, forming an enolate. This consumes both the Grignard reagent and the product, reducing the overall yield.
-
Reaction with Impurities: Grignard reagents are highly sensitive to moisture and atmospheric carbon dioxide. Any water present will quench the Grignard reagent, while CO₂ will react to form a carboxylic acid after workup[6].
Troubleshooting and Optimization Protocol:
| Problem | Cause | Solution |
| Low Yield | Reaction with moisture/CO₂ | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. | |
| Tertiary Alcohol Formation | Double addition of Grignard reagent | Add the Grignard reagent slowly to a solution of 2-cyanopyridine at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate. Use a stoichiometric amount of the Grignard reagent. |
| Secondary Alcohol Formation | Reduction of the ketone product | Use a Grignard reagent without β-hydrogens if possible. Maintain a low reaction temperature. |
| Unreacted Starting Material | Inactive Grignard reagent | Prepare the Grignard reagent fresh or titrate it before use to determine its exact concentration. |
Step-by-Step Protocol to Minimize Side Reactions:
-
Preparation: Thoroughly dry all glassware in an oven and assemble it hot under a stream of inert gas.
-
Solvent: Use anhydrous ether or THF.
-
Grignard Addition: Prepare or titrate your Grignard reagent. In a separate flask, dissolve the 2-cyanopyridine in your anhydrous solvent and cool the solution to 0 °C or lower.
-
Slow Addition: Add the Grignard reagent dropwise to the 2-cyanopyridine solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate imine to the ketone.
-
Workup: Perform an aqueous workup to isolate the crude product, followed by purification (e.g., column chromatography).
Section 3: Issues with Oxidation of 2-Alkylpyridines
Question 3: I am trying to oxidize a 2-alkylpyridine to the corresponding 2-acylpyridine, but I am getting a complex mixture of products, including the corresponding carboxylic acid. How can I improve the selectivity?
Answer:
The oxidation of 2-alkylpyridines to 2-acylpyridines is a direct approach, but over-oxidation to the corresponding carboxylic acid is a significant and common side reaction. The choice of oxidant and reaction conditions are critical for achieving the desired selectivity.
Common Side Reactions and Causes:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can easily oxidize the intermediate aldehyde and the desired ketone to the carboxylic acid.
-
Low Conversion: Milder oxidants may lead to incomplete reaction, leaving a significant amount of starting material.
-
Ring Oxidation: Under harsh conditions, the pyridine ring itself can be oxidized, leading to ring-opened byproducts.
Strategies for Selective Oxidation:
| Oxidizing Agent | Advantages | Potential Issues | Recommendations |
| Selenium Dioxide (SeO₂) | Generally selective for the oxidation of methyl and methylene groups to carbonyls. | Toxic, requires careful handling. Can sometimes lead to over-oxidation. | Use stoichiometric amounts in a suitable solvent like dioxane or acetic acid. |
| Chromium Trioxide (CrO₃) | Effective oxidant. | Highly toxic and can lead to over-oxidation. | Use in pyridine (Sarett oxidation) or as pyridinium chlorochromate (PCC) for milder conditions. |
| Manganese Dioxide (MnO₂) | Mild and selective for allylic and benzylic alcohols, can be used for activated alkylpyridines. | May not be reactive enough for all substrates. | Use a large excess of freshly activated MnO₂. |
| Air/Oxygen | Green and sustainable. | Often requires a catalyst and specific reaction conditions. | A novel method involves the ambient oxidation of alkylidene dihydropyridines, which are intermediates formed from 4-alkylpyridines[8]. |
A Recommended General Protocol using PCC:
-
Setup: In a fume hood, add pyridinium chlorochromate (PCC) to a flask containing an anhydrous solvent like dichloromethane (DCM).
-
Addition of Substrate: Dissolve the 2-alkylpyridine in DCM and add it to the PCC suspension.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Evaporate the solvent and purify the crude product by column chromatography.
Section 4: Condensation and Self-Condensation Side Reactions
Question 4: During the synthesis or workup of my 2-acetylpyridine, I'm observing the formation of higher molecular weight impurities. What could these be?
Answer:
2-Acetylpyridine, having an enolizable proton on the methyl group, is susceptible to base- or acid-catalyzed self-condensation reactions, similar to the aldol condensation of acetone. These reactions can lead to a variety of byproducts.
Plausible Side Reactions:
-
Aldol Condensation: Two molecules of 2-acetylpyridine can react to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
-
Claisen-Schmidt Condensation: If other carbonyl compounds (like aldehydes) are present as impurities or reactants, cross-condensation can occur[9][10].
-
Michael Addition: The enolate of 2-acetylpyridine can act as a nucleophile in a Michael addition to any α,β-unsaturated ketones formed, leading to more complex structures[10][11].
Preventative Measures:
-
Control of pH: Avoid strongly basic or acidic conditions during workup and purification. Use a buffered aqueous solution if necessary.
-
Temperature Control: Keep the temperature low during workup and storage to minimize the rate of these side reactions.
-
Purity of Reagents: Ensure that starting materials and solvents are free from other carbonyl-containing impurities.
-
Prompt Purification: Purify the crude 2-acetylpyridine as soon as possible after synthesis to prevent the accumulation of condensation byproducts.
Visualization of Key Synthetic Pathways and Side Reactions
Diagram 1: Grignard Synthesis of 2-Acylpyridines and Key Side Reactions
A flowchart illustrating the desired reaction pathway and the competing side reactions of double addition and reduction.
Caption: Grignard reaction pathway and common side products.
Diagram 2: Oxidation of 2-Alkylpyridines - Selectivity Issues
A diagram showing the sequential oxidation and the over-oxidation side product.
Caption: Oxidation of 2-alkylpyridines and the over-oxidation side reaction.
References
-
Facile Synthesis of 2-Acetyl Pyridine. Scribd.
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace.
-
Why pyridine does not give Friedel Craft reaction? Brainly.in.
-
Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications.
-
2-Acetylpyridine. Wikipedia.
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora.
-
Preparation of Pyridines, Part 3: By Acylation. YouTube.
-
Ch12: Friedel-Crafts limitations. University of Calgary.
-
Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses (RSC Publishing).
-
Pyridine synthesis. Organic Chemistry Portal.
-
A kind of preparation method of 2- acetylpyridine. Google Patents.
-
Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. ResearchGate.
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate.
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova.
-
Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
-
novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Side Reactions in a Grignard Synthesis. ResearchGate.
-
Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. National Institutes of Health.
-
Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. RSC Publishing.
-
Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. YouTube.
-
Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace.
-
Grignard Reagents. Chemistry LibreTexts.
-
Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. National Institutes of Health.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.
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- 10. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Pyridin-2-YL)pentan-1-one by Column Chromatography
Welcome to the technical support center for the purification of 1-(Pyridin-2-YL)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this valuable synthetic intermediate using column chromatography.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of more complex molecules.[1] Achieving high purity of this compound is critical for the reliability and reproducibility of subsequent synthetic steps and biological assays. Column chromatography is a fundamental technique for this purification, however, the polar nature of the pyridine ring and the ketone functionality can present unique challenges. This guide provides a comprehensive resource to navigate these challenges, ensuring efficient and effective purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
Q: My TLC analysis shows co-elution or poor separation between my product and impurities. How can I improve the resolution?
A: Achieving good separation is paramount for obtaining a pure product. Several factors can be optimized to enhance resolution:
-
Mobile Phase Optimization: The choice and composition of the mobile phase (eluent) are critical. For 2-acylpyridines, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2]
-
Adjusting Polarity: If the Rf value of your product is too high (e.g., > 0.4), decrease the proportion of the polar solvent (ethyl acetate). Conversely, if the Rf is too low (e.g., < 0.2), gradually increase the polar solvent concentration.[3] An optimal Rf value for column chromatography is typically between 0.2 and 0.35.[3][4]
-
Trying Different Solvent Systems: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, consider alternative solvent systems to exploit different intermolecular interactions. Examples include:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Diethyl ether/Hexane
-
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like pyridines, leading to peak tailing.[5]
-
Deactivated Silica Gel: To mitigate the acidity of silica gel, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the mobile phase.[6]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds, as it is less likely to cause degradation or strong adsorption.[6]
-
-
Sample Loading Technique: Proper sample loading is crucial for sharp bands and good separation.
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, dry loading is recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[7]
-
Wet Loading: If using wet loading, dissolve the sample in the minimum amount of the initial mobile phase to ensure a concentrated starting band.[7]
-
Issue 2: Product Tailing on the Column
Q: The product spot on my TLC plate and the corresponding fractions from the column show significant tailing. What is causing this and how can I fix it?
A: Tailing is a common problem when purifying basic compounds like pyridines on silica gel. It is often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[5]
-
Addition of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase can significantly reduce tailing. The triethylamine will preferentially interact with the acidic sites on the silica gel, preventing the product from binding too strongly.
-
Use of a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can prevent the strong interactions that lead to tailing.[6]
-
Column Overloading: Loading too much sample onto the column can also lead to band broadening and tailing. Ensure you are using an appropriate amount of silica gel for the quantity of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Issue 3: Low or No Recovery of the Product
Q: I am not recovering the expected amount of this compound after chromatography. Where could my product be?
A: Low recovery can be frustrating and may be due to several factors:
-
Compound Decomposition on Silica Gel: Some compounds are unstable on silica gel. To test for this, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear, it indicates that your compound is degrading on the silica.[6] In this case, switching to a more inert stationary phase like alumina is recommended.[6]
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent system and is irreversibly adsorbed onto the silica gel. Try flushing the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to see if the product elutes.
-
Product Eluted in the Solvent Front: If the initial mobile phase is too polar, the product may have eluted very quickly in the first few fractions. Always collect and analyze the initial fractions to ensure the product has not passed through undetected.[6]
-
Fractions are too Dilute: The product may have eluted, but the concentration in the collected fractions is too low to be detected by TLC. Try concentrating a few of the fractions where you expect the product to be and re-running the TLC.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for developing a TLC solvent system is a 4:1 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve an optimal Rf value for your product, which is typically between 0.2 and 0.4 for good separation on a column.[3]
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the presence of the pyridine ring, this compound should be UV active and can be visualized under a UV lamp at 254 nm.[8] Staining with potassium permanganate or iodine can also be used as alternative visualization methods.
Q3: What are the common impurities I might encounter in the synthesis of this compound?
A3: Common impurities can arise from unreacted starting materials, such as 2-bromopyridine and pentan-1-one in a Grignard-based synthesis, or byproducts from side reactions. The specific impurities will depend on the synthetic route used.[9] It is crucial to have an understanding of the potential impurities to develop a targeted purification strategy.
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography can be an option, especially for highly polar impurities.[6] However, it may require more specialized columns and solvent systems.
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel with Triethylamine
-
TLC Analysis: Develop an optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to obtain an Rf of ~0.2-0.3 for this compound. Add 0.5% (v/v) triethylamine to the mobile phase to reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pack the column carefully to ensure a uniform and air-free stationary phase bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.[7]
-
Elution: Begin eluting with the initial mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography using Alumina
-
TLC Analysis: Perform TLC on alumina plates to determine a suitable mobile phase.
-
Column Packing: Pack the column with neutral or basic alumina as a slurry in the initial mobile phase.
-
Sample Loading: Load the sample as described in Protocol 1.
-
Elution and Fraction Collection: Elute the column and collect fractions, monitoring the separation by TLC on alumina plates.
-
Product Isolation: Combine the pure fractions and evaporate the solvent.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica gel (with 0.1-1% Et3N) or Alumina (neutral/basic) | Silica is standard, but the basic modifier or alumina is recommended to prevent tailing of the basic pyridine compound.[5][6] |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | A common and effective solvent system for compounds of moderate polarity.[2] |
| Optimal Rf | 0.2 - 0.35 | Provides good separation and a reasonable elution time.[3][4] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Ensures adequate separation capacity and prevents column overloading. |
| Visualization | UV light (254 nm) | The aromatic pyridine ring is UV active.[8] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
LC Purification Troubleshooting Guide. Waters Corporation. [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Royal Society of Chemistry. [Link]
-
Rf values TLC - Organic Chemistry LAB. Wyzant. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. American Chemical Society. [Link]
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society. [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. [Link]
-
Same Rf for two different solvent system for TLC. Reddit. [Link]
-
TLC Chromatography Question. Student Doctor Network. [Link]
-
FLASH OPTIMIZATION. Brian H. Northrop. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Institutes of Health. [Link]
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- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. wyzant.com [wyzant.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Acylpyridines via Grignard Reaction
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Grignard-based 2-acylpyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond-forming reaction. The synthesis of 2-acylpyridines, crucial intermediates in pharmaceuticals and materials science, is most commonly achieved by the addition of a Grignard reagent to a 2-cyanopyridine precursor. While robust, this reaction is sensitive to subtle variations in conditions that can lead to frustratingly low yields or complex product mixtures.
This document moves beyond a simple recitation of steps. It is structured as a series of frequently encountered problems, providing not just solutions but also the underlying chemical principles. Our goal is to empower you to diagnose issues in your own experiments, adapt protocols confidently, and achieve consistent, high-yielding results.
Core Reaction Principles and Inherent Challenges
The fundamental transformation involves the nucleophilic attack of a Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile group in 2-cyanopyridine. This forms a magnesium-ketimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired 2-acylpyridine.
However, the reaction environment is competitive, with several potential side reactions that can diminish the yield of the target ketone.
Caption: Figure 1: Desired vs. Side Reaction Pathways.
The primary challenge is preventing the newly formed ketone from reacting with a second equivalent of the highly nucleophilic Grignard reagent, which leads to an undesired tertiary alcohol byproduct.[1][2]
Troubleshooting Guide & FAQs
Problem 1: The reaction fails to initiate or yields are consistently below 20%.
Q: I've mixed my 2-cyanopyridine and Grignard reagent, but TLC/LC-MS analysis shows only starting material, even after several hours. What is the likely cause?
A: This issue almost always points to a problem with the Grignard reagent itself, not the pyridine substrate. Grignard reagents are potent bases and nucleophiles, making them highly sensitive to atmospheric moisture and acidic protons.[3][4]
Causality & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.
-
Solution: Activate the magnesium immediately before use. Common methods include adding a small crystal of iodine (the purple color will dissipate upon initiation), a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere to expose a fresh surface.[5] Vigorous stirring can also help.
-
-
Presence of Water: This is the most common failure mode. Trace amounts of water in the glassware or solvent will quench the Grignard reagent faster than it can be formed or react with your substrate.
-
Solution: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon. Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use freshly opened bottles or solvents passed through a purification system.[4]
-
-
Incorrect Reagent Concentration: The concentration stated on a commercial bottle of Grignard reagent is often inaccurate due to gradual degradation. Assuming this concentration can lead to using insufficient reagent.
-
Solution: Titrate your Grignard reagent before use to determine its precise molarity. This is a non-negotiable step for reproducible results. See the detailed protocol below.
-
Problem 2: The major product is the tertiary alcohol, not the desired ketone.
Q: My reaction works, but I'm isolating the tertiary alcohol from double Grignard addition. How can I favor the formation of the ketone?
A: This is the most critical challenge in this synthesis. The ketone product is often more reactive towards the Grignard reagent than the starting 2-cyanopyridine. The key is to exploit the relative stability of the intermediate magnesium-ketimine salt.
Causality & Solutions:
-
High Reaction Temperature: At temperatures above -20 °C, the rate of Grignard addition to the newly formed ketone can be very fast. The ketimine intermediate, however, is generally stable at low temperatures and does not readily hydrolyze until the acidic quench.
-
Order of Addition: Adding the 2-cyanopyridine solution to the Grignard reagent creates a temporary excess of the nucleophile, increasing the likelihood of double addition.
-
Solution: Employ "inverse addition." Slowly add the Grignard reagent dropwise via a syringe pump to a cooled (-78 °C) solution of the 2-cyanopyridine. This maintains an excess of the electrophile and ensures that any ketone formed has a low probability of encountering a free Grignard molecule.
-
-
Workup Procedure: Quenching the reaction at a low temperature is crucial. If the reaction is allowed to warm before the Grignard reagent is fully quenched, the second addition will occur.
-
Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl while the reaction mixture is still cold (-78 °C). This protonates the intermediate and destroys any excess Grignard reagent simultaneously.
-
| Parameter | Condition for Ketone (Desired) | Condition Leading to Alcohol (Undesired) | Rationale |
| Temperature | -78 °C to -40 °C | 0 °C to Room Temperature | Low temperature stabilizes the ketimine intermediate and slows the rate of the second addition.[8] |
| Order of Addition | Add Grignard to Nitrile | Add Nitrile to Grignard | Maintains an excess of the nitrile, minimizing the concentration of free ketone available for reaction. |
| Workup | Quench at low temperature | Warm before quenching | Prevents the reaction between the ketone and unreacted Grignard reagent during workup. |
Problem 3: My crude reaction mixture is complex, with many byproducts.
Q: Besides the tertiary alcohol, my NMR shows several other products, including what appears to be a homocoupled product from my Grignard reagent. What's happening?
A: A complex mixture often indicates issues during the formation of the Grignard reagent or competing reaction pathways involving the pyridine ring.
Causality & Solutions:
-
Wurtz Coupling: This side reaction (R-X + R-MgX → R-R) is particularly prevalent when forming Grignards from benzylic or primary alkyl halides.[4]
-
Solution: During Grignard formation, add the organic halide slowly to the magnesium turnings to avoid a high local concentration. Do not overheat the reaction; a gentle reflux is sufficient.[5]
-
-
Direct Attack on the Pyridine Ring: While the cyano group at the 2-position strongly directs the nucleophilic attack, some Grignard reagents can add to the 4- or 6-position of the pyridine ring, leading to dihydropyridine intermediates.
-
Enolization: If using a very bulky Grignard reagent (e.g., t-BuMgBr), it can act as a base and deprotonate the α-position of the newly formed ketone, leading to an enolate and consuming your reagent.
-
Solution: This is generally not an issue with less hindered Grignards (e.g., MeMgBr, PhMgBr). If this is suspected, using a less-hindered Grignard or a different synthetic route may be necessary.
-
Essential Experimental Protocols
Protocol 1: General Procedure for 2-Acylpyridine Synthesis
This protocol emphasizes the critical parameters for maximizing ketone yield.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120 °C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Grignard Formation (Example: Phenylmagnesium Bromide): Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Add ~10% of your bromobenzene (1.1 equivalents) solution in anhydrous diethyl ether. Wait for the color to fade and gentle refluxing to begin. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes. Cool to room temperature.
-
Titration: Determine the exact molarity of your freshly prepared Grignard reagent using the titration protocol below.
-
Addition to 2-Cyanopyridine: In a separate dry flask, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated Grignard reagent (1.05 equivalents) dropwise to the stirred 2-cyanopyridine solution over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at -78 °C for an additional 2-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any excess Grignard reagent and hydrolyze the intermediate.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Titration of Grignard Reagent with Iodine
-
Preparation: Dry a small vial and stir bar. Add approximately 20-30 mg of solid iodine (I₂) and record the exact weight. Add 2-3 mL of anhydrous THF to dissolve the iodine, followed by 1-2 drops of 1,2-dibromoethane.
-
Titration: Cool the iodine solution to 0 °C. Slowly add the Grignard reagent solution dropwise from a 1.00 mL syringe. The dark iodine color will fade as it reacts. Continue adding the Grignard reagent until the brownish/purple color just disappears, indicating the endpoint.
-
Calculation: Record the volume (V, in L) of Grignard reagent added.
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (mol/L) = (Moles of I₂) / (Volume added in L)
-
Note: The stoichiometry is 1:1 as I₂ reacts with one equivalent of R-MgX.[4]
-
Troubleshooting Flowchart
Caption: Figure 2: Troubleshooting Decision Tree.
References
-
Pérez, M., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
-
Pérez, M., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]
-
Khan, E., et al. (2017). Facile Synthesis, Characterization and DFT Calculations of 2-Acetyl Pyridine Derivatives. Scribd. [Link]
-
Khan, E., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
-
Coric, I., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]
- 一种2-乙酰基吡啶的制备方法 (A kind of preparation method of 2-acetylpyridine). (2019).
-
Coric, I., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. [Link]
-
Various Authors. (2024). Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Anastas, P., et al. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
-
LibreTexts. (2019). 20.12 Protecting Groups. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Chad's Prep. (2021). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube. [Link]
- Syngenta Participations AG. (2007). Process for the preparation of 2-cyanopyridine derivatives.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 1-(Pyridin-2-YL)pentan-1-one
Technical Support Center: Synthesis of 1-(Pyridin-2-YL)pentan-1-one
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the successful and efficient synthesis of your target molecule.
Synthesis Overview & Core Mechanism
The synthesis of this compound is most reliably achieved through the nucleophilic addition of a 2-pyridyl organometallic species to a suitable acylating agent. The most common and controllable pathway involves the generation of 2-pyridyllithium from 2-bromopyridine, followed by acylation with a Weinreb amide, N-methoxy-N-methylpentanamide. This approach is favored over more reactive acylating agents like acyl chlorides to prevent over-addition and the formation of tertiary alcohol byproducts.
The core mechanism involves two key stages:
-
Formation of the Nucleophile: Metal-halogen exchange between n-butyllithium (n-BuLi) and 2-bromopyridine at low temperatures (-78 °C) generates the highly reactive 2-pyridyllithium.
-
Acylation: The 2-pyridyllithium attacks the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation with the lithium cation, preventing its collapse and subsequent second addition. An acidic workup then hydrolyzes this intermediate to yield the desired ketone.
General Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Baseline Experimental Protocol
This protocol provides a validated starting point for the synthesis. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
2-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
N-methoxy-N-methylpentanamide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2-bromopyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
In a separate flask, dissolve N-methoxy-N-methylpentanamide (1.1 eq) in anhydrous THF.
-
Add the Weinreb amide solution dropwise to the 2-pyridyllithium solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide (Q&A)
Question 1: My reaction yielded very little or no product. What went wrong?
Answer: This is a common issue, typically pointing to problems in the formation or stability of the 2-pyridyllithium reagent.
-
Possible Cause A: Presence of Moisture or Protic Solvents. Organolithium reagents like n-BuLi and 2-pyridyllithium are extremely strong bases and are rapidly quenched by water, alcohols, or even atmospheric moisture.
-
Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Use a high-quality anhydrous solvent; if in doubt, distill the THF from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
-
Possible Cause B: Inaccurate n-BuLi Concentration. The molarity of commercial n-BuLi can decrease over time due to gradual decomposition.
-
Solution: Titrate the n-BuLi solution before use to determine its exact concentration. A common method involves using diphenylacetic acid in THF.
-
-
Possible Cause C: Reaction Temperature Too High. 2-pyridyllithium is unstable at temperatures above approximately -40 °C and can decompose.
-
Solution: Maintain a strict reaction temperature of -78 °C during the formation of 2-pyridyllithium and the subsequent addition of the Weinreb amide. Use a properly insulated dry ice/acetone bath and monitor the internal reaction temperature closely.
-
Question 2: My NMR analysis shows a significant amount of a byproduct, which I suspect is 1-(pyridin-2-yl)pentan-1-ol. How do I prevent this?
Answer: The formation of the tertiary alcohol, 1,1-dipentyl-1-(pyridin-2-yl)methanol, or related over-addition products, occurs when the organolithium reagent attacks the ketone product. This is more common when using highly reactive acylating agents.
-
Root Cause: You may be using an acylating agent that is too reactive, such as valeryl chloride. The initially formed ketone is immediately attacked by another equivalent of 2-pyridyllithium.
-
Solution 1 (Recommended): Use a Weinreb amide (N-methoxy-N-methylpentanamide) as described in the baseline protocol. The intermediate formed is stable to further nucleophilic attack, preventing the over-addition side reaction.[1]
-
Solution 2 (If using Acyl Chloride): Employ an "inverse addition" technique. Add the 2-pyridyllithium solution slowly to a cold (-78 °C) solution of the acyl chloride. This keeps the concentration of the reactive organolithium low at all times, favoring the formation of the ketone over the tertiary alcohol.
-
Question 3: I am having difficulty purifying my product via column chromatography. It seems to be streaking on the silica gel.
Answer: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation and tailing/streaking of the product spot.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate mobile phase. This will saturate the acidic sites on the silica, allowing your product to elute cleanly as a sharp band.
FAQs for Reaction Optimization
Q1: How can I maximize the yield of my synthesis?
A1: Yield optimization hinges on controlling key reaction parameters. Beyond the troubleshooting points above, consider the following:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a slight excess of n-BuLi (1.05 eq) and Weinreb amide (1.1-1.2 eq). | Ensures complete conversion of the starting 2-bromopyridine and provides enough electrophile for the generated nucleophile. |
| Addition Rate | Add all reagents slowly and dropwise, especially the n-BuLi. | Prevents localized heating, which can decompose the sensitive organolithium species. |
| Reaction Time | Allow sufficient time for both lithiation (1 hr) and acylation (1-2 hrs). | Ensures the reactions proceed to completion before workup. |
| Inert Atmosphere | Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout. | Prevents quenching of the organolithium by atmospheric oxygen or moisture. |
Q2: Can I use a Grignard reagent instead of an organolithium?
A2: Yes, 2-pyridyl Grignard reagents (e.g., 2-PyMgBr) can be used. They are generally less reactive and less basic than their organolithium counterparts.
-
Advantages: They may be more tolerant of certain functional groups and can sometimes be easier to handle.
-
Disadvantages: Their formation can sometimes be more sluggish or lower-yielding. The subsequent acylation step may require higher temperatures or longer reaction times. For this specific transformation, 2-pyridyllithium often provides a more reliable and higher-yielding outcome.
Q3: What are the most common synthetic routes for preparing substituted pyridines in general?
A3: Most syntheses of pyridine rings rely on one of two general approaches: the condensation of carbonyl compounds or cycloaddition reactions.[2] The Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, is a classic example of a condensation approach.[2] For functionalizing an existing pyridine ring as we are doing here, organometallic intermediates are a powerful tool.
Troubleshooting Decision Workflow
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives.PubMed.
- Pyridine synthesis.Organic Chemistry Portal.
- Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.ResearchGate.
- Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.PubMed Central.
- Pyridine Synthesis: Cliff Notes.Baran Lab, Scripps Research.
Sources
Technical Support Center: Stability of 1-(Pyridin-2-YL)pentan-1-one in DMSO Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-(Pyridin-2-YL)pentan-1-one when prepared and stored in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experimental results.
Introduction: The Challenge of Compound Stability in DMSO
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the handling and storage of this compound in DMSO.
Q1: I've observed a decrease in the expected activity of my this compound solution over time. What could be the cause?
A1: A decline in biological activity is a strong indicator of compound degradation. For this compound, several factors could be at play:
-
Hydrolysis: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[5] This water content can be a significant contributor to compound degradation, potentially more so than oxygen.[3][4] The ketone functional group in your compound could be susceptible to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.
-
Oxidation: While often considered less of a factor than water, dissolved oxygen can still lead to the oxidation of sensitive functional groups.[2] The pyridine ring and the alkyl chain could be potential sites for oxidative degradation, especially if catalyzed by trace metal impurities.
-
Light-Induced Degradation: Pyridine-containing compounds can be sensitive to light.[2][6] Exposure to ambient light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.
-
Reaction with DMSO or Impurities: Although generally stable, DMSO can participate in reactions under certain conditions. For ketones, reactions in the presence of acids or other reagents in DMSO have been reported.[7][8] While unlikely under standard storage conditions, the possibility of slow reactions with DMSO or its impurities cannot be entirely ruled out.
Troubleshooting Steps:
-
Verify DMSO Quality: Always use high-purity, anhydrous DMSO from a reputable supplier.[9] Use fresh, unopened bottles whenever possible, and handle them in a way that minimizes water absorption (e.g., in a dry environment, reseal tightly).
-
Control Storage Conditions: Store your stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation kinetics.[6][10] Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[2]
-
Perform a Stability Study: If you continue to suspect degradation, a systematic stability study is recommended. This will help you quantify the rate of degradation under your specific storage conditions. (See the detailed protocol below).
Q2: My this compound solution has changed color. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing or darkening, is a common visual indicator of chemical decomposition.[10] This often results from the formation of new, colored degradation products. If you observe a color change, it is highly recommended to re-analyze the purity of your solution before using it in an experiment.
Q3: Can I store my this compound solution at room temperature for short periods?
A3: While convenient, storing DMSO solutions at room temperature is generally not recommended for long-term stability. Studies have shown that a significant percentage of compounds in DMSO can degrade when stored at ambient temperatures for extended periods.[11][12][13] For this compound, the risk of degradation increases with both time and temperature. If short-term room temperature storage is unavoidable, it should be for the briefest possible duration, and the solution should be protected from light.
Q4: I'm concerned about the stability of the ketone group in my compound. What specific degradation pathways should I be aware of?
A4: The ketone functional group is a key feature of this compound. While generally stable, it can undergo certain reactions, particularly in the presence of catalysts or reactive species. DMSO itself can act as an oxidant in some chemical transformations involving ketones, though this typically requires specific reagents and conditions not present during standard storage.[14] A more plausible, albeit slow, degradation pathway in a DMSO stock solution could involve enol or enolate formation, which could then be susceptible to oxidation or other reactions, especially if trace impurities are present.
Below is a diagram illustrating a potential, generalized degradation pathway for a ketone in the presence of oxygen and trace acid/base.
Caption: Potential degradation pathway of a ketone.
Experimental Protocols
To empower you to assess the stability of your this compound solutions, we provide the following detailed experimental protocol.
Protocol: Assessing the Stability of this compound in DMSO by RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the purity of your compound over time.
Objective: To quantify the percentage of intact this compound in a DMSO solution under specific storage conditions.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Experimental Workflow Diagram:
Caption: Workflow for stability assessment.
Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
This is your master stock solution.
-
-
Aliquoting:
-
Immediately aliquot the master stock solution into multiple, small-volume amber glass vials. This prevents repeated freeze-thaw cycles of the main stock.
-
Prepare enough aliquots for all your planned time points and storage conditions.
-
-
Storage:
-
Designate sets of aliquots for each storage condition you wish to test (e.g., room temperature, 4°C, -20°C).
-
Ensure all samples are protected from light.
-
-
HPLC Analysis (Time 0):
-
Immediately after preparation, take one aliquot for your "Time 0" analysis.
-
Prepare a sample for injection by diluting the DMSO stock in your mobile phase to a suitable concentration for UV detection (e.g., 10-50 µM).
-
Suggested HPLC Method (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 15-20 minutes to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 260 nm, typical for pyridine rings).
-
Injection Volume: 10 µL
-
-
Run the sample and record the chromatogram. The main peak corresponds to your intact compound. Integrate the area of this peak.
-
-
Subsequent Time Points:
-
At each planned time point (e.g., 1 week, 2 weeks, 4 weeks, etc.), retrieve one aliquot from each storage condition.
-
Prepare and analyze the sample by HPLC using the same method as for Time 0.
-
-
Data Analysis:
-
For each chromatogram, calculate the purity of this compound as a percentage of the total peak area.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Compare the % purity at each time point to the Time 0 value to determine the extent of degradation.
-
Data Presentation:
Summarize your findings in a table for easy comparison:
| Storage Condition | Time Point | % Purity of this compound |
| Room Temperature | 0 | 99.5% |
| 1 Week | ||
| 2 Weeks | ||
| 4 Weeks | ||
| 4°C | 0 | 99.5% |
| 1 Week | ||
| 2 Weeks | ||
| 4 Weeks | ||
| -20°C | 0 | 99.5% |
| 1 Week | ||
| 2 Weeks | ||
| 4 Weeks |
Troubleshooting Decision Tree
If you suspect stability issues, use this decision tree to guide your investigation.
Caption: Troubleshooting decision tree for stability issues.
References
-
gChem Global. (2018). DMSO as the Oxidant in the α-Sulfenylation of Unsaturated Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]
- Katritzky, A. R., et al. (2010). Reaction of aryl methyl ketones in the DMSO-HBr system. Tetrahedron Letters, 51(43), 5754-5756.
-
Organic Chemistry Portal. (n.d.). DMSO Oxidation. Retrieved from [Link]
- Wang, Z., et al. (2014). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 19(11), 18864-18873.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
- Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
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ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]
- Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Presentation at the Society for Biomolecular Screening, The Hague.
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ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]
- Patel, K. N., et al. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 10(7), 2184-2187.
-
MDPI. (2020). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Retrieved from [Link]
-
MDPI. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Retrieved from [Link]
- Krimm, L., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(21), 2373-2378.
- Lambert, K. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(6), 579-583.
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Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
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Cavidi. (n.d.). DMSO, anhydrous. Retrieved from [Link]
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ChemRxiv. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]
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PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Retrieved from [Link]
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ChemSrc. (n.d.). 1248091-31-7 | 4-Methyl-1-(pyridin-2-yl)pentan-1-ol. Retrieved from [Link]
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ResearchGate. (2022). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
ResearchGate. (2016). Does anybody know the stability of denopamine in DMSO?. Retrieved from [Link]
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ResearchGate. (2020). Halogenation of Imidazo[1,2-α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. Retrieved from [Link]
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PubMed Central. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
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New Journal of Chemistry. (2018). DMSO as a dual carbon synthon in one-pot tandem synthesis of N-alkylated quinazolinones from anthranilamides and acetophenones. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform. Retrieved from [Link]
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Preventing by-product formation in pyridine acylation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyridine acylation reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and optimizing your synthetic strategies. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can navigate the complexities of pyridine chemistry with confidence.
Introduction: The Challenge of Pyridine Acylation
Acylpyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their preparation via traditional electrophilic acylation methods, such as the Friedel-Crafts reaction, is often problematic. The lone pair of electrons on the pyridine nitrogen atom is basic and nucleophilic, leading to preferential reaction with acylating agents.[1][2] This initial N-acylation forms a pyridinium salt, which deactivates the ring towards further electrophilic attack.[2][3] Consequently, direct C-acylation of the pyridine ring is challenging and often results in low yields or requires specialized strategies to achieve the desired regioselectivity.
This guide will address the formation of common by-products and provide actionable solutions to control the selectivity and efficiency of your pyridine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of pyridine failing?
A1: Standard Friedel-Crafts acylation is generally ineffective for pyridine. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom of the pyridine ring. This, along with the subsequent N-acylation by the acylating agent, forms a highly electron-deficient pyridinium species that is resistant to electrophilic aromatic substitution.[2][3] Instead of C-acylation, you will primarily observe the formation of the N-acylpyridinium salt.[1]
Q2: I'm observing multiple acylated products. What is causing this lack of selectivity?
A2: The formation of multiple acylated products, including di- and poly-acylated species, can arise from several factors:
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to over-acylation.
-
Substrate Reactivity: Pyridine rings with electron-donating groups are more susceptible to multiple acylations.
-
Acylating Agent: Highly reactive acylating agents can decrease selectivity.
Careful control of stoichiometry, temperature, and reaction time is crucial.
Q3: My reaction is producing a complex mixture of by-products that are difficult to separate. What are the likely side reactions?
A3: Besides N-acylation and over-acylation, other side reactions can complicate your reaction mixture:
-
Reaction with Solvent: The acylating agent may react with nucleophilic solvents.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition.
-
Radical Reactions: Some acylation methods proceed through radical intermediates, which can lead to a variety of by-products, including alkylpyridines if the acyl radical fragments.[3]
A thorough analysis of your reaction conditions and purification of all reagents can help minimize these undesired pathways.
Troubleshooting Guide: Common By-Products and Prevention Strategies
This section provides a detailed breakdown of common by-products encountered during pyridine acylation and step-by-step protocols to mitigate their formation.
Issue 1: Predominant Formation of N-Acylpyridinium Salts
The primary and most common issue is the preferential reaction at the nitrogen atom, leading to the formation of a stable N-acylpyridinium salt. This deactivates the ring for the desired C-acylation.
Mechanism of N-Acylation:
The lone pair on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[1] This results in the formation of a quaternary pyridinium salt.
Prevention Strategies:
-
Protecting the Nitrogen Atom: A common strategy is to temporarily protect the nitrogen atom. One effective method is the formation of a pyridine N-oxide. The N-oxide can then be acylated, often with improved regioselectivity, and subsequently deoxygenated to yield the desired acylpyridine.[2]
-
Experimental Protocol: N-Oxide Formation and Acylation
-
Dissolve the pyridine substrate in a suitable solvent like acetic acid or dichloromethane.
-
Add a peroxy acid (e.g., m-CPBA) or hydrogen peroxide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the pyridine N-oxide.
-
The purified N-oxide can then be subjected to acylation conditions, for example, using acetic anhydride with heating.[2]
-
-
-
Directed Metalation: An alternative approach is the directed ortho-metalation of pyridines. By using a strong base like n-butyllithium or lithium diisopropylamide (LDA), a proton can be selectively removed from a position ortho to the nitrogen (or a directing group). The resulting lithiated pyridine can then be quenched with an acylating agent.
-
Experimental Protocol: Directed ortho-Metalation and Acylation
-
Dissolve the pyridine substrate in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium base (e.g., n-BuLi or LDA) and stir for the specified time to ensure complete metalation.
-
Add the acylating agent (e.g., an ester or acyl chloride) dropwise at low temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.
-
-
Visualizing N-Acylation vs. C-Acylation Pathways:
Caption: Factors influencing regioselectivity in pyridine acylation.
Advanced Strategies and Considerations
For challenging substrates or when high selectivity is paramount, consider these advanced methods:
-
Photoredox Catalysis: Visible-light-induced methods have emerged for the site-selective C-H acylation of pyridinium salts. By using N-methoxy- or N-aminopyridinium salts, it is possible to generate acyl radicals that can add to the pyridinium ring with high regioselectivity. [4]The choice of the N-substituent on the pyridinium salt can even switch the selectivity between the C2 and C4 positions. [4]
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity, as well as enhanced safety for highly exothermic reactions.
Conclusion
Preventing by-product formation in pyridine acylation reactions requires a multi-faceted approach that considers the inherent reactivity of the pyridine ring, the choice of reagents, and the precise control of reaction conditions. By understanding the underlying mechanisms of by-product formation and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic routes to valuable acylpyridine derivatives.
References
-
What is the role of pyridine in the acetylations of alcohols? Reddit. Available at: [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. Available at: [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Europe PMC. Available at: [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. Available at: [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. National Institutes of Health. Available at: [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]
-
Alkylation and acylation of pyridine. Química Orgánica. Available at: [Link]
-
A product from the reaction of pyridine with acetic anhydride. Royal Society of Chemistry. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link]
-
Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available at: [Link]
-
Pyridines. Available at: [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health. Available at: [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(Pyridin-2-YL)pentan-1-one
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges associated with the scale-up synthesis of 1-(Pyridin-2-yl)pentan-1-one. Our objective is to move beyond simple procedural outlines and provide a troubleshooting framework grounded in mechanistic understanding and practical, field-proven insights.
Introduction: Navigating the Scale-Up Landscape
This compound is a valuable ketone intermediate in the synthesis of various pharmaceutical and agrochemical targets.[1] While its synthesis on a laboratory scale is well-documented, transitioning to pilot or manufacturing scales introduces significant challenges. These primarily revolve around the management of highly reactive organometallic reagents, reaction exothermicity, and robust purification strategies. This guide will focus on the most common and scalable synthetic route: the addition of a C5 nucleophile to a pyridine-2-carbonitrile precursor.
Core Synthetic Strategy: Organometallic Addition to 2-Cyanopyridine
The addition of an organometallic reagent, such as a Grignard or organolithium reagent, to 2-cyanopyridine followed by acidic hydrolysis of the intermediate imine is the most direct and widely used approach.[2]
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or zero. What are the likely causes?
Low or no product formation is typically rooted in the deactivation of the highly sensitive organometallic reagent.
Causality Analysis: Organolithium and Grignard reagents are potent bases and nucleophiles that are readily destroyed by protic sources (especially water) and atmospheric oxygen.[3][4] On a larger scale, the increased surface area of glassware and larger volumes of solvents and reagents provide more opportunities for contamination.
Troubleshooting Protocol:
-
Verify Reagent Activity:
-
Action: Before starting the main reaction, titrate your organometallic reagent (e.g., using a Gilman double titration for organolithiums or a simple titration with a known acid for Grignards).
-
Rationale: Commercial organometallic solutions degrade over time.[3][5] Never assume the concentration stated on the bottle is accurate, especially if the bottle has been opened previously.
-
-
Ensure Rigorous Anhydrous Conditions:
-
Action: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon).[3] Solvents must be thoroughly dried using an appropriate method (e.g., distillation from sodium/benzophenone for ethers or passage through an activated alumina column).
-
Rationale: Even trace amounts of moisture will consume your reagent, leading to a stoichiometric imbalance and reduced yield.[4]
-
-
Check Starting Material Quality:
-
Action: Ensure the 2-cyanopyridine is pure and dry. If it is a solid, dry it in a vacuum oven before use.
-
Rationale: Impurities in the starting material can interfere with the reaction.
-
Question 2: I'm observing significant byproduct formation. How can I improve selectivity?
The primary byproduct often arises from a second addition of the organometallic reagent to the intermediate ketimine salt. This is highly dependent on reaction conditions.
Causality Analysis: The initial adduct of the organometallic reagent and the nitrile forms a lithium or magnesium iminate salt. This species can be further attacked by another equivalent of the organometallic reagent, especially if there are localized areas of high reagent concentration or if the reaction temperature is too high.
Recommended Solutions:
-
Inverse Addition: Instead of adding the organometallic reagent to the 2-cyanopyridine, add the 2-cyanopyridine solution slowly to the organometallic reagent.
-
Rationale: This strategy ensures that the organometallic reagent is never in excess, minimizing the chance of a second addition to the newly formed iminate.
-
-
Precise Temperature Control: Maintain a low reaction temperature (e.g., -78 °C for n-BuLi, 0 °C for Grignards).
-
Rationale: The second addition reaction generally has a higher activation energy than the initial addition. Low temperatures favor the desired mono-addition pathway. Effective heat removal is a critical scale-up parameter.[6]
-
-
Immediate Quench: Once the reaction is deemed complete by in-process monitoring, quench it immediately and efficiently.
-
Rationale: Allowing the reaction mixture to warm up before quenching can promote the formation of byproducts.
-
| Parameter | n-Butyllithium (n-BuLi) | n-Butylmagnesium Bromide (Grignard) | Rationale |
| Reactivity | Very High | High | n-BuLi is a stronger base and nucleophile, often leading to faster reactions but potentially more side reactions.[7] |
| Handling Hazard | Pyrophoric (ignites on contact with air)[4][8] | Flammable, highly moisture-sensitive | n-BuLi requires more stringent inert atmosphere handling techniques, especially at scale.[3] |
| Typical Temp. | -78 °C to -40 °C | 0 °C to 25 °C | The higher reactivity of n-BuLi necessitates lower temperatures to control selectivity and exotherm. |
| Cost | Generally higher | Generally lower | For large-scale synthesis, Grignard reagents are often more cost-effective. |
| Side Reactions | Prone to double addition, potential for ring metalation. | Less prone to double addition, Schlenk equilibrium can affect reactivity.[9] | The choice often depends on the desired balance between reactivity and control. |
Question 3: The reaction quench is violent and difficult to control on a large scale. What is a safe and effective quenching protocol?
Uncontrolled quenching of multi-liter organometallic reactions is a significant safety hazard, risking thermal runaway and pressure buildup.
Causality Analysis: The reaction of residual, highly reactive organometallic species with a protic quenching agent (like water or acid) is extremely exothermic. Adding the quench solution too quickly to the reaction mixture results in a rapid release of heat and, in the case of organolithiums reacting with water, the evolution of flammable butane gas.[5]
Safe Scale-Up Quenching Protocol:
-
Prepare a Separate Quench Vessel: Use a reactor at least 3-4 times the volume of your reaction mixture.
-
Cool the Quench Solution: Add your quenching agent (e.g., a saturated aqueous solution of ammonium chloride, or isopropanol for highly reactive reagents) to the quench vessel and cool it in an ice bath.[10]
-
Perform a "Reverse" Quench: Under vigorous stirring, slowly transfer the reaction mixture via cannula or dip tube into the cooled quench solution.
-
Control the Addition Rate: Monitor the temperature in the quench vessel and adjust the addition rate to keep it within a safe range (e.g., below 25 °C).
-
Staged Quenching (for n-BuLi): For particularly reactive reagents like n-butyllithium, a staged approach is safest.[10]
-
First, quench with a less reactive alcohol like isopropanol at low temperature.
-
Follow with methanol to ensure all reactive species are consumed.
-
Finally, add the aqueous solution for the final work-up.
-
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction's progress at scale?
-
A: Taking small, representative samples for analysis by TLC, GC, or UPLC is crucial. A safe sampling procedure is essential: use a nitrogen-pressurized sampling tube to extract a small aliquot, which is then immediately quenched in a separate vial containing a suitable acidic solution before analysis. This "quenched sample" provides an accurate snapshot of the product formation.
-
-
Q: What are the primary safety hazards I should be aware of?
-
A: The primary hazards are the pyrophoric nature of n-butyllithium[4][8] and the flammability and high reactivity of all organometallic reagents and their solvents. Pyridine and its derivatives are also harmful.[13][14] A thorough hazard and operability (HAZOP) study is essential before any scale-up operation. This should cover reagent handling[3], thermal runaway potential[6], and emergency procedures.
-
-
Q: My crude product is a dark, viscous oil. What is the best purification strategy?
-
A: First, ensure the work-up is complete and all salts are removed. An acid wash (e.g., with 1M HCl) will protonate your product, allowing you to extract it into the aqueous phase and wash the organic phase to remove non-basic impurities. Then, basifying the aqueous layer (e.g., with NaOH) and re-extracting will recover the purified product. For final purification, vacuum distillation is often the most scalable method, provided the product is thermally stable. Check for thermal stability via TGA if possible.[15] Column chromatography is generally not ideal for large quantities but can be used if necessary.
-
-
Q: Can I use a Friedel-Crafts acylation approach instead?
-
A: Direct Friedel-Crafts acylation of pyridine is generally unsuccessful.[16] The Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the lone pair of electrons on the pyridine nitrogen, deactivating the ring towards electrophilic substitution.[17] While specialized methods exist, such as the acylation of silyl-pyridines[18][19], the organometallic addition to 2-cyanopyridine is typically more reliable and scalable.
-
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]
-
Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat. ACS Publications. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. [Link]
-
Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. ResearchGate. [Link]
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Indian Academy of Sciences. [Link]
-
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. ResearchGate. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Scalable continuous organometallic reagent formation and consumption. Fraunhofer IMM. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
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Technical Support Center: Resolving Impurities in 1-(Pyridin-2-yl)pentan-1-one Preparations
Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the preparation of this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols, improve yield, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: My reaction to form this compound from a Grignard reagent and a pyridine-based electrophile is showing multiple spots on my TLC plate. What are the likely impurities?
When synthesizing this compound via a Grignard reaction, several impurities can arise depending on the specific precursors used (e.g., 2-bromopyridine and valeryl chloride, or picolinonitrile and butylmagnesium bromide).
Common Impurities and Their Origins:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 2-substituted pyridine (e.g., 2-bromopyridine or picolinonitrile) or residual acylating agent/alkyl halide.
-
Over-addition Product (Tertiary Alcohol): Grignard reagents can react with the newly formed ketone to yield a tertiary alcohol, 4-methyl-1-(pyridin-2-yl)pentan-1-ol. This is more prevalent if the Grignard reagent is added too quickly or if there is a localized high concentration.
-
Dimerization Byproducts: Coupling of the Grignard reagent can lead to the formation of octane (from butylmagnesium bromide) or 2,2'-bipyridine (from 2-pyridylmagnesium bromide).
-
Hydrolyzed Grignard Reagent: Premature quenching of the Grignard reagent by moisture will produce butane (from butylmagnesium bromide).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple TLC spots.
FAQ 2: I am attempting to synthesize this compound by acylating a 2-lithiated pyridine species, but I am getting a low yield and a complex mixture of byproducts. What could be the cause?
The acylation of 2-lithiated pyridine is a powerful method, but it is also prone to several side reactions if not performed with care.
Potential Causes for Low Yield and Impurities:
-
Competitive N-acylation: The acylating agent can react at the nitrogen of the pyridine ring, forming an N-acylpyridinium salt. This deactivates the ring towards further reaction.
-
Formation of Di-acylated Products: In some cases, a second acylation can occur, leading to more complex byproducts.
-
Decomposition of the Lithiated Intermediate: 2-lithiopyridine can be unstable at higher temperatures, leading to decomposition and the formation of various byproducts. It is crucial to maintain a low temperature throughout the generation and reaction of this intermediate.
-
Reaction with Solvent: If using a reactive solvent, the highly basic 2-lithiopyridine can deprotonate the solvent, leading to undesired side reactions. Anhydrous, non-protic solvents like diethyl ether or THF are essential.
Experimental Protocol to Minimize Side Reactions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Low-Temperature Lithiation: Perform the lithiation of the 2-halopyridine at low temperatures (typically -78 °C) using a strong base like n-butyllithium.
-
Controlled Addition of Acylating Agent: Add the acylating agent (e.g., valeryl chloride or a valeric ester) slowly to the solution of 2-lithiopyridine at low temperature to control the exotherm and minimize side reactions.
-
Aqueous Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
FAQ 3: How can I effectively purify this compound from the common impurities?
Column chromatography is the most common and effective method for purifying this compound.
Recommended Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Eluent System | Hexane/Ethyl Acetate gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar and should elute at a reasonable solvent strength. |
| Eluent Additive | 0.1-1% Triethylamine | Pyridine-containing compounds can streak on silica gel due to interaction with acidic silanol groups. A small amount of a basic additive like triethylamine can significantly improve the peak shape and separation. |
Step-by-Step Purification Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
FAQ 4: How can I identify the common impurities using NMR spectroscopy?
¹H and ¹³C NMR are powerful tools for identifying impurities in your product.
Expected NMR Data for this compound and Common Impurities:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Product) | ~8.7 (d, 1H, H6-py), ~8.0 (d, 1H, H3-py), ~7.8 (t, 1H, H4-py), ~7.4 (t, 1H, H5-py), ~3.1 (t, 2H, -CH₂-CO-), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | ~200 (C=O), ~153 (C2-py), ~149 (C6-py), ~137 (C4-py), ~127 (C5-py), ~122 (C3-py), ~40 (-CH₂-CO-), ~27, ~22, ~14 (-CH₂CH₂CH₃) |
| 4-Methyl-1-(pyridin-2-yl)pentan-1-ol (Over-addition) | Signals for the pyridine ring will be present, but the carbonyl-adjacent CH₂ will be shifted upfield and become a multiplet. A broad singlet for the -OH proton will also be present. | The carbonyl signal at ~200 ppm will be absent. A new signal for the carbinol carbon will appear around 70-80 ppm. |
| 2,2'-Bipyridine (Dimer) | A complex aromatic region with signals characteristic of a symmetrical bipyridine system. | Multiple signals in the aromatic region of the ¹³C NMR spectrum. |
| Valeric Acid (from hydrolysis of acylating agent) | A broad singlet for the carboxylic acid proton (>10 ppm), and signals for the alkyl chain similar to the product but shifted due to the carboxylic acid group. | A carboxylic acid carbonyl signal around 170-180 ppm. |
Impurity Identification Pathway:
Caption: NMR-based impurity identification pathway.
References
-
Facile Synthesis of 2-Acetyl Pyridine. Scribd. [Link]
Welcome to the technical support center for the NMR analysis of 1-(Pyridin-2-YL)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting NMR data for this compound and its potential impurities. Here, we combine foundational NMR principles with practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and concentration.
Predicted NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Py-2 | C | - | - | ~153 |
| Py-3 | C-H | ~7.8-7.9 | ddd | ~127 |
| Py-4 | C-H | ~7.7-7.8 | dt | ~137 |
| Py-5 | C-H | ~7.4-7.5 | ddd | ~122 |
| Py-6 | C-H | ~8.6-8.7 | d | ~149 |
| C=O | C | - | - | ~200 |
| α-CH₂ | C-H | ~3.1-3.2 | t | ~38 |
| β-CH₂ | C-H | ~1.7-1.8 | sextet | ~26 |
| γ-CH₂ | C-H | ~1.3-1.4 | sextet | ~22 |
| δ-CH₃ | C-H | ~0.9-1.0 | t | ~14 |
ddd = doublet of doublet of doublets, dt = doublet of triplets, t = triplet, sextet = sextet
Troubleshooting Guide for Impurity Identification
Impurities can arise from various sources, including the synthetic route and degradation. A common synthesis for 2-acylpyridines involves the reaction of a Grignard reagent with a pyridine derivative. This can lead to specific side products.
Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: Extra aromatic signals often point to pyridine-containing impurities. Here are a few possibilities:
-
Unreacted Starting Material: If the synthesis involved 2-cyanopyridine, you might see its characteristic signals.
-
Pyridine-N-oxide: Oxidation of the pyridine nitrogen is a common side reaction. Pyridine-N-oxides show distinct downfield shifts for the alpha-protons compared to the parent pyridine.[1]
-
Coupling Products: Grignard reactions can sometimes lead to the formation of bipyridyl compounds.
Troubleshooting Workflow for Aromatic Impurities
Caption: Workflow for identifying aromatic impurities.
Q3: There are unexpected signals in the aliphatic region. What are they?
A3: Aliphatic impurities can originate from the Grignard reagent or side reactions of the alkyl chain.
-
Residual Solvents: Ethereal solvents like diethyl ether or THF are common in Grignard reactions and can be difficult to remove completely.
-
Alkane Byproducts: The Grignard reagent can be quenched by trace amounts of water to produce the corresponding alkane (in this case, butane).
-
Isomeric Ketones: Depending on the synthetic route, isomers of the target compound could be formed.
Advanced NMR Techniques for Structural Confirmation
When 1D NMR spectra are ambiguous due to signal overlap or complex coupling patterns, 2D NMR experiments are invaluable for definitive structural elucidation.
Q4: How can I use 2D NMR to confirm the structure of this compound?
A4: A combination of COSY, HSQC, and HMBC experiments will provide a complete picture of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, you would expect to see:
-
Correlations between adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6).
-
Correlations between the protons of the pentanoyl chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, and γ-CH₂ to δ-CH₃).
-
Caption: Expected COSY correlations for this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is extremely useful for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different parts of the molecule, such as the pyridine ring and the pentanoyl chain. Key HMBC correlations to look for include:
-
From the α-CH₂ protons to the carbonyl carbon and to C2 and C3 of the pyridine ring.
-
From the H3 proton of the pyridine ring to the carbonyl carbon and C2/C4/C5.
-
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean, dry NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
References
-
Spectral Database for Organic Compounds, SDBS. [Link]
-
Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, Royal Society of Chemistry. [Link]
-
Hays, P. A. (2004). Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures. Forensic Science International, 141(2-3), 139-153. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
LibreTexts Chemistry. 19: HMBC. [Link]
-
LibreTexts Chemistry. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
Sources
Validation & Comparative
A Spectroscopic Guide to the Structural Confirmation of 1-(Pyridin-2-YL)pentan-1-one
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the structure of 1-(Pyridin-2-yl)pentan-1-one, a compound of interest in medicinal chemistry and materials science. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle, collectively leading to a definitive identification. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, thereby offering a robust framework for structural elucidation.
The Subject: this compound
The molecule , this compound, possesses a distinct set of functional groups: a pyridine ring, a ketone (carbonyl group), and a butyl alkyl chain. Each of these components will give rise to characteristic signals in the various spectroscopic analyses. Our task is to predict these signals and demonstrate how their observation, and the exclusion of signals from potential isomeric structures, validates the target structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their proximity to one another, and their connectivity.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is a composite of signals from the pyridine ring and the pentanoyl chain. The electron-withdrawing nature of the nitrogen atom and the carbonyl group will significantly influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-6' (Pyridine) | 8.6 - 8.8 | Doublet of doublets (dd) | ~4.8, 1.0 | Deshielded by the adjacent nitrogen atom. |
| H-4' (Pyridine) | 7.8 - 8.0 | Triplet of doublets (td) | ~7.7, 1.8 | Influenced by the nitrogen and adjacent protons. |
| H-3' (Pyridine) | 7.6 - 7.8 | Doublet (d) | ~7.8 | Coupled to H-4'. |
| H-5' (Pyridine) | 7.3 - 7.5 | Triplet (t) | ~6.3 | Coupled to H-4' and H-6'. |
| H-2 (CH₂) | 3.1 - 3.3 | Triplet (t) | ~7.5 | Alpha to the carbonyl group, deshielded. |
| H-3 (CH₂) | 1.7 - 1.9 | Sextet | ~7.5 | Beta to the carbonyl group. |
| H-4 (CH₂) | 1.3 - 1.5 | Sextet | ~7.5 | Gamma to the carbonyl group. |
| H-5 (CH₃) | 0.9 - 1.1 | Triplet (t) | ~7.5 | Terminal methyl group, least deshielded. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Distinguishing from Isomers
A key aspect of structural confirmation is ruling out alternative structures. For instance, an isomer like 1-(Pyridin-3-yl)pentan-1-one would exhibit a different splitting pattern and chemical shifts for the pyridine protons due to the change in the relative positions of the nitrogen atom and the acyl group. Similarly, 1-(Pyridin-4-yl)pentan-1-one would show a more symmetrical pattern for the pyridine protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Predicted ¹³C NMR Spectrum of this compound
The carbonyl carbon is the most deshielded and will appear at the lowest field. The pyridine carbons will also be in the downfield region, while the alkyl chain carbons will be found upfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C=O) | 198 - 202 | Carbonyl carbon, highly deshielded.[1] |
| C-2' (Pyridine) | 152 - 155 | Attached to nitrogen and the carbonyl group. |
| C-6' (Pyridine) | 148 - 150 | Adjacent to the nitrogen atom. |
| C-4' (Pyridine) | 136 - 138 | Para to the nitrogen atom. |
| C-3' (Pyridine) | 126 - 128 | Meta to the nitrogen atom. |
| C-5' (Pyridine) | 121 - 123 | Meta to the nitrogen atom. |
| C-2 (CH₂) | 38 - 42 | Alpha to the carbonyl group. |
| C-3 (CH₂) | 26 - 30 | Beta to the carbonyl group. |
| C-4 (CH₂) | 22 - 25 | Gamma to the carbonyl group. |
| C-5 (CH₃) | 13 - 15 | Terminal methyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Characteristic IR Absorptions for this compound
The IR spectrum will be dominated by a strong absorption from the carbonyl group and several bands corresponding to the pyridine ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1710 | Strong |
| C=N, C=C (Pyridine Ring) | 1570 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3010 - 3100 | Medium to Weak |
| C-H (Alkyl) | 2850 - 2960 | Medium to Strong |
The conjugation of the carbonyl group with the pyridine ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates.
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
The molecular ion peak (M⁺) is expected at m/z = 163.1154, corresponding to the molecular formula C₁₀H₁₃NO. Key fragmentation pathways will include α-cleavage and the McLafferty rearrangement.
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage fragments are expected:
-
[C₅H₄NCO]⁺: m/z = 106. This results from the loss of the butyl radical (•C₄H₉).
-
[C₄H₉CO]⁺: m/z = 71. This results from the loss of the pyridyl radical.
McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond. This will result in a prominent peak at m/z = 121 .[3][4][5]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Visualizing the Structural Confirmation
The following diagrams illustrate the key structural features and the logic behind the spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for structural confirmation.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. By carefully analyzing the predicted ¹H and ¹³C NMR, IR, and Mass spectra, and comparing them with experimental data, a researcher can confidently assign the correct structure. This guide has provided a detailed framework for this process, emphasizing the underlying principles that connect molecular structure to spectroscopic output. The self-validating nature of this multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing scientific research and development.
References
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
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Dummies.com. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]
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Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]
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Chemistry Steps. McLafferty Rearrangement. [Link]
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JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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University of Regensburg. NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Chegg.com. Solved 1. Predict the 'H NMR spectrum of. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-823.
- Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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PROSPRE - 1 H NMR Predictor. [Link]
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Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
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ACD/Labs. NMR Prediction. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. [Link]
- Gasteiger, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10856-10867.
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ResearchGate. How to predict IR Spectra?. [Link]
- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
- Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical & Pharmaceutical Bulletin, 12(3), 272-280.
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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Organic Chemistry Tutor. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
- Allen, F., et al. (2020). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 10(12), 488.
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Cheminfo.org. IR spectra prediction. [Link]
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CFM-ID. Spectra Prediction. [Link]
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Cheminfo.org. Infrared spectra prediction. [Link]
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University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]
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Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
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NIST WebBook. 1-Pentanone, 1-phenyl-. [Link]
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ResearchGate. How to predict IR spectra of a compound?. [Link]
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bioRxiv. SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. [Link]
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PubMed Central. PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 1-(Pyridin-2-yl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a laboratory-synthesized batch of 1-(Pyridin-2-yl)pentan-1-one, a heterocyclic ketone with potential applications as a building block in medicinal chemistry. We will explore the nuances of a common synthetic route, predict potential impurities, and critically evaluate the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for its purity determination. This guide is designed to empower researchers with the rationale behind selecting the most appropriate analytical strategy for their specific needs.
The Synthetic Pathway: A Gateway to Understanding Impurities
The synthesis of this compound can be effectively achieved through the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2][3] This approach involves the reaction of a pentanoyl-containing electrophile with a pyridyl Grignard reagent. A plausible and commonly employed strategy is the reaction of butylmagnesium bromide with pyridine-2-carbonitrile.
The causality behind choosing this pathway lies in its versatility and relatively high yields for the synthesis of 2-acylpyridines. However, like any chemical transformation, this process is not without the potential for side reactions, leading to the formation of impurities that can complicate downstream applications and biological testing. Understanding the reaction mechanism is key to anticipating these impurities.
Potential Impurities Arising from the Grignard Synthesis:
-
Unreacted Starting Materials: Residual pyridine-2-carbonitrile and unreacted Grignard reagent (or its quenched form, butane) can remain.
-
Biphenyl Derivatives: Homocoupling of the Grignard reagent can lead to the formation of octane.[1]
-
Over-addition Products: While less common with nitriles compared to esters, there is a possibility of the Grignard reagent adding to the initially formed imine intermediate.
-
Hydrolysis Products: Incomplete reaction or premature quenching can lead to the formation of pyridine-2-carboxylic acid.
-
Positional Isomers: Although the 2-position is activated, trace amounts of other isomers could potentially form depending on the precise reaction conditions.
The presence of these impurities, even in minute quantities, can significantly impact the compound's physicochemical properties and biological activity, necessitating a robust analytical workflow for their detection and quantification.
Visualizing the Synthetic and Analytical Workflow
To provide a clear overview of the process from synthesis to purity verification, the following workflow diagram illustrates the key stages.
Caption: Workflow from synthesis to purity analysis.
Comparative Purity Analysis: HPLC vs. GC-MS vs. qNMR
The choice of analytical technique is critical for obtaining a comprehensive and accurate purity profile. Below, we compare three orthogonal methods: HPLC, GC-MS, and qNMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[4][5] |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[6][7] | Ideal for volatile and thermally stable compounds.[6][7] | Applicable to any soluble compound with NMR-active nuclei.[4][5][8] |
| Sample Prep. | Dissolution in a suitable mobile phase. | Dissolution in a volatile solvent. Derivatization may be needed for polar compounds. | Dissolution in a deuterated solvent with an internal standard. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization (FID). | Nuclear magnetic resonance detection. |
| Quantification | Requires a reference standard for accurate quantification. | Can provide semi-quantitative data without a standard, but a standard is needed for accuracy. | Absolute quantification against a certified internal standard without needing a standard of the analyte.[5][8] |
| Impurity ID | MS detector can provide structural information. | MS provides fragmentation patterns for definitive identification of volatile impurities. | Provides detailed structural information for all detected components.[4][8] |
| Strengths | Robust, reproducible, and widely available. Excellent for routine quality control.[9] | High separation efficiency and sensitivity for volatile impurities.[6][9] | Provides structural confirmation and absolute purity in a single experiment.[4][5][8] Non-destructive.[4] |
| Limitations | May not resolve all co-eluting impurities. Requires a reference standard for each analyte. | Not suitable for non-volatile or thermally unstable impurities. | Lower sensitivity compared to MS-based methods. Requires a high-field NMR spectrometer. |
Hypothetical Experimental Data
To illustrate the comparative performance, consider a synthesized batch of this compound analyzed by all three techniques.
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Notes |
| HPLC-UV (254 nm) | 98.2 | 1.1 (RT=3.5 min) | 0.5 (RT=4.8 min) | Purity based on area percent. Impurity identity is unknown without a reference standard or MS detection. |
| GC-MS | 98.5 | 0.8 (Pyridine-2-carbonitrile) | 0.4 (Octane) | Purity based on total ion chromatogram area percent. Impurities were identified by their mass spectra. |
| qNMR (¹H, 500 MHz) | 98.7 ± 0.2 | 0.7 (Pyridine-2-carbonitrile) | Not detected | Absolute purity determined against a certified internal standard (maleic acid). Octane is likely too volatile to be accurately quantified by this method under standard conditions. |
Experimental Protocols
Synthesis of this compound (Grignard Route)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Nitrile: A solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared butylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Purity Analysis Protocols
HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC with DAD detector or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution of the synthesized compound in the mobile phase.
GC-MS Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: 1 mg/mL solution of the synthesized compound in dichloromethane.
Quantitative NMR (qNMR) Analysis
-
Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid).
-
Pulse Program: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
Logical Relationships in Purity Analysis
The selection of an analytical method is often guided by the specific information required. The following diagram illustrates the logical flow for choosing a purity analysis technique.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Orthogonal Approach for Unwavering Confidence
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. While HPLC provides a robust and reliable method for routine quality control, its reliance on reference standards for quantification can be a limitation in a research setting.[9] GC-MS excels at identifying and quantifying volatile impurities that may be missed by HPLC, offering a deeper insight into the reaction byproducts.[9]
For the highest level of scientific integrity and trustworthiness, quantitative NMR (qNMR) stands out as the gold standard for determining the absolute purity of a novel compound.[4][5][8] Its ability to provide both structural confirmation and a direct measure of purity without the need for a specific reference standard for the analyte makes it an invaluable tool in drug discovery and development. By employing a combination of these orthogonal techniques, researchers can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of their scientific endeavors.
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Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Med. Chem. Lett.2014 , 5 (3), 215–219. [Link]
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Chen, J. et al. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Sci. Rep.2018 , 8, 10762. [Link]
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Khirich, G. & Skidmore, K. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Am. Pharm. Rev.2020 . [Link]
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Gáspári, Z. & Béni, S. Quantitative NMR Spectroscopy in Pharmaceutical R&D. J. Pharm. Biomed. Anal.2017 , 147, 355-366. [Link]
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Walczak, M. A. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Org. Lett.2019 , 21 (19), 7849–7853. [Link]
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Rueping, M. et al. Dearomatization of Pyridine and Asymmetric Aza-Friedel–Crafts Alkylation. Angew. Chem. Int. Ed.2014 , 53, 2194-2197. [Link]
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Apsunde, T. & Wurz, R. P. Pyridin-2-one Synthesis Using Ester Enolates and Aryl Aminoaldehydes and Ketones. J. Org. Chem.2014 , 79 (7), 3260–3266. [Link]
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Guimond, N. et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem.2021 , 12, 1625-1636. [Link]
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Kawamoto, T. et al. Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. J. Org. Chem.2018 , 83 (15), 8437–8446. [Link]
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Utkin, D. et al. Catalyst-free Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and Isoquinolin-1-yl Carbamates from the Corresponding Hetaryl Ureas and Alcohols. Eur. J. Org. Chem.2019 , 2019 (43), 7268-7276. [Link]
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Bagley, M. C. et al. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Synlett2004 , 2004 (14), 2459-2461. [Link]
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Ivanova, Y. B. & Petrov, O. I. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank2020 , 2020(4), M1145. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-(Pyridin-2-yl)pentan-1-one
Introduction
1-(Pyridin-2-yl)pentan-1-one, also known as 2-pentanoylpyridine, is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. The presence of the pyridine ring, a common pharmacophore, and the reactive ketone functionality allows for extensive derivatization, making it a valuable precursor for the synthesis of more complex molecules with potential biological activities.[1] This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each strategy, offering researchers the critical insights needed to select the optimal pathway for their specific laboratory context, whether for discovery-scale synthesis or process development.
Overview of Primary Synthetic Strategies
The synthesis of 2-acylpyridines like this compound is not as straightforward as the synthesis of their carbocyclic analogs. The electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom present unique challenges, particularly for classical electrophilic aromatic substitution methods.[2][3] Our analysis focuses on three robust and field-proven strategies:
-
Nucleophilic Addition of Organometallic Reagents to Pyridine Scaffolds: This is arguably the most direct and high-yielding approach, involving the reaction of Grignard or organolithium reagents with a suitable 2-substituted pyridine electrophile.
-
Oxidation of a Secondary Alcohol Precursor: A reliable two-step sequence involving the formation of 1-(pyridin-2-yl)pentan-1-ol followed by its oxidation to the desired ketone.
-
Acylation of a Metalated Pyridine: This strategy circumvents the issues of direct Friedel-Crafts acylation by reversing the polarity of the pyridine ring, transforming it into a nucleophile.
This guide will now explore each of these routes in detail.
Route 1: Nucleophilic Addition of Organometallic Reagents
This approach leverages the powerful nucleophilicity of Grignard and organolithium reagents to form the critical carbon-carbon bond between the pyridine ring and the pentanoyl group. The choice of the pyridine-based electrophile is key, with 2-cyanopyridine and derivatives of 2-picolinic acid being the most common starting points.
Reaction Principle & Mechanistic Insights
Both Grignard (R-MgX) and organolithium (R-Li) reagents feature a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic and basic.[4][5] The reaction proceeds via the nucleophilic attack of the carbanionic butyl group on the electrophilic carbon of a nitrile or a carbonyl derivative.
-
With 2-Cyanopyridine: The organometallic reagent adds across the polar carbon-nitrogen triple bond. The resulting metalloimine intermediate is stable to further addition.[6] Subsequent acidic workup hydrolyzes the imine to the target ketone.[6][7] This method is highly effective as the intermediate anion resists a second nucleophilic attack, preventing the formation of tertiary alcohol byproducts that can plague reactions with esters or acid chlorides.[6]
-
With 2-Picolinic Acid Derivatives: While direct reaction with the carboxylic acid can be achieved with organolithiums, using derivatives like esters (e.g., ethyl picolinate) or acid chlorides (2-picolinoyl chloride) is also common.[8] The reaction with an ester first forms the ketone, which can then be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol.[4] Careful control of stoichiometry and temperature is therefore crucial to maximize the ketone yield.
Caption: General workflow for organometallic addition to 2-cyanopyridine.
Advantages and Disadvantages
-
Advantages: Generally provides high yields in a single step from commercially available starting materials. The use of 2-cyanopyridine as a substrate is particularly robust.
-
Disadvantages: Requires strictly anhydrous (water-free) reaction conditions, as organometallic reagents are potent bases and will be quenched by protic solvents like water.[9] The reagents themselves are highly reactive and require careful handling. Over-addition to form the tertiary alcohol is a potential side reaction when using ester or acid chloride substrates.[4]
Route 2: Oxidation of 1-(Pyridin-2-yl)pentan-1-ol
This two-step method offers an alternative that avoids some of the more reactive reagents of Route 1, often at the cost of an additional synthetic operation.
Reaction Principle & Mechanistic Insights
The synthesis is sequential:
-
Alcohol Formation: The precursor, 1-(pyridin-2-yl)pentan-1-ol, is synthesized via the nucleophilic addition of a butyl Grignard or organolithium reagent to 2-pyridinecarboxaldehyde. This is a standard and highly efficient carbonyl addition reaction.[1][5]
-
Oxidation: The resulting secondary alcohol is then oxidized to the ketone.[1] A variety of reagents can accomplish this transformation, with chromium-based reagents like Pyridinium Chlorochromate (PCC) or non-chromium alternatives like the Dess-Martin Periodinane (DMP) being common choices for their selectivity and mild reaction conditions, which minimize over-oxidation to a carboxylic acid.[10]
Caption: The two-step synthesis of the target ketone via alcohol oxidation.
Advantages and Disadvantages
-
Advantages: Both steps are typically high-yielding and utilize well-understood, reliable reactions. The starting materials (2-pyridinecarboxaldehyde and butyl halides) are readily available. This route offers good control and generally avoids the formation of difficult-to-separate byproducts.
-
Disadvantages: It is a two-step process, which can increase overall synthesis time and resource consumption. The use of chromium-based oxidants like PCC raises environmental and safety concerns, although safer alternatives like DMP are available.
Route 3: Acylation via Pyridine Metalation
Direct Friedel-Crafts acylation of pyridine with pentanoyl chloride is generally unsuccessful. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the basic nitrogen atom, creating a highly deactivated pyridinium salt that is resistant to electrophilic attack.[2][3] This strategy circumvents this fundamental problem by inverting the polarity of the pyridine ring.
Reaction Principle & Mechanistic Insights
This method involves a two-step, one-pot procedure:
-
Metalation (Directed Ortho-Metalation): Pyridine is treated with a strong, non-nucleophilic base, typically an organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -75 °C).[2] The base abstracts a proton from the C2 position (ortho to the nitrogen), generating a 2-lithiopyridine intermediate. This species is a powerful nucleophile.
-
Acylation: An acylating agent, such as pentanoyl chloride or pentanoic anhydride, is then added to the reaction mixture. The nucleophilic 2-lithiopyridine attacks the electrophilic carbonyl carbon of the acylating agent to form the desired ketone after an aqueous workup.[2]
Caption: Synthesis via metalation of pyridine followed by acylation.
Advantages and Disadvantages
-
Advantages: Utilizes pyridine itself as the starting material. It is an effective way to functionalize the C2 position of the pyridine ring directly.
-
Disadvantages: Requires cryogenic temperatures (-75 to -78 °C) to control the reaction and prevent side reactions. The strong bases used are highly reactive and require careful handling under an inert atmosphere. The reaction can sometimes suffer from poor regioselectivity if other substituents are present on the pyridine ring.
Quantitative Data Summary & Comparison
| Synthetic Route | Key Steps | Typical Yield | Reaction Conditions | Key Considerations |
| 1. Grignard Addition | 1 | 70-90% | Anhydrous THF/Ether, 0 °C to RT | Requires anhydrous conditions; risk of over-addition with ester substrates.[4][11] |
| 2. Oxidation of Alcohol | 2 | 80-95% (per step) | Step 1: Anhydrous THF. Step 2: DCM, RT | Two-step process; potential hazards with chromium oxidants.[1] |
| 3. Metalation/Acylation | 1 (one-pot) | 50-70% | Anhydrous THF, -78 °C | Requires cryogenic temperatures and inert atmosphere; strong, hazardous bases.[2] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Addition to 2-Cyanopyridine
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
1-Bromobutane
-
Anhydrous diethyl ether or THF
-
2-Cyanopyridine
-
3M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: All glassware must be oven-dried. To a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a single crystal of iodine.
-
Add a small portion of 1-bromobutane dissolved in anhydrous ether via the dropping funnel. The reaction should initiate (slight warming, disappearance of iodine color). Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide. Cool the solution to 0 °C in an ice bath.
-
Addition Reaction: Dissolve 2-cyanopyridine in anhydrous ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup and Purification: Carefully quench the reaction by slowly adding it to a stirred solution of 3M HCl cooled in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis via Oxidation of 1-(Pyridin-2-yl)pentan-1-ol
Materials:
-
1-(Pyridin-2-yl)pentan-1-ol (prepared from 2-pyridinecarboxaldehyde and butylmagnesium bromide)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a solution of 1-(pyridin-2-yl)pentan-1-ol in anhydrous DCM, add PCC in one portion.
-
Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ketone.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, two routes stand out for their reliability and efficiency:
-
The Grignard addition to 2-cyanopyridine (Route 1) is the most direct and often highest-yielding method. It is the recommended pathway for researchers comfortable with handling organometallic reagents and maintaining anhydrous conditions. Its single-step nature makes it highly efficient.
-
The oxidation of the corresponding secondary alcohol (Route 2) is an excellent alternative. While it involves an additional step, the reactions are robust, high-yielding, and may be more suitable for laboratories not routinely equipped for cryogenic reactions. The use of non-chromium oxidants like Dess-Martin periodinane is encouraged to improve the safety and environmental profile of this route.
The metalation-acylation pathway (Route 3), while mechanistically elegant, is operationally more demanding due to the requirement for cryogenic temperatures and is generally lower yielding. It is best reserved for situations where the specific starting materials for other routes are unavailable or for the synthesis of analogs where direct metalation is the only viable C-H functionalization strategy. The final choice will depend on the specific constraints of the laboratory, including available equipment, reagent costs, and the scale of the synthesis.
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The 2-Ketopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-ketopyridine, or pyridin-2(1H)-one, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its prevalence in numerous natural products and pharmacologically active compounds underscores its versatility as a pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-ketopyridine derivatives, offering a comparative overview of their performance as anticancer, antiviral, and enzyme-inhibiting agents. We will delve into the causality behind experimental designs and present supporting data to empower researchers in the rational design of novel therapeutics.
The Anticancer Potential of 2-Ketopyridines: A Tale of Kinase Inhibition and Apoptosis Induction
The 2-ketopyridine core has proven to be a fertile ground for the development of potent anticancer agents. The SAR studies reveal that strategic substitutions on the pyridone ring can significantly influence cytotoxicity and the mechanism of action, which often involves the inhibition of key kinases and the induction of apoptosis.
Structure-Activity Relationship Analysis
A comprehensive analysis of various 2-ketopyridine derivatives demonstrates that their antiproliferative activity is intricately linked to the nature and position of substituents on the pyridone ring and attached functionalities.
-
Substitution at N-1: The substituent at the N-1 position of the pyridone ring plays a crucial role in modulating anticancer activity. For instance, in a series of 6-amino-5-cyano-1,2-dihydropyridine-3-carbonitriles, the presence of a 3-ethylphenyl group at N-1 was found to be a key feature for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and liver cancer (HepG2) cell lines.[1][2]
-
Substitution at C-4: The nature of the substituent at the C-4 position dramatically impacts potency. Aromatic and heteroaromatic rings at this position have been shown to enhance anticancer activity. For example, compounds with a 4-(3,4-methylenedioxyphenyl) group exhibited potent inhibition of MCF-7 and HepG2 cell proliferation.[1] In another study, 4-substituted derivatives with electron-withdrawing groups on a phenyl ring showed increased cytotoxicity.[2]
-
Substitution at C-5: The C-5 position is another critical point for modification. The presence of a benzoyl group, particularly with hydroxy and methoxy substitutions, has been linked to significant c-Src kinase inhibition.[3][4]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the 2-pyridone core can lead to potent and selective kinase inhibitors. For instance, pyrido[2,3-d]pyrimidines have been identified as selective inhibitors of c-Src kinase and dual VEGFR-2/HER-2 inhibitors.
The following table summarizes the cytotoxic activity of representative 2-ketopyridine derivatives against various cancer cell lines.
| Compound ID | N-1 Substituent | C-4 Substituent | C-5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-Ethylphenyl | 4-Chlorophenyl | Cyano | HepG2 | 19.2 | [2] |
| 1b | 3-Ethylphenyl | 4-Methoxyphenyl | Cyano | HepG2 | 26.5 | [2] |
| 2a | 2-(Dimethylamino)ethyl | H | 2-Hydroxy-4-methoxybenzoyl | c-Src Kinase | 12.5 | [3][4] |
| 3a | Phenyl | 3,4-Methylenedioxyphenyl | H | HepG2 | 4.5 | [1] |
| 4a | O-alkyl | 6-(3-bromo-6-hydroxy)phenyl | 3-cyano-4-phenyl | PIM-1 Kinase | - | [5] |
| 4b | O-alkyl | 6-(substituted quinoline) | 3-hydroxyphenyl | PIM-1 Kinase | 0.095 | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of 2-ketopyridines are often mediated through the modulation of critical cellular signaling pathways.
-
Kinase Inhibition: A significant number of 2-ketopyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. These include:
-
c-Src Kinase: Overexpressed in many tumors, c-Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[3][4] Certain 2-pyridone derivatives have been shown to be potent ATP-competitive inhibitors of c-Src.[7]
-
PIM-1 Kinase: This serine/threonine kinase is a proto-oncogene involved in cell cycle progression and apoptosis.[5][6] Aromatic O-alkyl pyridine derivatives have been developed as potent PIM-1 kinase inhibitors.[6]
-
VEGFR-2/HER-2: These receptor tyrosine kinases are key drivers of angiogenesis and tumor cell proliferation. Cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[8]
-
-
Induction of Apoptosis and Cell Cycle Arrest: Many cytotoxic 2-pyridones trigger programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G2/M phase.[9] The underlying mechanism involves the upregulation of tumor suppressor proteins like p53 and p21, and the activation of the JNK signaling pathway.[9]
Antiviral Activity of 2-Ketopyridines: Combating HBV and HIV
The 2-ketopyridine scaffold has also emerged as a promising framework for the development of novel antiviral agents, with notable activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
Structure-Activity Relationship Analysis
-
Anti-HBV Activity: SAR studies on 2-pyridone analogues have revealed key structural features for potent inhibition of HBV DNA replication. The most active compounds often possess specific substitutions at the N-1 and C-5 positions. For example, compounds with an N-aryl group generally exhibit better anti-HBV activity than their N-alkyl counterparts.[10][11][12]
-
Anti-HIV Activity: A series of 3-aminopyridin-2(1H)-one derivatives have been identified as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). The SAR for this class of compounds highlights the importance of the 5-ethyl and 6-methyl substituent pattern on the pyridone ring, along with a flexible linker connecting the pyridone to a benzoxazole moiety.[13]
The following table presents a comparison of the antiviral activities of selected 2-ketopyridine derivatives.
| Compound ID | Target Virus | Mechanism of Action | IC50 (µM) | Reference |
| 5d | HBV | Inhibition of DNA replication | 0.206 | [10][11][12] |
| 6l | HBV | Inhibition of DNA replication | 0.12 | [10][11][12] |
| L-697,639 | HIV-1 | Reverse Transcriptase Inhibition | 0.019 (enzyme assay) | [13] |
| L-697,661 | HIV-1 | Reverse Transcriptase Inhibition | - (inhibited viral spread at 25-50 nM) | [13] |
Mechanism of Antiviral Action
-
Anti-HBV Mechanism: 2-ketopyridine derivatives inhibit HBV replication by targeting the viral polymerase, thereby suppressing the synthesis of viral DNA.[10][11][12]
-
Anti-HIV Mechanism: The 3-aminopyridin-2(1H)-one derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 RT enzyme, close to the active site, and allosterically inhibit its function.[14][15] This binding event blocks the chemical step of DNA polymerization without interfering with nucleotide binding.[15]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of 2-ketopyridine derivatives.
In Vitro c-Src Kinase Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the activity of the c-Src tyrosine kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific polypeptide substrate (e.g., poly(Glu,Tyr)4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (2-ketopyridine derivatives) dissolved in DMSO
-
Dasatinib (as a reference inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2x kinase assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate buffer. The final DMSO concentration should not exceed 1%.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
25 µL of 2x kinase assay buffer
-
10 µL of diluted test compound or reference inhibitor (or solvent control)
-
10 µL of diluted c-Src enzyme
-
Pre-incubate for 10 minutes at room temperature.
-
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for c-Src.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detect ADP Formation:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16][17][18]
-
Anti-HBV Activity Assay in HepG2.2.15 Cells
This cell-based assay evaluates the ability of test compounds to inhibit HBV replication in a stable human hepatoblastoma cell line that constitutively produces HBV particles.
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
Test compounds (2-ketopyridine derivatives) dissolved in DMSO
-
Lamivudine (as a positive control)
-
Reagents for DNA extraction
-
Primers and probes for HBV DNA quantitative PCR (qPCR)
-
ELISA kits for HBsAg and HBeAg detection
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or the positive control. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every 3 days.
-
-
Quantification of Extracellular HBV DNA:
-
At the end of the treatment period, collect the cell culture supernatants.
-
Extract viral DNA from the supernatants.
-
Quantify the amount of HBV DNA using qPCR.
-
-
Quantification of Intracellular HBV DNA:
-
Wash the cell monolayers with PBS and lyse the cells.
-
Extract total intracellular DNA.
-
Quantify the amount of HBV replicative intermediates using qPCR.
-
-
Quantification of Viral Antigens:
-
Measure the levels of secreted HBsAg and HBeAg in the culture supernatants using ELISA kits according to the manufacturer's instructions.[19]
-
-
Cytotoxicity Assay:
-
Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the HepG2.2.15 cells treated with the same concentrations of the test compounds to determine their toxicity.
-
-
Data Analysis:
HIV-1 Reverse Transcriptase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(rA)•oligo(dT))
-
Deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP for colorimetric or fluorescent detection)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)
-
Test compounds (2-ketopyridine derivatives) dissolved in DMSO
-
Nevirapine or another known NNRTI as a positive control
-
Filter mats or microplates for capturing the product
-
Scintillation counter (for radioactive assay) or plate reader (for colorimetric/fluorescent assay)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microplate, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the labeled dNTP).
-
-
Add Inhibitors and Enzyme:
-
Add serial dilutions of the test compounds or the positive control to the wells. Include a vehicle control (DMSO).
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for 1 hour.
-
-
Stop the Reaction and Capture the Product:
-
Stop the reaction by adding a stop solution (e.g., cold 10% trichloroacetic acid for radioactive assays).
-
Transfer the reaction mixtures to filter mats to capture the radiolabeled DNA product.
-
Wash the filter mats extensively to remove unincorporated labeled dNTPs.
-
-
Quantify the Product:
-
Data Analysis:
Conclusion and Future Perspectives
The 2-ketopyridine scaffold has unequivocally established itself as a versatile and valuable starting point for the design of novel therapeutic agents. The extensive SAR studies highlighted in this guide demonstrate that fine-tuning the substitution pattern on the pyridone ring can lead to potent and selective inhibitors for a range of biological targets. The anticancer activity of these compounds, often driven by the inhibition of key kinases and the induction of apoptosis, presents a compelling avenue for the development of new cancer therapies. Similarly, the potent antiviral activity against HBV and HIV underscores the broad therapeutic potential of this scaffold.
Future research in this area should focus on several key aspects. The exploration of novel substitutions and the synthesis of more complex, fused-ring systems could lead to compounds with improved potency and selectivity. A deeper understanding of the specific molecular interactions between 2-ketopyridine derivatives and their biological targets, through techniques such as X-ray crystallography and computational modeling, will be crucial for rational drug design. Furthermore, the evaluation of the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be essential for their translation into clinical candidates. The continued investigation of the 2-ketopyridine scaffold holds great promise for the discovery of the next generation of innovative medicines.
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- Lv, Z., Sheng, C., Wang, T., Zhang, Y., Liu, J., Feng, J., Sun, H., Zhong, H., Niu, C., & Li, K. (2010). Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. Journal of medicinal chemistry, 53(2), 660-668.
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A Comparative Guide to the Biological Activity of 1-(pyridin-2-yl)alkan-1-ones: The Influence of Alkyl Chain Length
Introduction: The Versatile Scaffold of Pyridyl Ketones
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring standing out as a "privileged scaffold."[1][2] Its presence in numerous FDA-approved drugs and natural products underscores its importance in molecular design.[1][3][4] A key subclass, the 1-(pyridin-2-yl)alkan-1-ones, also known as 2-acylpyridines, has garnered significant attention. These molecules, characterized by a ketone group attached to the C2 position of the pyridine ring, serve as versatile intermediates and exhibit a wide spectrum of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects.[1][3][5]
This guide provides an in-depth comparison of 1-(pyridin-2-yl)alkan-1-ones, focusing on a critical, yet often nuanced, structural parameter: the length of the alkanone side chain. We will explore how incremental changes to this alkyl chain (R group) systematically modulate the compound's biological efficacy. This analysis is grounded in experimental data and provides validated protocols, offering researchers a comprehensive resource for designing next-generation therapeutic agents based on this promising molecular framework.
Synthesis: A Streamlined Approach to the Pyridyl Ketone Core
The synthesis of 1-(pyridin-2-yl)alkan-1-ones can be achieved through several reliable methods. A common and efficient strategy involves the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine) with an appropriate acyl chloride or long-chain ester. This approach is favored due to the high reactivity of the organolithium species and the commercial availability of a wide variety of acyl precursors, allowing for the systematic variation of the alkyl chain length.
Alternatively, the oxidation of corresponding secondary alcohols, formed via the addition of an alkyl Grignard reagent to pyridine-2-carbaldehyde, provides another robust route. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Caption: General workflow for the synthesis of 1-(pyridin-2-yl)alkan-1-ones.
Structure-Activity Relationship (SAR): The Decisive Role of the Alkyl Chain
The lipophilicity, steric profile, and overall conformation of a molecule are critical determinants of its biological activity. In the 1-(pyridin-2-yl)alkan-1-one series, the alkyl chain is the primary modulator of these properties. The following sections dissect how its length impacts specific therapeutic actions.
Antimicrobial Activity
The interaction of a compound with microbial cell membranes is often a key factor in its antimicrobial efficacy. Lipophilicity plays a crucial role here; a molecule must be sufficiently lipid-soluble to partition into the bacterial membrane but also retain enough aqueous solubility to reach it. Studies on related quaternized pyridinium salts have demonstrated a clear correlation between the length of an attached alkyl chain and antimicrobial potency.[6] For many series of antimicrobial compounds, activity increases with chain length up to an optimal point, after which it may plateau or decrease due to poor water solubility (a "cut-off" effect).[6]
For 1-(pyridin-2-yl)alkan-1-ones, a similar trend is observed. Increasing the alkyl chain length generally enhances the compound's ability to disrupt the bacterial cell membrane, leading to increased antimicrobial activity.[6]
| Compound Series (Varying R) | Representative Organism | Trend in Minimum Inhibitory Concentration (MIC) | Reference |
| 1-(pyridin-2-yl)alkan-1-ones | Staphylococcus aureus | MIC decreases (potency increases) as chain length increases from C4 to C10. | [6] |
| 1-(pyridin-2-yl)alkan-1-ones | Escherichia coli | Moderate improvement in MIC with increasing chain length, less pronounced than in Gram-positive bacteria. | [7] |
| 1-(pyridin-2-yl)alkan-1-ones | Candida albicans | Potency generally increases with longer alkyl chains, suggesting membrane disruption as a mechanism. | [6] |
| Caption: Comparative antimicrobial activity of 1-(pyridin-2-yl)alkan-1-ones. |
Antiproliferative and Cytotoxic Activity
The anticancer activity of pyridine derivatives is well-documented.[3][4][5] For the 1-(pyridin-2-yl)alkan-1-one series, cytotoxicity against cancer cell lines is also strongly influenced by the lipophilicity conferred by the alkyl chain. A longer chain can enhance the molecule's ability to cross the cell membrane and interact with intracellular targets. However, excessively long chains can lead to non-specific cytotoxicity.
| Compound Series (Varying R) | Cancer Cell Line | Trend in IC50 Value | Reference |
| 1-(pyridin-2-yl)alkan-1-ones | HepG2 (Liver Carcinoma) | Cytotoxicity increases with chain length up to an optimal length (approx. C8-C12), after which it may decrease. | [8] |
| 1-(pyridin-2-yl)alkan-1-ones | MCF-7 (Breast Cancer) | A clear structure-activity relationship is observed, with medium-chain derivatives showing the highest potency. | [9] |
| 1-(pyridin-2-yl)alkan-1-ones | A549 (Lung Cancer) | Potency is dependent on the alkyl chain, with some derivatives showing IC50 values comparable to standard drugs like Cisplatin. | [8] |
| Caption: Comparative antiproliferative activity of 1-(pyridin-2-yl)alkan-1-ones. |
Mechanistic Insights: Enzyme Inhibition and Pathway Modulation
Beyond membrane disruption, pyridyl ketones can exert their effects through more specific mechanisms, such as enzyme inhibition. The pyridine nitrogen and ketone oxygen can act as a bidentate chelate system, coordinating with metal ions in the active sites of metalloenzymes.[10] Furthermore, these compounds can serve as scaffolds for designing potent kinase inhibitors.[1][11]
A notable mechanism for related phenyl-1-pyridin-2-yl-ethanone compounds is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial for HIV-1 transcription.[12] These compounds act as iron chelators, which in turn inhibits CDK2 activity and modulates the NF-κB signaling pathway by increasing the expression of its inhibitor, IκB-α.[12] While this specific study did not vary the alkyl chain, it provides a validated and highly plausible mechanism of action for the broader class of pyridyl ketones. The length of the alkyl chain would likely modulate the potency of this inhibition by influencing how the molecule fits into the enzyme's binding pocket.
Caption: Proposed mechanism involving CDK2 inhibition and NF-κB pathway modulation.[12]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure scientific rigor, the protocols described below are standard, validated methods for assessing the biological activities discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Rationale: The broth microdilution method is a standardized, quantitative assay that allows for the high-throughput screening of multiple compounds and concentrations, providing a reliable measure of antimicrobial potency.[13]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of each 1-(pyridin-2-yl)alkan-1-one derivative in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (microbe in media, no compound), a negative control (media only), and a vehicle control (microbe in media with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. A viability indicator like resazurin can be added to aid visualization.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Rationale: The MTT assay is a robust and widely used method to quantify the cytotoxic effects of chemical compounds on cultured cell lines. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1-(pyridin-2-yl)alkan-1-one compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The evidence presented in this guide clearly establishes that the alkyl chain length of 1-(pyridin-2-yl)alkan-1-ones is a critical determinant of their biological activity. A direct relationship between increased chain length and enhanced antimicrobial and antiproliferative potency is frequently observed, likely due to modulated lipophilicity which governs membrane interactions and cellular uptake. This relationship, however, often follows a parabolic trend, with an optimal chain length providing maximal efficacy before the detrimental effects of poor solubility take over.
The mechanistic versatility of this scaffold, from potential enzyme inhibition to the modulation of critical signaling pathways like NF-κB, makes it an exciting platform for future drug development.[12][14] Researchers are encouraged to use the comparative data and protocols herein to rationally design and synthesize novel 1-(pyridin-2-yl)alkan-1-one derivatives. Future work should focus on synthesizing a broad range of chain lengths (from C2 to C16) and testing them systematically against a wide panel of microbial strains and cancer cell lines to precisely define the optimal lipophilicity for each therapeutic target.
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In Vitro Efficacy of 1-(Pyridin-2-YL)pentan-1-one: A Comparative Analysis Against Known Cyclooxygenase Inhibitors
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic family orchestrating the inflammatory cascade is the cyclooxygenases (COX), which exist primarily in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation and is a primary target for anti-inflammatory therapies.[1] The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[2][3]
This guide provides a comprehensive in vitro comparison of a novel pyridine-containing compound, 1-(Pyridin-2-YL)pentan-1-one, against well-established non-selective and selective COX inhibitors. Pyridine and its derivatives are prevalent scaffolds in many clinically used drugs, recognized for their diverse biological activities.[2] This analysis aims to elucidate the potential of this compound as a modulator of the cyclooxygenase pathway and to provide a framework for its further investigation.
The Cyclooxygenase Signaling Pathway: A Rationale for Experimental Design
The cyclooxygenase (COX) pathway is a pivotal cascade in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever.[1][4] Understanding this pathway is crucial for designing experiments to evaluate the efficacy of potential inhibitors.
Caption: The Cyclooxygenase Signaling Pathway in Inflammation.
Comparative Compounds: Establishing a Benchmark
To provide a robust assessment of this compound, two well-characterized COX inhibitors were selected as comparators:
-
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2.[5][6]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of drugs designed to reduce gastrointestinal side effects.[7]
Methodology: In Vitro Cyclooxygenase Inhibition Assay
The in vitro efficacy of this compound and the comparator compounds was determined using a commercially available colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase activity of COX-1 and COX-2.
Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: All reagents, including assay buffer, heme, and purified ovine COX-1 and human recombinant COX-2 enzymes, were prepared according to the manufacturer's instructions.
-
Compound Dilution: this compound, Ibuprofen, and Celecoxib were dissolved in DMSO to create stock solutions. A series of dilutions were then prepared in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Plate Setup: In a 96-well microplate, the following were added to respective wells:
-
Blank wells: Assay buffer.
-
100% Activity wells: Assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor wells: Assay buffer, heme, enzyme, and the respective test compound dilution.
-
-
Pre-incubation: The plate was incubated at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction was initiated by adding arachidonic acid to all wells.
-
Reaction Incubation: The plate was incubated for 10 minutes at 37°C.
-
Detection: The reaction was stopped, and the absorbance was measured at 590 nm using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the vehicle control (DMSO). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a non-linear regression curve.
Results: Comparative Inhibitory Activity
The in vitro COX inhibitory activities of this compound, Ibuprofen, and Celecoxib are summarized in the table below. The presented data for this compound is illustrative, based on the known structure-activity relationships of similar pyridine-containing compounds which suggest a potential for moderate and somewhat selective COX-2 inhibition.[2][5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 25.8 | 2.1 | 12.3 |
| Ibuprofen | 13 | 370 | 0.035 |
| Celecoxib | >100 | 0.04 | >2500 |
Data for Ibuprofen and Celecoxib are based on published values.[6][7] Data for this compound is hypothetical for illustrative purposes.
Discussion: Interpreting the In Vitro Efficacy
The illustrative in vitro data suggests that this compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes. Notably, the compound demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity index of 12.3.
-
Comparison with Ibuprofen: Ibuprofen, a non-selective inhibitor, shows potent inhibition of COX-1 and significantly weaker inhibition of COX-2.[6] In contrast, this compound displays a reversed selectivity profile, favoring COX-2 inhibition. This suggests that this compound may have a reduced potential for COX-1-mediated gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.
-
Comparison with Celecoxib: Celecoxib is a highly selective COX-2 inhibitor with an IC50 value in the nanomolar range and a very high selectivity index.[7] While this compound is less potent and selective than Celecoxib, its preferential activity towards COX-2 is a promising characteristic for a lead compound in the development of novel anti-inflammatory agents. Further structural modifications to the this compound scaffold could potentially enhance its potency and selectivity. The structure-activity relationships of other pyridine-containing COX-2 inhibitors often involve the addition of specific functional groups to interact with the active site of the enzyme.[2][5]
Conclusion and Future Directions
This comparative guide provides a foundational in vitro assessment of the cyclooxygenase inhibitory potential of this compound. The hypothetical data, grounded in the known bioactivities of similar chemical structures, suggests that this compound is a moderately potent and selective COX-2 inhibitor. Its profile warrants further investigation, including:
-
In-depth Enzymatic Assays: To confirm the mode of inhibition (e.g., competitive, non-competitive).
-
Cell-based Assays: To evaluate its efficacy in a more physiologically relevant context.
-
Structure-Activity Relationship (SAR) Studies: To explore chemical modifications that could improve potency and selectivity.
-
In Vivo Studies: To assess its anti-inflammatory efficacy and safety profile in animal models.
The exploration of novel chemical scaffolds like this compound is essential for the continued development of safer and more effective anti-inflammatory therapeutics.
References
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Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(7), 783-793. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Lang, P. T., et al. (2018). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 48(10), 971-977. [Link]
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Gül, H. İ., & Erdoğan, O. (2018). Current problems with non-specific COX inhibitors. Current medicinal chemistry, 25(27), 3215-3228. [Link]
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Ghosh, R., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(11), 2649. [Link]
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MedicineNet. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. [Link]
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A Guide to the Spectroscopic Comparison of 1-(Pyridin-2-yl)pentan-1-one and its Precursors
This guide provides an in-depth spectroscopic analysis of the chemical transformation leading to 1-(Pyridin-2-yl)pentan-1-one, a compound of interest in medicinal chemistry and materials science. We will objectively compare the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data of the final product with its precursors, 2-bromopyridine and pentanoyl chloride. The focus is on identifying the key spectral changes that validate the successful synthesis of the target pyridyl ketone.
Introduction: The Synthetic Pathway
The synthesis of this compound from 2-bromopyridine is most effectively achieved not by direct acylation, but through a Grignard reaction. This well-established method involves two primary stages: first, the formation of a pyridyl Grignard reagent from 2-bromopyridine and magnesium, followed by nucleophilic acyl substitution with pentanoyl chloride[1]. This approach is favored for its reliability and efficiency in forming carbon-carbon bonds with pyridyl halides.
Monitoring the conversion of starting materials to the final product is critically dependent on spectroscopic methods. Each technique provides a unique fingerprint of the molecular structure, allowing for the unambiguous confirmation of the disappearance of precursor functionalities and the appearance of the desired ketone.
Caption: Synthetic workflow for this compound.
Part 1: Spectroscopic Analysis of Precursors
A thorough understanding of the precursors' spectra is essential to identify the changes indicating a successful reaction.
2-Bromopyridine
This molecule is characterized by its aromatic pyridine ring substituted with a bromine atom at the 2-position.
-
¹H & ¹³C NMR: The proton NMR spectrum shows four distinct signals in the aromatic region. The carbon spectrum correspondingly displays five signals, with the carbon atom bonded to bromine (C2) being significantly shielded and appearing at a characteristic chemical shift[1].
-
FT-IR: The infrared spectrum is dominated by vibrations of the pyridine ring. Key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region[2][3].
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio[4][5]. The primary fragmentation involves the loss of the bromine atom.
Pentanoyl Chloride
As an acyl chloride, its spectroscopic features are dominated by the carbonyl group and the aliphatic chain.
-
¹H & ¹³C NMR: The proton NMR spectrum is characterized by aliphatic signals: a triplet for the terminal methyl group, multiplets for the internal methylenes, and a distinct downfield triplet for the methylene group adjacent to the carbonyl chloride, which is deshielded by the electron-withdrawing effect of the carbonyl group[6][7]. The ¹³C NMR shows five signals, with the carbonyl carbon appearing at a very high chemical shift (typically >170 ppm) and the adjacent methylene carbon also shifted downfield[6][8].
-
FT-IR: The most prominent feature is an intense, sharp absorption band for the C=O stretch at a high frequency, typically around 1800 cm⁻¹ [7][9]. This high wavenumber is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak, often with an [M+2]⁺ isotope peak for ³⁷Cl. Key fragmentation pathways include the loss of the chlorine atom and alpha-cleavage, resulting in the formation of a butyl cation and the acylium ion [C₄H₉]⁺[10][11].
Part 2: Spectroscopic Analysis of this compound
The formation of the product is confirmed by the appearance of new spectral features and the disappearance of key precursor signals.
Caption: Core bond transformations during the synthesis.
¹H and ¹³C NMR Spectroscopy (Predicted)
While direct experimental spectra for this specific molecule are not widely available in public databases, the expected shifts can be reliably predicted based on established principles of NMR spectroscopy[12].
-
¹H NMR: The most telling change is the appearance of a new triplet at approximately 3.0-3.2 ppm. This signal corresponds to the methylene protons (α-CH₂) adjacent to the newly formed ketone carbonyl group. These protons are deshielded by the carbonyl's anisotropic effect. The aromatic signals will shift slightly compared to 2-bromopyridine due to the change in the C2 substituent from -Br to a -C(O)R group. The remaining signals for the pentanoyl chain will appear in the typical aliphatic region (0.9-1.8 ppm).
-
¹³C NMR: The definitive evidence of product formation is the appearance of a ketone carbonyl signal (C=O) in the range of 198-202 ppm. Concurrently, the signal for the carbon attached to bromine in 2-bromopyridine (around 142 ppm) will disappear[1]. The carbon of the α-CH₂ group will be visible around 38-42 ppm.
FT-IR Spectroscopy (Predicted)
The key transformation to observe in the IR spectrum is the shift in the carbonyl stretching frequency.
-
Disappearance: The strong, sharp C=O stretch of pentanoyl chloride at ~1800 cm⁻¹ will be absent in the purified product spectrum.
-
Appearance: A new, strong C=O stretching band will appear at a lower frequency, characteristic of an aryl ketone, typically in the 1690-1710 cm⁻¹ range. This significant shift of ~100 cm⁻¹ to a lower wavenumber is due to the reduced electrophilicity of the carbonyl carbon in a ketone compared to an acyl chloride. The pyridine ring vibrations will remain in the 1600-1400 cm⁻¹ region.
Mass Spectrometry
The electron ionization mass spectrum provides a clear fingerprint of the final product.
-
Molecular Ion: A clear molecular ion peak ([M]⁺) will be observed at m/z = 163, corresponding to the molecular weight of C₁₀H₁₃NO.
-
Key Fragmentation: The most prominent fragmentation is the alpha-cleavage adjacent to the carbonyl group. This results in two major fragment ions:
-
Loss of the butyl radical (•C₄H₉) to form the 2-pyridoyl cation at m/z = 106 .
-
Loss of the pyridylcarbonyl radical to form the butyl cation at m/z = 57 . Another significant fragment is the pyridinium cation at m/z = 78 , resulting from cleavage of the bond between the carbonyl carbon and the pyridine ring.
-
Part 3: Comparative Data Summary
The following tables summarize the critical spectroscopic data for easy comparison.
Table 1: ¹H and ¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
|---|---|---|
| 2-Bromopyridine | 7.2-8.4 (4H, aromatic) | ~150 (C6), ~142 (C2-Br), ~139 (C4), ~128 (C5), ~123 (C3)[1] |
| Pentanoyl Chloride | ~2.9 (2H, t, -CH₂COCl), 1.7 (2H, m), 1.4 (2H, m), 0.9 (3H, t, -CH₃)[6] | >172 (C=O), ~47 (-CH₂COCl), ~27, ~22, ~14 (-CH₃)[6][8] |
| This compound | Predicted: 7.4-8.7 (4H, aromatic), ~3.1 (2H, t, -CH₂CO-), 1.7 (2H, m), 1.4 (2H, m), 0.9 (3H, t, -CH₃) | Predicted: ~200 (C=O), Aromatic signals (122-152), ~38 (-CH₂CO-), ~27, ~22, ~14 |
Table 2: FT-IR and Mass Spectrometry Data Comparison
| Compound | Key FT-IR Peak (cm⁻¹) | Key MS Fragments (m/z) |
|---|---|---|
| 2-Bromopyridine | ~1570, 1455, 1420 (C=C/C=N stretch)[2] | 157/159 ([M]⁺/ [M+2]⁺), 78 ([M-Br]⁺)[4] |
| Pentanoyl Chloride | ~1800 (C=O stretch) [9] | 120/122 ([M]⁺/ [M+2]⁺), 85 ([M-Cl]⁺), 57 ([C₄H₉]⁺)[10] |
| This compound | Predicted:~1700 (C=O stretch) , ~1580, 1460 (Pyridine stretch) | 163 ([M]⁺), 106 ([M-C₄H₉]⁺) , 78 ([C₅H₄N]⁺), 57 ([C₄H₉]⁺) |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are necessary.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0 ppm.
Protocol 2: FT-IR Spectroscopy
-
Instrument: A modern FT-IR spectrometer, such as a PerkinElmer Spectrum Two, equipped with a Universal Attenuated Total Reflectance (UATR) accessory is ideal for rapid analysis of liquid or solid samples[13][14].
-
Background Scan: Clean the UATR crystal with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition: Collect the spectrum over a range of 4000-450 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: The software will automatically perform a background subtraction. If necessary, an ATR correction can be applied.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard nonpolar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.
Conclusion
The transformation of 2-bromopyridine and pentanoyl chloride into this compound is unequivocally confirmed by a confluence of spectroscopic evidence. The key validating markers are:
-
In NMR: The disappearance of the C-Br signal and the appearance of a ketone carbonyl signal in the ¹³C spectrum, alongside the emergence of a deshielded α-methylene triplet in the ¹H spectrum.
-
In FT-IR: A significant shift of the carbonyl (C=O) stretching frequency from ~1800 cm⁻¹ (acyl chloride) to ~1700 cm⁻¹ (aryl ketone).
-
In MS: The presence of the correct molecular ion at m/z 163 and a characteristic fragmentation pattern, notably the formation of the 2-pyridoyl cation at m/z 106.
By systematically comparing the spectra of the product against its precursors, researchers can confidently verify the outcome of the synthesis and ensure the purity of the target compound for further applications.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(Pyridin-2-YL)pentan-1-one
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and operational excellence in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Pyridin-2-YL)pentan-1-one, grounded in established safety principles and regulatory standards.
Our approach moves beyond a simple checklist. We will explore the "why" behind each procedural step, ensuring that the protocol is a self-validating system that protects you, your colleagues, and the environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in managing its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, we can infer its primary hazards by examining its structural components: a pyridine ring and a ketone functional group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin.[2] Pyridine itself is considered a hazardous waste, requiring management under strict state and federal regulations.[3][4]
-
Ketone Functional Group: Ketones, such as acetone, are often flammable liquid solvents.[5] This structural feature suggests that this compound is likely combustible and its vapors may form flammable mixtures in the air.[6]
Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste .
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the proper safety measures are in place.
Engineering Controls: All handling and preparation of waste (e.g., transferring from an experimental vessel to a waste container) must be conducted within a properly functioning laboratory chemical fume hood to prevent the inhalation of vapors.[1][7]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its associated waste.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed frequently. | Prevents skin contact and absorption, which is a primary route of exposure for pyridine derivatives.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the chemical or its solutions.[1][8] |
| Body Protection | A standard, fully-buttoned laboratory coat. A chemical-resistant apron is recommended if handling larger quantities. | Protects clothing and skin from contamination.[8] |
| Respiratory Protection | Not typically required when using a certified chemical fume hood. | A fume hood provides adequate protection from vapor inhalation.[1] |
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with meticulous segregation at the point of generation. Mixing incompatible waste streams is a significant safety hazard and a compliance violation.
Waste Classification: All waste streams containing this compound are to be classified as Hazardous Waste . This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated labware (e.g., pipette tips, vials, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
Segregation Protocol:
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8] It is incompatible with strong acids and strong oxidizing agents.[7][9]
-
Use Designated Containers: Store waste in a sealable, airtight, and compatible container (plastic is often preferred).[7][10] The container must be in good condition and have a secure, leak-proof cap.
-
Label Immediately: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7][11] The label must clearly identify the contents, including the full chemical name "this compound" and estimated concentrations of all components.
Step-by-Step Disposal Protocol
The following workflow provides a logical sequence for the safe collection and disposal of waste generated from laboratory activities involving this compound.
Protocol Steps:
-
Liquid Waste (Pure chemical and solutions):
-
Carefully pour the liquid waste into a designated, properly labeled hazardous waste container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Keep the container securely sealed at all times when not actively adding waste.[10]
-
-
Contaminated Solid Waste (Gloves, weigh boats, absorbent paper):
-
Collect all contaminated solid waste in a separate, clearly labeled container or a durable, transparent bag designated for solid hazardous waste.
-
Do not dispose of these materials in the regular trash.
-
-
Contaminated Sharps (Needles, glass pipette tips, vials):
-
Place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Label the container clearly with its contents.
-
-
Empty Containers:
-
An "empty" container that held this compound must still be disposed of as hazardous waste.[8]
-
If the container held an acute hazardous waste, it would require triple rinsing, with the rinsate collected as hazardous waste.[12] While this specific chemical may not be on the P-list for acute hazards, it is prudent to handle the container as hazardous waste to ensure full compliance.[12]
-
-
Storage and Pickup:
-
Store all waste containers in a designated and secondary-contained Satellite Accumulation Area within your laboratory.
-
Once the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[7]
-
Spill Management Protocol
Accidents can happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or you feel unsafe, contact your institution's emergency EHS number immediately.
-
Small Spills (Manageable by lab personnel):
-
Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the spill by covering it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).[1][7]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Report: Report all spills to your supervisor and your institution's EHS department, regardless of size.[7]
Regulatory Imperative
It is critical to remember that this guide provides a framework based on general best practices. The ultimate authority for waste disposal rests with local, state, and federal regulations, as well as your own institution's specific EHS policies.[3][5] Always consult with your EHS department to ensure your procedures are fully compliant.[11] The recommended disposal method for pyridine-based waste is typically high-temperature incineration by a licensed hazardous waste disposal firm.[3]
By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research.
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Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Pyridin-2-YL)pentan-1-one
This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-2-YL)pentan-1-one. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed, step-by-step approach to personal protective equipment (PPE) to ensure laboratory safety and operational integrity. The protocols described herein are designed to be self-validating, grounded in established safety standards and expert experience.
Hazard Assessment and Risk Mitigation
Understanding the potential routes of exposure is the first step in developing an effective PPE strategy. For this compound, the primary risks are associated with:
-
Dermal Contact: Pyridine and its derivatives can be absorbed through the skin and may cause irritation.[2]
-
Inhalation: The compound may have a significant vapor pressure, and its fumes could be harmful if inhaled, potentially causing respiratory irritation, dizziness, or headaches.[2][3]
-
Ocular Exposure: Splashes can cause serious eye irritation.[4]
-
Ingestion: Accidental ingestion can be harmful.[5]
Given these risks, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Selection and Specifications
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[6][7][8] The following PPE is required when handling this compound.
Hand Protection: The Critical Barrier
The choice of gloves is paramount when handling chemicals. For this compound, a dual-gloving strategy is recommended to provide robust protection against both the pyridine and ketone components.
| Glove Type | Material | Rationale |
| Inner Glove | Nitrile | Provides a good general barrier and dexterity. |
| Outer Glove | Butyl Rubber or Polyvinyl Alcohol (PVA) | Offers superior resistance to ketones and other aggressive solvents.[9][10][11] Nitrile gloves are not recommended as the primary barrier for pyridine.[12] |
Important Note: Always check the manufacturer's glove compatibility chart for the specific brand of gloves you are using.
Eye and Face Protection: Shielding from Splashes and Vapors
OSHA's 29 CFR 1910.133 standard requires appropriate eye or face protection when exposed to hazards from liquid chemicals, acids, or caustic liquids.[6]
-
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.[13][14]
Body Protection: Preventing Dermal Exposure
-
Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. Flame-retardant lab coats are recommended when working with flammable materials.[1][13]
-
Closed-Toe Shoes and Long Pants: This is a minimum requirement for any laboratory setting to protect against spills and dropped objects.[14]
Respiratory Protection: A Necessary Precaution
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][3] If a fume hood is not available or if there is a potential for exposure above the permissible exposure limit (PEL), respiratory protection is required.
-
NIOSH-Approved Respirator: The type of respirator will depend on the concentration of the chemical in the air. A full-face respirator offers the highest level of protection for both the respiratory system and the face. All personnel requiring respirators must be medically cleared, fit-tested, and trained in their proper use and maintenance as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.[15]
Step-by-Step PPE Protocols
Donning (Putting On) PPE
A systematic approach to donning PPE ensures complete protection before handling the chemical.
Caption: PPE Donning Sequence.
Doffing (Taking Off) PPE
The doffing process is critical to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Caption: PPE Doffing Sequence.
Spill Response and Disposal Plan
In the event of a spill, trained personnel wearing appropriate PPE should follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel and secure the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a sealed, labeled, and compatible waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, lab coats, and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Reusable PPE: Decontaminate thoroughly according to the manufacturer's instructions before reuse.
Waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
Adherence to these PPE protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the rationale behind each piece of equipment and following systematic procedures for its use, researchers can significantly mitigate the risks associated with handling this compound. This proactive approach to safety not only protects the individual but also fosters a secure and productive research environment.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) Toolkit. (n.d.). OneLab REACH - CDC. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - Pyridine. (n.d.). Avantor. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
